(3-(Benzyloxy)phenyl)hydrazine hydrochloride
Description
The exact mass of the compound (3-(Benzyloxy)phenyl)hydrazine hydrochloride is 250.0872908 g/mol and the complexity rating of the compound is 192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-(Benzyloxy)phenyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Benzyloxy)phenyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-phenylmethoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c14-15-12-7-4-8-13(9-12)16-10-11-5-2-1-3-6-11;/h1-9,15H,10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMGCMOISVZVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911037 | |
| Record name | [3-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
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Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59146-68-8, 109221-90-1, 56468-67-8 | |
| Record name | Hydrazine, [3-(phenylmethoxy)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59146-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1) | |
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| Record name | 59146-68-8 | |
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| Record name | 56468-67-8 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3-(Benzyloxy)phenyl)hydrazine Hydrochloride: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth technical overview of (3-(Benzyloxy)phenyl)hydrazine hydrochloride (CAS Number: 56468-67-8), a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its properties, synthesis, and potential applications, grounded in scientific literature.
Core Compound Identification and Properties
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a hydrazine derivative distinguished by a benzyloxy group at the meta-position of the phenyl ring. This structural feature imparts specific reactivity and makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds.
Table 1: Physicochemical Properties of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 56468-67-8 | [1][2][3] |
| Molecular Formula | C₁₃H₁₅ClN₂O | |
| Molecular Weight | 250.72 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 204-206 °C | |
| Boiling Point | Approx. 438.5 °C at 760 mmHg | |
| Solubility | Soluble in polar solvents such as water and ethanol. | |
| Purity | Typically ≥95% | [2][3] |
Synthesis and Mechanistic Insights
Diagram 1: General Synthesis Pathway
Caption: General synthesis route for (3-(Benzyloxy)phenyl)hydrazine hydrochloride.
Experimental Protocol: Synthesis of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride (Adapted from a similar procedure)
This protocol is adapted from the synthesis of the para-isomer and should be optimized for the meta-isomer.
Materials:
-
3-Benzyloxyaniline hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Anhydrous Ether
-
Ice-salt bath
Procedure:
-
Diazotization:
-
Suspend 3-benzyloxyaniline hydrochloride in concentrated HCl in a flask cooled with an ice-salt bath to maintain a temperature between -12 °C and -6 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains within the specified range.
-
Stir the mixture for an additional hour at the same temperature.
-
Filter the cold mixture to remove any impurities.
-
-
Reduction:
-
Prepare a cold solution of tin(II) chloride dihydrate in concentrated HCl.
-
Slowly add the filtered diazonium salt solution to the tin(II) chloride solution, maintaining a low temperature (initially around -12 °C, gradually rising to 0 °C).
-
Continue stirring for several hours, allowing the reaction mixture to slowly warm to room temperature.
-
-
Isolation and Purification:
-
Collect the precipitated solid by filtration.
-
Wash the solid with anhydrous ether.
-
Dry the product at room temperature to yield (3-(Benzyloxy)phenyl)hydrazine hydrochloride as a powder.
-
Causality of Experimental Choices: The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The use of a strong reducing agent like tin(II) chloride is necessary to efficiently reduce the diazonium group to a hydrazine.
Analytical Characterization
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the aromatic protons of both the phenyl and benzyl groups, a singlet for the benzylic methylene protons (around 5.0 ppm), and signals for the hydrazine protons.
-
¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, and the carbon attached to the hydrazine group.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic and benzylic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage.
Biological and Pharmacological Profile
Hydrazine derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific studies on (3-(Benzyloxy)phenyl)hydrazine hydrochloride are limited, the structural motifs present suggest potential for various pharmacological applications.
Antitumor Activity
The indole nucleus, which can be readily synthesized from phenylhydrazine derivatives via the Fischer indole synthesis, is a prominent scaffold in many anticancer agents.[5][6] Indole derivatives have been shown to exhibit antitumor activity through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[5] The benzyloxy group in the starting material can be a key feature in the resulting indole, potentially influencing its biological activity. For instance, some indole-hydrazone derivatives have shown mild to moderate anticancer activity against breast cancer cell lines (MCF-7).[1][7]
Antibacterial and Antifungal Activity
Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are widely recognized for their antimicrobial properties.[8][9][10][11] These compounds have demonstrated activity against a range of bacterial and fungal strains.[8][12] The specific substitution pattern on the phenyl ring of the hydrazine precursor can significantly impact the antimicrobial potency of the resulting hydrazone derivatives.
Neuroprotective Effects
There is growing interest in the neuroprotective potential of compounds containing benzyloxy-substituted phenyl rings. Studies have shown that certain benzyloxy-substituted molecules can act as monoamine oxidase B (MAO-B) inhibitors, which is a key target in the treatment of Parkinson's disease.[12] These compounds have demonstrated the ability to protect neuronal cells from neurotoxin-induced damage.[12] Furthermore, some O-benzyl derivatives have been investigated for their neuroprotective capabilities in mitigating the effects of nerve agents.[3]
Applications in Drug Development and Organic Synthesis
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Fischer Indole Synthesis
A primary application of this compound is in the Fischer indole synthesis, a powerful method for constructing the indole ring system.[5][10][13][14] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of the phenylhydrazine with an aldehyde or ketone.
Diagram 2: Fischer Indole Synthesis Workflow
Caption: Workflow of the Fischer indole synthesis.
This versatility allows for the synthesis of a wide array of substituted indoles, which are core structures in many pharmaceuticals, including antimigraine drugs of the triptan class.[10]
Synthesis of Bioactive Hydrazones
As previously mentioned, (3-(Benzyloxy)phenyl)hydrazine hydrochloride can be readily converted into a variety of hydrazone derivatives by condensation with different aldehydes and ketones. These hydrazones can then be screened for a range of biological activities, including antimicrobial and anticancer properties.[8][11]
Safety, Handling, and Storage
As with all hydrazine derivatives, (3-(Benzyloxy)phenyl)hydrazine hydrochloride should be handled with care in a well-ventilated area, preferably a fume hood.
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2][3]
-
Inhalation: Avoid inhaling dust.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2][3]
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Perspectives
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a chemical intermediate with considerable potential for applications in both synthetic organic chemistry and medicinal chemistry. Its utility as a precursor in the Fischer indole synthesis and for the creation of diverse hydrazones makes it a valuable tool for the development of novel therapeutic agents. While the biological activities of its direct derivatives are not yet extensively documented in peer-reviewed literature, the known pharmacological profiles of related indole and hydrazone compounds strongly suggest that this is a fertile area for future research. Further investigation into the synthesis and biological evaluation of novel compounds derived from (3-(Benzyloxy)phenyl)hydrazine hydrochloride is warranted and holds promise for the discovery of new drug candidates with potential applications in oncology, infectious diseases, and neurodegenerative disorders.
References
- Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applicable Chemistry, 5(6), 1235-1245.
- Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. (n.d.). Research Journal of Pharmacy and Technology.
- Rao, V. K., Chhikara, B. S., Shirazi, A. N., Tiwari, R., Parang, K., & Kumar, A. (2013). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Bioorganic & Medicinal Chemistry Letters, 23(17), 4874-4878.
- Han, D., et al. (2017). Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine. Marmara Pharmaceutical Journal, 21(4), 961-966.
- Hydrazones: Synthesis, biological activity and their spectral characterization. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Khan, S. A., et al. (2012). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 17(7), 8143-8153.
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). Molecules, 28(9), 3794.
- Synthesis of Some Bis-Hydrazones Derived from Benzilic Acid Hydrazide and Study Antibacterial Activity. (n.d.).
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
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(3-(Benzyloxy)phenyl)hydrazine. (n.d.). In PubChem. Retrieved from [Link]
- Sarvari, M., & Sharghi, H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2575-2586.
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Fischer indole synthesis – Knowledge and References. (n.d.). In Taylor & Francis. Retrieved from [Link]
- Supporting Information for. (n.d.). In The Royal Society of Chemistry.
- Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2023). Antioxidants, 12(4), 932.
- Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023). International Journal of Molecular Sciences, 24(1), 854.
- Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. (2021). Frontiers in Chemistry, 9, 747653.
- Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. (2023). International Journal of Molecular Sciences, 24(1), 854.
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(3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g. (n.d.). In Carl ROTH. Retrieved from [Link]
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(3-Benzyloxy-phenyl)hydrazine hydrochloride, 10 g. (n.d.). In Carl ROTH. Retrieved from [Link]
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Phenylhydrazine hydrochloride. (n.d.). In NIST WebBook. Retrieved from [Link]
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(3-Benzyloxy-phenyl)hydrazine hydrochloride, 50 g. (n.d.). In Carl ROTH. Retrieved from [Link]
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The Multifaceted Biological Landscape of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold
In the ever-evolving landscape of medicinal chemistry, the identification of privileged scaffolds capable of interacting with multiple biological targets is a cornerstone of efficient drug discovery. The (3-(Benzyloxy)phenyl)hydrazine hydrochloride scaffold and its derivatives have emerged as a compelling class of compounds with a remarkable breadth of biological activities. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these promising molecules. Moving beyond a mere recitation of facts, this document delves into the "why" behind experimental design and the intricate structure-activity relationships that govern their therapeutic potential. Our aim is to equip you with the foundational knowledge and practical insights necessary to harness the full potential of this versatile chemical entity in your research and development endeavors.
The Core Moiety: Synthesis and Chemical Properties of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride
The synthetic accessibility of the (3-(Benzyloxy)phenyl)hydrazine hydrochloride core is a key enabler of its exploration in drug discovery. The general and adaptable nature of its synthesis allows for the facile generation of a diverse library of derivatives for biological screening.
Synthetic Pathway: A Step-by-Step Protocol
The synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride typically commences with the readily available 3-aminophenol. The following protocol outlines a reliable and scalable method.
Experimental Protocol: Synthesis of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride
-
Step 1: Benzylation of 3-Aminophenol.
-
To a solution of 3-aminophenol in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate.
-
Slowly add benzyl chloride to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter to remove the inorganic base, and concentrate the filtrate under reduced pressure.
-
Purify the crude 3-(benzyloxy)aniline by column chromatography or recrystallization to obtain a pure product.
-
-
Step 2: Diazotization of 3-(Benzyloxy)aniline.
-
Dissolve the synthesized 3-(benzyloxy)aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Step 3: Reduction to (3-(Benzyloxy)phenyl)hydrazine Hydrochloride.
-
In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture for 1-2 hours at a low temperature.
-
The resulting precipitate of (3-(Benzyloxy)phenyl)hydrazine hydrochloride is collected by filtration, washed with a small amount of cold water or ethanol, and dried under vacuum.
-
A Spectrum of Biological Activities: From Microbes to Neurons
Derivatives of (3-(Benzyloxy)phenyl)hydrazine hydrochloride have demonstrated a wide array of biological activities, making them attractive candidates for tackling diverse therapeutic challenges.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
A significant body of research points to the potent anticancer activity of phenylhydrazine and hydrazone derivatives. The proposed mechanisms of action are often multifaceted, including DNA intercalation and covalent binding, which can disrupt DNA replication and transcription in rapidly dividing cancer cells.
Quantitative Analysis of Anticancer Activity:
The in vitro cytotoxic activity of these compounds is typically evaluated against a panel of human cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying their potency.
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenylhydrazone Derivative A | MCF-7 (Breast) | 45.39 | |
| Phenylhydrazone Derivative B | HepG2 (Liver) | Not specified | |
| Hydrazide-Hydrazone 2f | Colo-205 (Colon) | 50.0 |
(3-(Benzyloxy)phenyl)hydrazine Hydrochloride: A Technical Guide to its Presumed Cellular Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a hydrazine derivative with potential applications in pharmaceutical research, attributed to its antitumor, antibacterial, antifungal, and neuroprotective properties.[1] While direct, in-depth studies on its specific cellular mechanism of action are not extensively documented in publicly available literature, its chemical structure as a hydrazine derivative provides a strong basis for predicting its molecular interactions and cellular effects. This guide synthesizes information on the known reactivity of hydrazine compounds and related substituted phenylhydrazines to propose a scientifically grounded, albeit presumptive, mechanism of action for (3-(Benzyloxy)phenyl)hydrazine hydrochloride. We will delve into its likely role as an enzyme inhibitor, its potential for metabolic activation into reactive species, and the downstream cellular consequences. Furthermore, this document outlines detailed experimental protocols to rigorously test these hypotheses, providing a roadmap for future research and drug development efforts.
Introduction: The Chemical Nature and Biological Potential of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride
(3-(Benzyloxy)phenyl)hydrazine hydrochloride, with the molecular formula C13H15ClN2O, is an organic compound featuring a hydrazine group attached to a phenyl ring, which is further substituted with a benzyloxy group.[1] Hydrazine derivatives are a class of compounds known for their chemical reactivity and diverse biological activities. This reactivity is primarily centered around the hydrazine moiety (-NHNH2), which can undergo oxidation and readily reacts with carbonyl compounds like aldehydes and ketones to form stable hydrazones.[1]
The presence of the benzyloxy-phenyl group in (3-(Benzyloxy)phenyl)hydrazine hydrochloride likely influences its pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and specific interactions with biological targets. The reported biological activities, such as antitumor and neuroprotective effects, suggest that this compound interacts with critical cellular pathways.[1]
Proposed Core Mechanism of Action: Enzyme Inhibition via Covalent Modification
Based on the well-documented reactivity of the hydrazine functional group, the primary mechanism of action for (3-(Benzyloxy)phenyl)hydrazine hydrochloride is likely centered on enzyme inhibition . Hydrazine and its derivatives are known to be effective inhibitors of a variety of enzymes, often through the formation of covalent bonds with enzyme cofactors or active site residues.
Interaction with Carbonyl-Containing Cofactors and Substrates
A key feature of hydrazine is its nucleophilicity and its ability to react with aldehydes and ketones.[1] Many enzymes rely on carbonyl-containing cofactors, such as pyridoxal phosphate (PLP) in aminotransferases and decarboxylases, or have carbonyl groups within their substrates or active sites. (3-(Benzyloxy)phenyl)hydrazine hydrochloride can form a stable hydrazone adduct with these carbonyls, leading to irreversible inhibition of the enzyme.
// Node styles Enzyme [fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibited_Enzyme [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } Proposed covalent inhibition mechanism.
Inhibition of Heme-Containing Enzymes and Oxidoreductases
Phenylhydrazine, a related compound, is known to interact with heme proteins. The metabolism of phenylhydrazine by enzymes like cytochrome P450 can generate reactive intermediates, including phenyldiazene and phenyl radicals.[2] These reactive species can covalently bind to the heme cofactor or protein residues, leading to enzyme inactivation. It is plausible that (3-(Benzyloxy)phenyl)hydrazine hydrochloride undergoes similar metabolic activation, leading to the inhibition of various heme-containing enzymes and other oxidoreductases.
Secondary Mechanism: Modulation of Cellular Redox State
Hydrazine derivatives have been shown to influence cellular redox homeostasis by modulating reactive oxygen species (ROS).[1] The metabolism of (3-(Benzyloxy)phenyl)hydrazine hydrochloride, potentially through enzymatic and non-enzymatic pathways, could lead to the formation of free radicals. This can induce oxidative stress, a condition where the production of oxidants surpasses the cell's antioxidant capacity.[3] This increase in ROS can have pleiotropic effects, including the activation of stress-response pathways, damage to cellular macromolecules, and ultimately, apoptosis. This pro-oxidant activity could contribute to its observed antitumor effects.
Experimental Protocols for Mechanism of Action Elucidation
To validate the proposed mechanisms of action, a series of targeted experiments are required. The following protocols provide a framework for investigating the cellular and molecular effects of (3-(Benzyloxy)phenyl)hydrazine hydrochloride.
In Vitro Enzyme Inhibition Assays
Objective: To identify specific enzyme targets of (3-(Benzyloxy)phenyl)hydrazine hydrochloride.
Methodology:
-
Enzyme Selection: Based on the known targets of other hydrazine derivatives, a panel of enzymes should be selected. This could include:
-
Decarboxylases: Aromatic L-amino acid decarboxylase (as is inhibited by 3-hydroxybenzylhydrazine).[4]
-
Oxidases: Monoamine oxidase (MAO), lysyl oxidase.
-
Heme proteins: Cytochrome P450 isoforms, catalase.
-
-
Assay Principle: Standard chromogenic or fluorogenic enzyme assays will be used. The rate of product formation will be measured in the presence and absence of varying concentrations of (3-(Benzyloxy)phenyl)hydrazine hydrochloride.
-
Data Analysis: IC50 values will be calculated to determine the inhibitory potency of the compound. Time-dependent inhibition assays should be performed to assess whether the inhibition is reversible or irreversible, which would be indicative of covalent modification.
Cell-Based Assays for Cellular Pathway Analysis
Objective: To determine the effect of (3-(Benzyloxy)phenyl)hydrazine hydrochloride on cellular viability, apoptosis, and ROS production.
Methodology:
-
Cell Culture: A panel of cell lines, including cancer cell lines and normal cell lines, will be treated with a dose range of the compound.
-
Viability Assay: Cell viability will be assessed using an MTT or similar colorimetric assay after 24, 48, and 72 hours of treatment.
-
Apoptosis Assay: Apoptosis will be quantified by flow cytometry using Annexin V/Propidium Iodide staining.
-
ROS Measurement: Intracellular ROS levels will be measured using a fluorescent probe such as DCFDA, followed by analysis with flow cytometry or a fluorescence plate reader.
Target Identification using Mass Spectrometry-Based Proteomics
Objective: To identify the direct protein targets of (3-(Benzyloxy)phenyl)hydrazine hydrochloride in an unbiased manner.
Methodology:
-
Probe Synthesis: A "clickable" version of (3-(Benzyloxy)phenyl)hydrazine hydrochloride containing an alkyne or azide group would be synthesized for activity-based protein profiling (ABPP).
-
Cell Lysate Labeling: The probe will be incubated with cell lysates to allow for covalent labeling of target proteins.
-
Click Chemistry and Enrichment: A biotin tag will be attached to the probe-labeled proteins via click chemistry, followed by enrichment using streptavidin beads.
-
Mass Spectrometry: The enriched proteins will be digested and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Potential Therapeutic Applications and Toxicological Considerations
The presumed mechanisms of action suggest several potential therapeutic applications for (3-(Benzyloxy)phenyl)hydrazine hydrochloride. Its ability to inhibit enzymes and induce oxidative stress could be harnessed for anticancer therapy. Similarly, its potential to modulate neurotransmitter metabolism through enzyme inhibition could be explored for neurological disorders.
However, the reactivity of hydrazine derivatives also raises toxicological concerns. Phenylhydrazine is a known tumorigenic agent in animal models.[5][6] The formation of reactive metabolites can lead to off-target effects and cellular damage. Therefore, a thorough toxicological evaluation, including genotoxicity and carcinogenicity studies, is essential for any drug development program involving this compound.
Conclusion
While the precise cellular mechanism of action of (3-(Benzyloxy)phenyl)hydrazine hydrochloride remains to be fully elucidated, its chemical structure strongly points towards a role as a covalent enzyme inhibitor and a modulator of cellular redox status. The proposed mechanisms and experimental workflows presented in this guide offer a clear path for future research to unravel its full therapeutic potential and associated risks. A deeper understanding of its molecular interactions is crucial for the rational design of novel therapeutics and for ensuring their safety and efficacy.
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Inhibitory potential of triazines and hydrazinyl thiazole substituted chromones against the HslVU protease/chaperone complex, a. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Structural Analysis of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the structural analysis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride, a compound of interest in synthetic chemistry and drug discovery. As a versatile building block, a thorough understanding of its structural features is paramount for its effective application.[1] This document moves beyond a simple recitation of data, offering insights into the rationale behind analytical choices and the interpretation of spectral data, grounded in established chemical principles.
Introduction: The Significance of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride
(3-(Benzyloxy)phenyl)hydrazine hydrochloride, with the chemical formula C₁₃H₁₅ClN₂O, belongs to the substituted phenylhydrazine class of compounds.[1] Phenylhydrazines are crucial reagents in organic synthesis, notably in the Fischer indole synthesis, and are scaffolds for various pharmaceutically active molecules. The presence of the benzyloxy group at the meta-position of the phenyl ring introduces specific steric and electronic effects that influence its reactivity and potential biological activity. Understanding the precise structure of this molecule is therefore critical for designing new synthetic routes and for structure-activity relationship (SAR) studies in drug development.
Table 1: Physicochemical Properties of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride
| Property | Value | Source |
| CAS Number | 56468-67-8 | [1] |
| Molecular Formula | C₁₃H₁₅ClN₂O | [1] |
| Molecular Weight | 250.73 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Purity | ≥95% | [3][4] |
Synthesis and Sample Preparation: A Validated Approach
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for (3-(Benzyloxy)phenyl)hydrazine hydrochloride.
Experimental Protocol (Hypothetical):
-
Diazotization: 3-Benzyloxyaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Reduction: A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is prepared and cooled in an ice bath. The cold diazonium salt solution is then added slowly to the tin(II) chloride solution with vigorous stirring.
-
Isolation: The resulting precipitate, (3-(Benzyloxy)phenyl)hydrazine hydrochloride, is collected by vacuum filtration, washed with a small amount of cold water, and then with a non-polar solvent like diethyl ether to remove any organic impurities.
-
Drying: The product is dried under vacuum to yield the final hydrochloride salt.
Rationale for Protocol: The use of low temperatures during diazotization is crucial to prevent the decomposition of the unstable diazonium salt. Tin(II) chloride is a common and effective reducing agent for the conversion of diazonium salts to hydrazines. The hydrochloride salt is often preferred for its stability and ease of handling compared to the free base.
Core Structural Analysis: A Multi-Technique Approach
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of (3-(Benzyloxy)phenyl)hydrazine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.
Sample Preparation: The compound should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred for hydrochloride salts as it can solubilize the compound and allows for the observation of exchangeable protons (e.g., -NH-NH₃⁺).
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
Table 2: Predicted ¹H NMR Chemical Shifts for (3-(Benzyloxy)phenyl)hydrazine hydrochloride in DMSO-d₆
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -NH-NH₃⁺ | 8.0 - 10.0 | Broad singlet | 4H | Exchangeable protons of the hydrazinium group, often broad. |
| Aromatic (Phenyl of Benzyl) | 7.30 - 7.50 | Multiplet | 5H | Protons of the monosubstituted phenyl ring of the benzyl group. |
| Aromatic (Disubstituted Phenyl) | 6.80 - 7.20 | Multiplet | 4H | Protons of the 1,3-disubstituted phenyl ring. |
| -O-CH₂- | ~5.10 | Singlet | 2H | Methylene protons of the benzyl group, appearing as a singlet. |
Expertise in Interpretation: The broadness of the hydrazinium protons is due to chemical exchange and quadrupolar relaxation. The exact chemical shifts of the aromatic protons will depend on the electronic effects of the substituents and can be predicted more accurately using computational methods or by comparison with very similar known compounds.
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for (3-(Benzyloxy)phenyl)hydrazine hydrochloride in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-N (Hydrazine attached) | 145 - 150 | Aromatic carbon directly attached to the nitrogen. |
| C-O (Ether linkage) | 158 - 162 | Aromatic carbon bearing the benzyloxy group. |
| Aromatic (Benzyl) | 127 - 137 | Carbons of the monosubstituted phenyl ring. |
| Aromatic (Substituted Phenyl) | 105 - 130 | Other carbons of the 1,3-disubstituted phenyl ring. |
| -O-CH₂- | 69 - 71 | Methylene carbon of the benzyl group. |
Trustworthiness through 2D NMR: To definitively assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. A COSY spectrum will show correlations between coupled protons, aiding in the assignment of the aromatic spin systems. An HSQC spectrum will correlate each proton with its directly attached carbon atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity and structure. For the free base, (3-(Benzyloxy)phenyl)hydrazine, the molecular weight is 214.26 g/mol .[5]
Expected Fragmentation Pattern (Electron Ionization - EI):
Caption: Predicted major fragmentation pathways for (3-(Benzyloxy)phenyl)hydrazine.
Authoritative Grounding: The most characteristic fragmentation of benzylic ethers is the cleavage of the C-O bond to form the highly stable tropylium ion at m/z 91. The observation of this intense peak is a strong indicator of the presence of the benzyl group. The peak at m/z 123 would correspond to the remaining portion of the molecule. Further fragmentation of this ion could lead to other characteristic peaks.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Expected IR Absorption Bands for (3-(Benzyloxy)phenyl)hydrazine hydrochloride
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| -NH₃⁺ stretch | 2800 - 3200 | Strong, broad |
| -NH bend | 1500 - 1600 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C-O stretch (ether) | 1200 - 1300 (asymmetric) & 1000-1100 (symmetric) | Strong |
| C-N stretch | 1250 - 1350 | Medium |
Insightful Analysis: The broad absorption in the 2800-3200 cm⁻¹ region is characteristic of the stretching vibrations of the ammonium group (-NH₃⁺) of the hydrochloride salt. The presence of strong C-O stretching bands confirms the ether linkage.
X-ray Crystallography (When Applicable)
For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. If suitable crystals can be grown, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding between the hydrazinium cation and the chloride anion. While no crystal structure for this specific compound is publicly available, data from related phenylhydrazinium chlorides show extensive hydrogen bonding networks.
Safety and Handling
(3-(Benzyloxy)phenyl)hydrazine hydrochloride should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[3] Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[6][7][8]
Conclusion
The structural analysis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride requires a multi-faceted approach, integrating data from NMR, MS, and IR spectroscopy. While direct experimental data for this specific compound is not widely published, a comprehensive structural characterization can be achieved by applying fundamental spectroscopic principles and by drawing analogies from closely related compounds. This guide provides a framework for researchers to confidently approach the structural elucidation of this and similar molecules, ensuring the integrity of their research and development efforts.
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Solubility and stability of (3-(Benzyloxy)phenyl)hydrazine hydrochloride
An In-Depth Technical Guide to the Solubility and Stability of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of (3-(Benzyloxy)phenyl)hydrazine hydrochloride. The focus is on establishing robust methodologies for determining its solubility and assessing its chemical stability, critical parameters for any compound advancing through the development pipeline.
Introduction and Physicochemical Overview
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a substituted hydrazine derivative. As a hydrochloride salt, it is expected to exhibit some degree of aqueous solubility. The presence of the benzyloxy group introduces a significant lipophilic character, suggesting that solubility will be highly dependent on the solvent system employed. Understanding these fundamental properties is the first step in developing a viable formulation.[1]
Table 1: Physicochemical Properties of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride
| Property | Value | Source |
| CAS Number | 59146-68-8 | [2] |
| Molecular Formula | C₁₃H₁₅ClN₂O | [2] |
| Molecular Weight | 250.73 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Purity | Typically ≥95% - 96% | [2][3] |
| Computed XLogP3 | 3 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Note: Computed properties are derived from the free base form.
Aqueous and Solvent Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[5] For ionizable compounds such as (3-(Benzyloxy)phenyl)hydrazine hydrochloride, solubility is heavily influenced by pH.[6] Therefore, a comprehensive profile across a range of physiologically relevant pH values and in various organic solvents is essential.
Rationale for Method Selection: The Shake-Flask Method
The equilibrium shake-flask method is considered the "gold standard" for solubility measurement due to its reliability and focus on determining thermodynamic solubility.[6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate and relevant data for pre-formulation and biopharmaceutical classification.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical flow for a robust solubility assessment.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Protocol for pH-Solubility Profile
This protocol is designed to determine the solubility in aqueous media across a pH range relevant to the Biopharmaceutics Classification System (BCS).[7]
-
Buffer Preparation : Prepare buffers at a minimum of three pH levels: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[7]
-
Sample Preparation : Add an excess of (3-(Benzyloxy)phenyl)hydrazine hydrochloride to separate vials containing each buffer. "Excess" is critical and should be visually confirmed.
-
Equilibration : Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance) for a defined period (e.g., 48-72 hours) to reach equilibrium.[7] The system is at equilibrium when sequential measurements show no significant change in concentration.[7]
-
Phase Separation : After equilibration, separate the undissolved solid from the solution. Centrifugation at a high speed is preferred to avoid loss of material on a filter membrane.
-
Sampling and Analysis : Carefully pipette a known volume of the clear supernatant. Immediately dilute the sample with a suitable mobile phase to prevent precipitation.[7]
-
Quantification : Analyze the diluted samples using a validated stability-indicating HPLC method. The use of HPLC is crucial as it can distinguish the parent compound from any potential degradants, a capability that UV spectrophotometry lacks.[6]
-
Data Reporting : Express solubility in mg/mL.
Table 2: Solubility Data Template for (3-(Benzyloxy)phenyl)hydrazine Hydrochloride
| Solvent System | Temperature (°C) | pH (at end of experiment) | Measured Solubility (mg/mL) |
| 0.1 N HCl (pH 1.2) | 37 ± 1 | [Experimental Data] | |
| Acetate Buffer (pH 4.5) | 37 ± 1 | [Experimental Data] | |
| Phosphate Buffer (pH 6.8) | 37 ± 1 | [Experimental Data] | |
| Water | 25 ± 1 | [Experimental Data] | |
| Ethanol | 25 ± 1 | [Experimental Data] | |
| Methanol | 25 ± 1 | [Experimental Data] | |
| Dichloromethane | 25 ± 1 | [Experimental Data] |
Chemical Stability and Forced Degradation
Assessing the chemical stability of a drug substance is a regulatory requirement and is fundamental to ensuring its safety and efficacy.[8] Forced degradation, or stress testing, is performed to identify likely degradation products and to establish the intrinsic stability of the molecule. This information is critical for developing stability-indicating analytical methods.[8][9]
Rationale for Stress Conditions
Forced degradation studies expose the API to conditions more severe than accelerated stability testing. The goal is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels without completely destroying the molecule. The conditions outlined below are based on ICH guidelines.[8]
Potential Degradation Pathways
Based on the structure of (3-(Benzyloxy)phenyl)hydrazine hydrochloride, several degradation pathways can be hypothesized. The hydrazine moiety is susceptible to oxidation, potentially leading to the formation of diazenes or cleavage of the N-N bond. The ether linkage could be susceptible to cleavage under harsh acidic conditions.
Caption: Hypothesized Degradation Pathways.
Protocol for Forced Degradation Study
-
Stock Solution Preparation : Prepare a solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat at a controlled temperature (e.g., 60-80°C) for a set period (e.g., up to 7 days). Neutralize the sample before analysis.[8]
-
Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Treat under the same temperature and time conditions as acid hydrolysis. Neutralize before analysis.[8]
-
Oxidative Degradation : Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and store at room temperature, protected from light.
-
Photostability : Expose the solid compound and a solution of the compound to a controlled light source, ensuring exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.[8] A dark control sample must be stored under the same conditions but protected from light.
-
Thermal Degradation : Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C) in a calibrated oven.
-
Analysis : All stressed samples, along with an unstressed control, should be analyzed by a validated stability-indicating HPLC method, typically coupled with a mass spectrometer (LC-MS) to aid in the identification of degradation products.
Safety and Handling Precautions
Hydrazine derivatives must be handled with care due to their potential toxicity.[10] Phenylhydrazine hydrochloride is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[11]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[12]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] The compound may be sensitive to air and light, so storage under an inert atmosphere and protection from light is recommended.[13]
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of (3-(Benzyloxy)phenyl)hydrazine hydrochloride. By employing robust, well-established methodologies such as the shake-flask method for solubility and a structured forced degradation study, researchers can generate the high-quality, reliable data necessary for informed decision-making in the drug development process. Adherence to these protocols will ensure a thorough understanding of the compound's fundamental physicochemical properties, paving the way for successful formulation and stability profiling.
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(3-(Benzyloxy)phenyl)hydrazine Hydrochloride: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Benzyloxy)phenyl)hydrazine hydrochloride, a substituted phenylhydrazine derivative, is emerging as a compound of significant interest in pharmaceutical research. Its structural features suggest a potential for diverse biological activities, positioning it as a versatile scaffold for the development of novel therapeutic agents. Preliminary studies and research on analogous compounds indicate promising applications in oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth analysis of the current understanding of (3-(Benzyloxy)phenyl)hydrazine hydrochloride, including its chemical properties, synthesis, and putative mechanisms of action. Furthermore, it outlines detailed experimental protocols for its investigation as an anticancer, antimicrobial, and neuroprotective agent, offering a foundational resource for researchers seeking to explore its therapeutic applications.
Introduction: The Therapeutic Promise of Phenylhydrazine Scaffolds
Phenylhydrazine and its derivatives have a long history in medicinal chemistry, with early discoveries leading to the development of antipyretic drugs.[1] The core structure, characterized by a phenyl ring attached to a hydrazine moiety, provides a unique combination of reactivity and biological interaction. The hydrazine group can form covalent bonds with carbonyl compounds, a property that underpins its role in biochemical assays and contributes to its mechanism of action in certain biological contexts.[2]
(3-(Benzyloxy)phenyl)hydrazine hydrochloride, with the chemical formula C₁₃H₁₅ClN₂O, is a white to off-white crystalline powder soluble in polar solvents.[2] The presence of the benzyloxy group at the meta-position of the phenyl ring is a key structural feature. This bulky, lipophilic group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its ability to cross biological membranes and interact with specific protein targets.
Research into compounds with similar benzyloxy substitutions has revealed potent biological effects, particularly in the realm of neuroprotection, where they have been identified as highly potent monoamine oxidase B (MAO-B) inhibitors.[3] This guide will delve into the specific therapeutic avenues that have been suggested for (3-(Benzyloxy)phenyl)hydrazine hydrochloride, namely its potential as an anticancer, antimicrobial, and neuroprotective agent.
Potential Therapeutic Applications
Anticancer Activity
The proliferation of cancer cells is often driven by aberrant signaling pathways, and small molecules that can modulate these pathways are of great interest as potential chemotherapeutics. While direct studies on the anticancer activity of (3-(Benzyloxy)phenyl)hydrazine hydrochloride are not extensively published, research on related phenylhydrazine derivatives provides a strong rationale for its investigation in oncology.
Putative Mechanism of Action: The anticancer effects of phenylhydrazine derivatives are thought to be multifactorial. One proposed mechanism involves the induction of oxidative stress within cancer cells. The metabolism of phenylhydrazines can generate reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[2] Additionally, the hydrazine moiety's ability to react with cellular aldehydes and ketones may disrupt critical metabolic pathways. For some phenylhydrazine derivatives, interaction with the cell membrane and potential for DNA alkylation have also been suggested as contributing to their cytotoxic effects.
Derivatives of phenylhydrazine have been synthesized and tested for their antiproliferative activity against various cancer cell lines, including liver cancer (HepG2) and breast cancer (MCF-7).[4][5] These studies have demonstrated that structural modifications to the phenyl ring significantly impact cytotoxic potency.
Antimicrobial and Antifungal Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. Phenylhydrazine derivatives have emerged as a promising class of compounds in this area.
Putative Mechanism of Action: The antimicrobial and antifungal activities of phenylhydrazines are likely linked to their ability to interfere with essential cellular processes in microorganisms. The formation of hydrazones with key aldehydes and ketones in bacterial or fungal metabolic pathways could disrupt energy production or cell wall synthesis. Furthermore, the induction of oxidative stress, as seen in their anticancer activity, could also contribute to their antimicrobial effects.
Studies on N'-phenylhydrazides have demonstrated their potential as antifungal agents, particularly against Candida albicans.[6] Moreover, specific cyanophenylhydrazine derivatives have shown potent inhibitory activity against multidrug-resistant bacteria such as carbapenem-resistant Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[7]
Neuroprotective Effects
Perhaps the most compelling therapeutic application for (3-(Benzyloxy)phenyl)hydrazine hydrochloride lies in the field of neurodegenerative diseases, particularly Parkinson's disease. The presence of the benzyloxy group is a key indicator of its potential as a monoamine oxidase B (MAO-B) inhibitor.
Putative Mechanism of Action: Monoamine oxidase B is a key enzyme responsible for the degradation of dopamine in the brain. In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a deficiency in dopamine, resulting in the characteristic motor symptoms. By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its availability in the synapse and alleviating symptoms.
Several studies have highlighted that small molecules with benzyloxy substitutions are potent and selective MAO-B inhibitors.[3] These inhibitors have demonstrated neuroprotective effects in cellular models of Parkinson's disease, protecting neuronal cells from toxins that induce apoptosis. The neuroprotective effects are not only attributed to the preservation of dopamine levels but also to the reduction of oxidative stress that accompanies MAO-B activity. The antidepressant phenelzine, a hydrazine derivative, has also been shown to have neuroprotective properties through various mechanisms, including the sequestration of reactive aldehydes.[8][9]
Synthesis and Characterization
The synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride is typically achieved through a two-step process.
Synthesis Workflow
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An In-Depth Technical Guide to (3-(Benzyloxy)phenyl)hydrazine hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a versatile chemical intermediate of significant interest in the field of medicinal chemistry and organic synthesis. Its unique structural features, combining a reactive hydrazine moiety with a benzyloxy-substituted phenyl ring, make it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly indoles. This technical guide provides a comprehensive review of the synthesis, purification, characterization, and key applications of (3-(Benzyloxy)phenyl)hydrazine hydrochloride, with a special focus on its utility in the Fischer indole synthesis and the subsequent biological evaluation of its derivatives.
Introduction
The quest for novel therapeutic agents has led to an increased focus on the design and synthesis of complex molecular architectures. Phenylhydrazine derivatives have long been recognized as crucial building blocks in this endeavor, primarily due to their role in the construction of indole scaffolds, a privileged structure in numerous biologically active compounds. Among these, (3-(Benzyloxy)phenyl)hydrazine hydrochloride has emerged as a particularly useful reagent, offering a strategic point of diversification for the synthesis of targeted molecules with potential applications in oncology, infectious diseases, and neurology. This guide aims to serve as a detailed resource for researchers, providing both theoretical insights and practical protocols for the effective utilization of this compound.
I. Chemical and Physical Properties
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is an organic salt with the chemical formula C₁₃H₁₅ClN₂O.[1] It typically presents as a white to off-white crystalline powder.[1]
Table 1: Physicochemical Properties of (3-(Benzyloxy)phenyl)hydrazine hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₅ClN₂O | [1] |
| Molecular Weight | 250.72 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 204-206 °C | [1] |
| Boiling Point | ~438.5 °C at 760 mmHg | [1] |
| Solubility | Soluble in polar solvents like water and ethanol | [1] |
| CAS Numbers | 56468-67-8, 59146-68-8 | [2] |
It is important to note that two CAS numbers, 56468-67-8 and 59146-68-8, are frequently associated with this compound in various chemical databases and supplier catalogs.[2] Researchers should be aware of this dual identification when sourcing the material.
II. Synthesis and Purification
The synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride is most commonly achieved through a two-step process starting from 3-benzyloxyaniline. This method involves the diazotization of the aniline followed by reduction of the resulting diazonium salt.
Diagram: Synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride
Caption: General synthesis pathway for (3-(Benzyloxy)phenyl)hydrazine hydrochloride.
Step-by-Step Synthesis Protocol (Adapted from a similar procedure for the 4-isomer):
Materials:
-
3-Benzyloxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ethanol
-
Diethyl Ether
Procedure:
-
Diazotization:
-
Suspend 3-benzyloxyaniline in a mixture of concentrated HCl and water in a flask equipped with a magnetic stirrer.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated HCl. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
-
Isolation and Purification:
-
The precipitated (3-(Benzyloxy)phenyl)hydrazine hydrochloride is collected by vacuum filtration.
-
The crude product is washed with a small amount of cold ethanol followed by diethyl ether to remove impurities.
-
For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[2] The crude hydrochloride can be dissolved in a minimal amount of hot water, treated with activated charcoal to remove colored impurities, filtered, and then reprecipitated by the addition of concentrated HCl and cooling.[2]
-
III. Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for (3-(Benzyloxy)phenyl)hydrazine hydrochloride
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the benzyloxy and phenyl rings (multiple signals in the 6.8-7.5 ppm range), a singlet for the benzylic CH₂ group (~5.0 ppm), and broad signals for the hydrazine protons (NH and NH₂). |
| ¹³C NMR | Aromatic carbons (signals in the 110-160 ppm range), a signal for the benzylic carbon (~70 ppm). |
| FTIR (cm⁻¹) | N-H stretching vibrations (broad bands in the 3200-3400 cm⁻¹ region), C-H stretching of aromatic and benzylic groups (~3000-3100 cm⁻¹ and ~2850-2950 cm⁻¹, respectively), C=C stretching of aromatic rings (~1450-1600 cm⁻¹), and C-O stretching of the ether linkage (~1250 cm⁻¹). |
| Mass Spec (ESI+) | A prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 215.12. |
IV. Reactivity and Key Applications
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a versatile reagent in organic synthesis, primarily utilized for its nucleophilic hydrazine moiety.
Diagram: Key Reactions of (3-(Benzyloxy)phenyl)hydrazine hydrochloride
Caption: Important chemical transformations of (3-(Benzyloxy)phenyl)hydrazine hydrochloride.
Fischer Indole Synthesis
The most prominent application of (3-(Benzyloxy)phenyl)hydrazine hydrochloride is in the Fischer indole synthesis, a powerful method for constructing the indole nucleus.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the phenylhydrazine and an aldehyde or ketone.
Materials:
-
(3-(Benzyloxy)phenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Hydrazone Formation:
-
Dissolve (3-(Benzyloxy)phenyl)hydrazine hydrochloride in a mixture of ethanol and glacial acetic acid.
-
To this solution, add pyruvic acid dropwise with stirring.
-
The reaction mixture is typically stirred at room temperature for 1-2 hours to allow for the formation of the corresponding hydrazone.
-
-
Indolization:
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The acid catalyst facilitates a[3][3]-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone, followed by cyclization and elimination of ammonia to form the indole ring.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration.
-
The crude 6-benzyloxyindole-2-carboxylic acid can be purified by recrystallization.
-
Decarboxylation to afford 6-benzyloxyindole can be achieved by heating the carboxylic acid in a high-boiling solvent like quinoline with a copper catalyst.
-
V. Applications in Drug Discovery and Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, and (3-(Benzyloxy)phenyl)hydrazine hydrochloride provides a direct route to 6-benzyloxy-substituted indoles. The benzyloxy group can serve as a handle for further functionalization or as a key pharmacophoric element.
Antitumor Activity
Derivatives of 6-benzyloxyindole have shown promise as anticancer agents. For instance, certain annulated indoles have demonstrated potent antiproliferative effects in leukemia cell lines. These compounds can induce DNA cleavage and apoptosis, highlighting the potential of this scaffold in oncology research.
Antibacterial and Antifungal Properties
Indole derivatives are known to possess a broad spectrum of antimicrobial activities. Studies have shown that indole and its derivatives, such as 7-benzyloxyindole, can attenuate the virulence of pathogenic bacteria like Staphylococcus aureus without affecting cell viability, suggesting a potential strategy to combat antibiotic resistance.[4] This antivirulence approach is a promising area of research where derivatives of (3-(benzyloxy)phenyl)hydrazine hydrochloride could be explored.
Neuroprotective Effects
The indole nucleus is also a key feature in many neuroactive compounds. Benzyloxy-substituted molecules have been investigated as monoamine oxidase B (MAO-B) inhibitors, which are relevant in the treatment of Parkinson's disease.[5] Furthermore, various indole derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases by modulating oxidative stress and other pathological pathways.[5]
VI. Safety and Handling
(3-(Benzyloxy)phenyl)hydrazine hydrochloride should be handled with care in a well-ventilated laboratory fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may be harmful if swallowed, inhaled, or absorbed through the skin. In case of contact, the affected area should be washed immediately with plenty of water.
Conclusion
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a valuable and versatile reagent for organic synthesis, particularly for the construction of biologically relevant indole-containing molecules. Its straightforward synthesis and reactivity in the Fischer indole synthesis make it an attractive starting material for the development of novel therapeutic agents. The demonstrated antitumor, antibacterial, and neuroprotective activities of its derivatives underscore the significant potential of this compound in drug discovery and medicinal chemistry. This guide provides a foundational understanding and practical protocols to facilitate its effective use in the research laboratory.
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(3-(Benzyloxy)phenyl)hydrazine Hydrochloride: A Technical Guide to Investigating its Potential Antitumor and Neuroprotective Effects
Abstract
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a hydrazine derivative that has emerged as a compound of interest in pharmaceutical research. While direct, peer-reviewed evidence for its biological activity remains nascent, its structural motifs—a benzyloxy-substituted phenyl ring and a hydrazine group—are present in various molecules with demonstrated antitumor and neuroprotective properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for exploring the therapeutic potential of this compound. We will delve into its chemical characteristics, propose plausible mechanisms of action based on analogous structures, and outline detailed experimental protocols for validating its efficacy and safety. This document is intended to serve as a foundational resource to stimulate and guide future research into this promising molecule.
Introduction
The search for novel therapeutic agents for oncology and neurodegenerative diseases is a paramount challenge in modern medicine. Hydrazine derivatives have a long and complex history in pharmacology, encompassing both therapeutic applications and toxicity concerns.[1] For instance, procarbazine, a methylhydrazine derivative, is a clinically used anticancer agent, while other hydrazine compounds have been investigated for a range of bioactivities.[2] Concurrently, molecules bearing a benzyloxy moiety are prevalent in medicinal chemistry, often designed to target specific biological pathways. For example, benzyloxy-substituted molecules have been identified as potent monoamine oxidase B (MAO-B) inhibitors, a key target in neuroprotection, and as inhibitors of the STAT3 signaling pathway, a critical regulator in cancer progression.[3][4]
(3-(Benzyloxy)phenyl)hydrazine hydrochloride sits at the intersection of these two chemical classes. Commercial suppliers have noted its potential for antitumor and neuroprotective effects, likely based on these structural precedents.[5] This guide will synthesize the available information on related compounds to build a robust, scientifically-grounded hypothesis for the potential activities of (3-(Benzyloxy)phenyl)hydrazine hydrochloride and provide the technical means to investigate it.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical properties is the bedrock of any drug development program.
Compound Profile
The key physicochemical data for (3-(Benzyloxy)phenyl)hydrazine hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅ClN₂O | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 204°C to 206°C | [5] |
| Boiling Point | Approx. 438.5°C at 760 mmHg | [5] |
| Solubility | Soluble in polar solvents (e.g., water, ethanol) | [5] |
Synthesis Pathway
The synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride can be achieved through a multi-step process. A plausible and commonly cited route involves the reaction of 3-benzyloxybenzaldehyde with hydrazine hydrate, followed by treatment with hydrochloric acid to form the hydrochloride salt.[5] This method is scalable and relies on readily available starting materials.
Causality in Synthesis: The choice of 3-benzyloxybenzaldehyde as a precursor is logical as it already contains the core benzyloxy-phenyl structure. The reaction with hydrazine hydrate is a standard method for forming hydrazones. The final step with hydrochloric acid not only yields the desired product but also converts it to a more stable and often more water-soluble hydrochloride salt, which is advantageous for biological testing.
Experimental Workflow for Synthesis:
Caption: Synthesis workflow for (3-(Benzyloxy)phenyl)hydrazine hydrochloride.
Proposed Antitumor Effects and Investigational Strategy
While no direct studies confirm the antitumor activity of (3-(Benzyloxy)phenyl)hydrazine hydrochloride, its structure suggests at least two plausible mechanisms of action based on research into related compounds.
Hypothesized Mechanisms of Action
-
Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and its aberrant activation is common in many cancers. A study on benzyloxyphenyl-methylaminophenol derivatives identified potent inhibitors of the STAT3 signaling pathway.[4] The benzyloxyphenyl moiety of our target compound could potentially bind to the SH2 domain of STAT3, disrupting its activation and downstream signaling.
-
Metabolic Disruption (Gluconeogenesis Inhibition): Some simpler hydrazine compounds, such as hydrazine sulfate, have been proposed to exert antitumor effects by inhibiting the enzyme phosphoenolpyruvate carboxykinase (PEPCK), a key player in gluconeogenesis.[1] By blocking this pathway, the compound could limit the glucose supply essential for rapid tumor growth.[1] It is important to note that the clinical efficacy of hydrazine sulfate itself has been a subject of debate.[1]
Signaling Pathway Hypothesis: STAT3 Inhibition
Caption: Proposed inhibition of the STAT3 signaling pathway.
Experimental Protocols for Antitumor Evaluation
A tiered approach, starting with in vitro assays and progressing to in vivo models, is essential for a rigorous evaluation.
A. In Vitro Proliferation and Cytotoxicity Assays
-
Objective: To determine the direct effect of the compound on the viability and proliferation of cancer cells.
-
Protocol:
-
Cell Line Selection: Choose a panel of cancer cell lines. Based on the STAT3 hypothesis, cell lines with known STAT3 addiction, such as MDA-MB-468 (breast cancer), would be appropriate.[4] Include a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.
-
Compound Preparation: Prepare a stock solution of (3-(Benzyloxy)phenyl)hydrazine hydrochloride in a suitable solvent (e.g., DMSO or water) and create serial dilutions.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of compound concentrations for 48-72 hours.
-
Viability Assessment: Use a standard MTT or WST-1 assay to quantify cell viability.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.
-
B. Mechanism of Action Assays
-
Objective: To investigate the underlying molecular mechanisms if cytotoxicity is observed.
-
Protocols:
-
Cell Cycle Analysis: Treat cells with the compound at its IC₅₀ concentration. After 24-48 hours, fix the cells, stain with propidium iodide, and analyze by flow cytometry to determine the cell cycle phase distribution.
-
Apoptosis Assay: Use an Annexin V/PI staining kit followed by flow cytometry to quantify apoptotic and necrotic cell populations after treatment.
-
Western Blotting for STAT3 Pathway: Treat cells with the compound and a positive control (e.g., IL-6 to stimulate the pathway). Lyse the cells and perform Western blotting to detect levels of total STAT3 and phosphorylated STAT3 (p-STAT3). A reduction in p-STAT3 would support the hypothesized mechanism.
-
Proposed Neuroprotective Effects and Investigational Strategy
The structural features of (3-(Benzyloxy)phenyl)hydrazine hydrochloride suggest potential neuroprotective activities, primarily through MAO-B inhibition and antioxidant effects.
Hypothesized Mechanisms of Action
-
Monoamine Oxidase B (MAO-B) Inhibition: The benzyloxy-substituted phenyl ring is a key pharmacophore in many potent and selective MAO-B inhibitors.[3][6] MAO-B is an enzyme that degrades dopamine in the brain. Its inhibition increases dopamine levels and reduces the production of reactive oxygen species (ROS) associated with dopamine metabolism. This is a clinically validated strategy for treating Parkinson's disease.
-
Antioxidant and Carbonyl Scavenging Activity: Oxidative stress and the accumulation of reactive aldehydes (like 4-hydroxynonenal) are central to neuronal damage in many neurodegenerative conditions.[7] The hydrazine moiety is known to be a potent scavenger of such reactive carbonyl species.[7] Therefore, the compound could directly neutralize these toxic byproducts of oxidative stress.
Neuroprotective Mechanism Hypothesis
Caption: Dual-action hypothesis for neuroprotection.
Experimental Protocols for Neuroprotective Evaluation
A. In Vitro Neuroprotection Assays
-
Objective: To determine if the compound can protect neuronal cells from common neurotoxins.
-
Protocol:
-
Cell Line Selection: Use a human neuroblastoma cell line such as SH-SY5Y, which is a standard model for neuroprotective studies.[6]
-
Induction of Toxicity: Induce neuronal stress using established neurotoxins like 6-hydroxydopamine (6-OHDA) or rotenone, which mimic aspects of Parkinson's disease pathology.[3]
-
Treatment: Pre-treat the SH-SY5Y cells with various concentrations of (3-(Benzyloxy)phenyl)hydrazine hydrochloride for a set period (e.g., 2-4 hours) before adding the neurotoxin.
-
Viability Assessment: After 24-48 hours of co-incubation, assess cell viability using the MTT assay. An increase in viability in the pre-treated cells compared to cells treated with the toxin alone would indicate a protective effect.
-
B. Mechanism of Action Assays
-
Objective: To validate the hypothesized mechanisms of MAO-B inhibition and antioxidant activity.
-
Protocols:
-
MAO-B Enzyme Inhibition Assay: Use a commercially available kit to measure the compound's direct inhibitory activity on purified human MAO-B enzyme. This will determine its IC₅₀ for the target enzyme and its selectivity over MAO-A.
-
Intracellular ROS Measurement: Treat SH-SY5Y cells with the compound and a neurotoxin (e.g., 6-OHDA). Use a fluorescent probe like DCFDA to measure intracellular ROS levels via flow cytometry or fluorescence microscopy. A reduction in ROS would support an antioxidant mechanism.
-
In Vivo Model (Proof of Concept): If in vitro results are promising, a rodent model of Parkinson's disease (e.g., MPTP-induced) could be employed. Administer the compound and assess behavioral outcomes (e.g., rotarod test) and post-mortem brain tissue for dopamine levels and neuronal survival in the substantia nigra.
-
Conclusion and Future Directions
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a compound with significant, albeit currently theoretical, potential in both oncology and neuro-therapeutics. Its chemical structure provides a strong rationale for investigating its activity as a STAT3 inhibitor for cancer and as a dual-action MAO-B inhibitor and antioxidant for neuroprotection. The lack of direct published research presents a clear opportunity for novel discovery.
The experimental frameworks detailed in this guide provide a clear, logical, and technically sound path forward for any research group interested in exploring this molecule. Rigorous in vitro screening followed by mechanistic studies and eventual in vivo validation will be critical to unlocking the true therapeutic potential of (3-(Benzyloxy)phenyl)hydrazine hydrochloride.
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Chemical reactivity profile of (3-(Benzyloxy)phenyl)hydrazine hydrochloride
An In-Depth Technical Guide to the Chemical Reactivity Profile of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block in Modern Synthesis
(3-(Benzyloxy)phenyl)hydrazine hydrochloride, with the molecular formula C₁₃H₁₅ClN₂O, is a substituted arylhydrazine salt that has emerged as a crucial intermediate in the landscape of organic and medicinal chemistry.[1] It presents as a white to off-white crystalline powder, soluble in polar solvents, and serves as a highly versatile reagent.[1] Its strategic importance lies in the dual reactivity of the hydrazine moiety and the latent functionality of the benzyloxy group, making it a cornerstone for constructing complex molecular architectures, particularly heterocyclic systems found in numerous therapeutic agents. This guide provides an in-depth exploration of its chemical reactivity, grounded in mechanistic principles and practical laboratory applications, for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Handling
A thorough understanding of a reagent's physical properties and stability is paramount for its effective and safe utilization in any synthetic protocol.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₄N₂O·HCl | [2] |
| Molecular Weight | 250.72 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 204°C to 206°C | [1] |
| Boiling Point | ~438.5°C at 760 mmHg | [1] |
| Purity | ≥95% | [3][4][5] |
| CAS Number | 56468-67-8 | [2] |
Stability, Storage, and Safe Handling
(3-(Benzyloxy)phenyl)hydrazine hydrochloride, like many hydrazine derivatives, requires careful handling to ensure its integrity and the safety of the practitioner.
-
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, typically between 10°C and 25°C.[2][6] It is sensitive to air and light, and prolonged exposure can lead to degradation.[7]
-
Handling: Always handle this chemical in a well-ventilated area or under a chemical fume hood.[6][8] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety spectacles with side-shields, and a lab coat.[3][9] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[6][9]
-
Incompatibilities: Keep away from strong oxidizing agents, heat, sparks, and open flames.[8]
Hazard Profile
| Hazard Statement | Description | Precautionary Statement |
| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled. | P261, P280, P301+P312 |
| H315 | Causes skin irritation. | P302+P352 |
| H317 | May cause an allergic skin reaction. | P272, P333+P313 |
| H319 | Causes serious eye irritation. | P305+P351+P338 |
| H341 | Suspected of causing genetic defects. | P201, P202, P308+P313 |
| H350 | May cause cancer. | P201, P202, P308+P313 |
(Data compiled from representative safety data sheets for substituted phenylhydrazines)[7][8][9]
Core Reactivity Profile: The Heart of its Synthetic Utility
The synthetic power of (3-(Benzyloxy)phenyl)hydrazine hydrochloride stems primarily from the nucleophilic nature of the terminal nitrogen atom of the hydrazine group. This reactivity is most prominently displayed in condensation reactions with carbonyl compounds, which serve as the gateway to one of the most important name reactions in organic chemistry: the Fischer Indole Synthesis.
Condensation with Carbonyl Compounds: Hydrazone Formation
The reaction between a hydrazine and an aldehyde or ketone is a robust and fundamental transformation that yields a hydrazone. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.
Mechanism of Hydrazone Formation
Caption: General workflow for acid-catalyzed hydrazone formation.
Experimental Protocol: Synthesis of a Hydrazone Derivative
This protocol describes a general procedure for the synthesis of a hydrazone from (3-(Benzyloxy)phenyl)hydrazine hydrochloride and a generic ketone (e.g., cyclohexanone).
-
Reagent Preparation: In a round-bottom flask, dissolve (3-(Benzyloxy)phenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.[1][10]
-
Addition of Carbonyl: Add the ketone (1.0-1.1 eq) to the stirred hydrazine solution at room temperature.
-
Catalysis: If not using acetic acid as the solvent, add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated HCl or H₂SO₄) to facilitate the reaction.[10][11]
-
Reaction Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the less polar hydrazone product should be evident by a new spot with a higher Rf value compared to the starting materials. The reaction is typically complete within 1-4 hours.
-
Work-up and Isolation: Once the reaction is complete, the product often precipitates from the solution upon cooling. The solid can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified.
-
Purification: The crude hydrazone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Scientist's Note: The initial reaction forms the phenylhydrazone, which is a critical intermediate.[10][11] The choice of acid catalyst is important; while Brønsted acids are common, Lewis acids like zinc chloride can also be employed.[11] The stability of the resulting hydrazone allows for its isolation before proceeding to subsequent reactions, such as the Fischer indole synthesis.
The Fischer Indole Synthesis: A Gateway to Heterocycles
The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring system, a privileged scaffold in medicinal chemistry.[11] The reaction converts an arylhydrazine and an aldehyde or ketone into an indole under acidic conditions.[10] (3-(Benzyloxy)phenyl)hydrazine hydrochloride is an excellent substrate for this reaction, leading to the formation of 6-benzyloxy-substituted indoles.
Mechanism of the Fischer Indole Synthesis
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Experimental Protocol: Fischer Indole Synthesis
This protocol outlines the one-pot synthesis of a 6-benzyloxyindole derivative.
-
Hydrazone Formation (In Situ): To a solution of (3-(Benzyloxy)phenyl)hydrazine hydrochloride (1.0 eq) in a high-boiling point solvent like acetic acid or ethanol, add the desired ketone or aldehyde (1.1 eq).[10][12] Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the hydrazone intermediate.[13]
-
Cyclization: Heat the reaction mixture to reflux (typically 80-120°C). The choice of acid catalyst and temperature is crucial and may require optimization.[10] Polyphosphoric acid (PPA) or Brønsted acids are effective catalysts.[11]
-
Reaction Monitoring (Self-Validation): Monitor the disappearance of the hydrazone intermediate and the appearance of the indole product by TLC. Indoles are often UV-active and can be visualized easily. The reaction time can range from a few hours to overnight.[13]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. This will often cause the crude indole product to precipitate. If the product is soluble, the aqueous layer can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure substituted indole.
Scientist's Note: The rate-determining step is the[6][6]-sigmatropic rearrangement.[12] The benzyloxy group at the meta-position of the hydrazine will ultimately be at the 6-position of the resulting indole ring. This directing effect is a key consideration in synthetic planning. The benzyloxy group can later be cleaved via hydrogenolysis to reveal a phenol, providing another point for molecular diversification.
Other Reactions
While less common, (3-(Benzyloxy)phenyl)hydrazine hydrochloride can undergo other transformations:
-
Oxidation: In the presence of strong oxidizing agents, it can be oxidized to form the corresponding azobenzene derivatives.[1]
-
Reduction: It can be reduced to the corresponding amine, 3-(benzyloxy)aniline, using powerful reducing agents like lithium aluminum hydride.[1]
Applications in Drug Development and Biochemical Research
The reactivity profile of (3-(Benzyloxy)phenyl)hydrazine hydrochloride makes it an invaluable tool in pharmaceutical and biochemical research.
-
Pharmaceutical Synthesis: It is a key building block for synthesizing compounds with potential therapeutic value. The indole core, readily accessible via the Fischer synthesis, is present in many drugs, including antimigraine agents of the triptan class.[10][11]
-
Biological Activity: The parent compound and its derivatives have shown promising biological activities, including antitumor, antibacterial, and neuroprotective effects, making them interesting leads for drug discovery programs.[1]
-
Biochemical Probes: Its ability to react selectively with aldehydes and ketones allows it to be used in biochemical assays.[1] For example, it can be used to detect or quantify carbonyl compounds in biological samples or to inhibit enzymes that have carbonyl-containing cofactors. The formation of stable hydrazone derivatives facilitates such analyses.[1]
Synthetic Pathway Overview
The compound itself is typically synthesized from readily available starting materials. A common route involves the diazotization of 3-benzyloxyaniline followed by reduction.
Synthetic Workflow
Caption: A typical synthetic route to the title compound.
Conclusion
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a reagent of significant strategic value. Its well-defined reactivity, centered on hydrazone formation and the subsequent Fischer indole synthesis, provides a reliable and versatile platform for the synthesis of complex heterocyclic molecules. A comprehensive understanding of its chemical profile, from its physical properties and handling requirements to its nuanced reaction mechanisms, empowers researchers to harness its full potential in the pursuit of novel therapeutics and advanced chemical research.
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(3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Carl ROTH. (n.d.). Carl ROTH. [Link]
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A three-component Fischer indole synthesis - PubMed. (n.d.). PubMed. [Link]
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Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
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(3-Benzyloxy-phenyl)hydrazine hydrochloride, 10 g - Carl ROTH. (n.d.). Carl ROTH. [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (2010). National Institutes of Health. [Link]
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(3-Benzyloxy-phenyl)hydrazine hydrochloride, 5 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Carl ROTH. (n.d.). Carl ROTH. [Link]
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(PDF) New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. (2010). ResearchGate. [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 6-Benzyloxyindole Derivatives via Fischer Indolization
Abstract
Indole scaffolds are a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] The Fischer indole synthesis, a classic and versatile reaction discovered in 1883, remains a premier method for constructing the indole nucleus.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of substituted indole derivatives using (3-(Benzyloxy)phenyl)hydrazine hydrochloride as a key starting material. The benzyloxy group serves as a versatile protecting group for the hydroxyl functionality, allowing for late-stage deprotection or further modification. This guide explains the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines the synthesis of diverse derivatives, and provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
The Fischer indole synthesis is a robust acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[3][5] The use of (3-(Benzyloxy)phenyl)hydrazine hydrochloride allows for the strategic synthesis of 6-benzyloxyindole derivatives. This precursor is particularly valuable as the resulting 6-benzyloxyindole can be readily deprotected to 6-hydroxyindole, a key intermediate for various bioactive molecules, including inhibitors of protein kinase C (PKC) and Hepatitis C virus (HCV).[6]
The Fischer Indole Synthesis Mechanism
Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting. The process involves several key acid-catalyzed steps:
-
Hydrazone Formation: The reaction initiates with the condensation of (3-(Benzyloxy)phenyl)hydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone.[1][3]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[1][3] This step is crucial and requires the carbonyl compound to have at least two alpha-hydrogens.[1]
-
[3][3]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, irreversible[3][3]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[2][3][5] This is typically the rate-determining step.
-
Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring aminoacetal (or aminal).[2][3]
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring.[3][5]
The choice of acid catalyst is pivotal. Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) are commonly employed to facilitate the rearrangement and cyclization steps.[1][2][3][7][8]
Experimental Protocol: Synthesis of 6-Benzyloxy-2-methylindole
This protocol details the synthesis of a model compound, 6-Benzyloxy-2-methylindole, from (3-(Benzyloxy)phenyl)hydrazine hydrochloride and acetone.
Materials and Equipment
-
Reagents: (3-(Benzyloxy)phenyl)hydrazine hydrochloride, Acetone (reagent grade), Ethanol (absolute), Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate or magnesium sulfate, Silica gel for column chromatography.
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, glass funnel, column chromatography setup, standard laboratory glassware, TLC plates (silica gel 60 F₂₅₄).
Step-by-Step Procedure
The synthesis is typically performed in two stages: formation of the hydrazone followed by indolization. For convenience, a one-pot synthesis is also viable.[2]
Step 1: Phenylhydrazone Formation
-
In a 100 mL round-bottom flask, dissolve 5.0 g of (3-(Benzyloxy)phenyl)hydrazine hydrochloride in 50 mL of ethanol.
-
Add 1.2 equivalents of acetone to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops) to facilitate the condensation.
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting hydrazine. The formation of the hydrazone can often be observed as a precipitate.
-
The hydrazone can be isolated by filtration or used directly in the next step.
Step 2: Acid-Catalyzed Indolization
-
To the flask containing the phenylhydrazone, add the acid catalyst.
-
Method A (PPA): Add polyphosphoric acid (approx. 10x the weight of the hydrazine) and heat the mixture to 80-100°C.
-
Method B (ZnCl₂): Add 2-3 equivalents of anhydrous zinc chloride and heat the reaction mixture in a suitable solvent (e.g., ethanol, acetic acid) to reflux for 2-4 hours.[2]
-
-
Monitor the reaction progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate). The indole product will have a different Rf value and often appears as a UV-active spot.
-
Upon completion, cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
If using PPA, carefully pour the hot mixture onto crushed ice with vigorous stirring. If using ZnCl₂, quench the reaction with cold water.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 6-benzyloxy-2-methylindole.
Visualizing the Workflow and Mechanism
To clarify the process, the following diagrams illustrate the experimental workflow and the core chemical transformation.
Caption: Experimental workflow for Fischer Indole Synthesis.
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Scope and Versatility: Synthesizing Diverse Derivatives
The true power of this protocol lies in its versatility. By substituting acetone with other enolizable aldehydes or ketones, a wide array of 2- and/or 3-substituted 6-benzyloxyindoles can be synthesized.[1]
| Carbonyl Reactant | Resulting Indole Derivative | Key Applications / Notes |
| Acetone | 6-Benzyloxy-2-methylindole | Common building block. |
| Propiophenone | 6-Benzyloxy-2-phenyl-3-methylindole | Precursor for complex pharmaceutical scaffolds. |
| Cyclohexanone | 7-Benzyloxy-1,2,3,4-tetrahydrocarbazole | Core structure in many natural products and drugs.[8] |
| Pyruvic acid | 6-Benzyloxyindole-2-carboxylic acid | Can be decarboxylated to form the parent indole.[1] |
| Levulinic acid | 3-(6-Benzyloxy-1H-indol-2-yl)propanoic acid | Introduces a functional side chain for further modification. |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete hydrazone formation.- Catalyst is inactive (e.g., ZnCl₂ is not anhydrous).- Insufficient heating or reaction time. | - Ensure hydrazone formation is complete by TLC before adding the indolization catalyst.- Use freshly opened or properly stored anhydrous Lewis acids.- Increase temperature or prolong reaction time, monitoring by TLC. Consider microwave-assisted heating to shorten times and improve yields.[9] |
| Formation of Tar/Polymer | - Reaction temperature is too high.- Acid catalyst is too concentrated or harsh. | - Lower the reaction temperature. - Use a milder catalyst (e.g., p-toluenesulfonic acid) or a different solvent. Acetic acid can serve as both solvent and catalyst for some substrates.[1][4] |
| Mixture of Regioisomers | - Use of an unsymmetrical ketone (e.g., 2-butanone) can lead to two different enamine tautomers. | - Use a symmetrical ketone if possible.- If an unsymmetrical ketone is necessary, expect a mixture of products that will require careful chromatographic separation. The choice of acid can sometimes influence regioselectivity.[7] |
| Debenzylation of Product | - Harsh acidic conditions and high temperatures can cleave the benzyl ether. | - Use milder conditions (lower temperature, shorter time).- Consider a more acid-stable protecting group if debenzylation is a persistent issue. |
Conclusion
The Fischer indole synthesis is a time-tested and highly effective method for constructing the indole core. This application note provides a robust and adaptable protocol for synthesizing 6-benzyloxyindole derivatives from (3-(benzyloxy)phenyl)hydrazine hydrochloride. By understanding the mechanism and potential challenges, researchers can leverage this powerful reaction to access a vast chemical space of indole derivatives crucial for advancing drug discovery and development.
References
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Available at: [Link]
-
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Bentham Science Publishers. Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]
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Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu.com. Available at: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Organic-chemistry.org. Available at: [Link]
-
J-Stage. Hazards Evaluation of the Synthetic Process of 6-Benzyloxyindole. J-Stage. Available at: [Link]
-
Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
-
MDPI. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI.com. Available at: [Link]
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ResearchGate. Synthetic routes to bioactive indole compounds. ResearchGate. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.com. Available at: [Link]
-
Organic Syntheses. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses. Available at: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]
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National Institutes of Health. New 3H-Indole Synthesis by Fischer's Method. Part I. NIH.gov. Available at: [Link]
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Application Note: (3-(Benzyloxy)phenyl)hydrazine hydrochloride for the Synthesis of Bio-active Hydrazone Scaffolds
Introduction & Reagent Overview
Hydrazones, characterized by the R₁R₂C=NNR₃R₄ structural motif, represent a cornerstone in modern medicinal chemistry and drug development. Their synthesis, typically a straightforward condensation reaction, provides access to a vast chemical space. The resulting scaffolds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Furthermore, the pH-sensitive nature of the hydrazone bond makes it a valuable linker for targeted drug delivery systems, allowing for controlled release of therapeutic agents in specific microenvironments like tumor tissues.
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a versatile and highly valuable reagent for introducing the 3-benzyloxyphenyl moiety into molecular frameworks. This particular structural element is of significant interest in the design of novel therapeutics, including potent and selective monoamine oxidase B (MAO-B) inhibitors for the treatment of Parkinson's disease. Supplied as a stable, crystalline hydrochloride salt, this reagent is more convenient and safer to handle than its corresponding free base, while still offering excellent reactivity in hydrazone formation.
This guide provides a comprehensive overview of the chemistry, safety considerations, and detailed protocols for the effective use of (3-(Benzyloxy)phenyl)hydrazine hydrochloride in the synthesis of hydrazones.
Table 1: Properties of (3-(Benzyloxy)phenyl)hydrazine hydrochloride
| Property | Value | Source(s) |
| Chemical Name | (3-(Benzyloxy)phenyl)hydrazine hydrochloride | |
| CAS Number |
Application Notes and Protocols: Experimental Setup for Reactions with (3-(Benzyloxy)phenyl)hydrazine Hydrochloride
Introduction
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a versatile chemical reagent widely utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery.[1][2] Its structure, featuring a hydrazine moiety attached to a phenyl ring bearing a benzyloxy group, makes it a key building block for the synthesis of various heterocyclic compounds.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this compound, with a primary focus on the Fischer indole synthesis, a cornerstone reaction in medicinal chemistry for creating indole derivatives.[3][4][5] Indole scaffolds are prevalent in a wide array of pharmaceuticals targeting conditions such as cancer, inflammation, and neurodegenerative diseases.[1][3]
Compound Profile: (3-(Benzyloxy)phenyl)hydrazine Hydrochloride
A thorough understanding of the reactant's properties is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅ClN₂O | [1] |
| Molecular Weight | 250.73 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 204-206 °C | [1] |
| Solubility | Soluble in polar solvents like water and ethanol | [1] |
| Storage | Store at 10°C - 25°C in a dry, cool, well-ventilated place. Keep container tightly closed. | [2][7] |
This compound serves as a crucial intermediate for synthesizing hydrazones and, subsequently, a variety of heterocyclic structures.[1] Its hydrochloride salt form generally offers greater stability compared to the free base.[8]
Safety Precautions and Handling
Working with hydrazine derivatives requires strict adherence to safety protocols due to their potential toxicity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][9]
-
Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]
-
Handling: Avoid contact with skin and eyes.[7] Do not ingest.[7] In case of contact, rinse the affected area thoroughly with water.[11]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]
Hydrazine derivatives can be harmful if swallowed, in contact with skin, or if inhaled.[7][9][12] Some phenylhydrazine compounds are considered potential carcinogens.[9]
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[3][5] The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[4][4]-sigmatropic rearrangement to yield the indole.[4][5]
Reaction Mechanism Overview
The widely accepted mechanism for the Fischer indole synthesis involves several key steps:[5][13]
-
Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[4][5]
-
Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer ('ene-hydrazine').[5][14]
-
[4][4]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[4][4]-sigmatropic rearrangement, which is often the rate-determining step, breaking the N-N bond and forming a new C-C bond.[3][5][14]
-
Cyclization and Elimination: The resulting di-imine intermediate cyclizes and, under acidic catalysis, eliminates a molecule of ammonia to form the aromatic indole ring.[4][5]
Caption: Key stages of the Fischer indole synthesis mechanism.
Protocol: Synthesis of 5-(Benzyloxy)indole
This protocol details the synthesis of 5-(Benzyloxy)indole from (3-(Benzyloxy)phenyl)hydrazine hydrochloride and a suitable carbonyl precursor. The choice of the carbonyl compound will determine the substitution at other positions of the indole ring. For the synthesis of the parent 5-(benzyloxy)indole, an acetaldehyde equivalent is required.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (3-(Benzyloxy)phenyl)hydrazine hydrochloride | 250.73 | 2.51 g | 10.0 |
| Pyruvic acid | 88.06 | 0.88 g | 10.0 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Ethanol (for recrystallization) | 46.07 | As needed | - |
Note: In this variation, pyruvic acid is used, which after cyclization and decarboxylation, yields the desired indole. This is a common strategy when the corresponding aldehyde is unstable or difficult to handle.[4]
Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-(Benzyloxy)phenyl)hydrazine hydrochloride (2.51 g, 10.0 mmol) and glacial acetic acid (50 mL).[8]
-
Reagent Addition: Begin stirring the mixture. Add pyruvic acid (0.88 g, 10.0 mmol) to the flask.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) with continuous stirring.[15] The reaction is typically monitored by Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.[3]
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water. This will cause the crude product to precipitate.
-
Collect the precipitate by vacuum filtration and wash the solid with cold water to remove any residual acetic acid and other water-soluble impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dissolve the crude solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the mixture is boiled for a few minutes before being filtered hot.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals of 5-(Benzyloxy)indole by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Sources
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Application Notes and Protocols: The Strategic Utility of (3-(Benzyloxy)phenyl)hydrazine hydrochloride in Modern Pharmaceutical Research
Prepared by a Senior Application Scientist
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the synthetic route, accessibility of derivatives, and ultimately, the biological activity of the final compounds. (3-(Benzyloxy)phenyl)hydrazine hydrochloride, with its molecular formula C₁₃H₁₅ClN₂O, stands out as a strategic building block, particularly for the synthesis of heterocyclic compounds that form the core of numerous therapeutic agents.[1][2] Its structure is a masterful combination of a reactive hydrazine moiety and a protected phenol (a benzyloxy group), making it an invaluable precursor for multi-step syntheses targeting a range of diseases.[1][3]
This guide provides an in-depth look at the applications of this reagent, focusing on its primary role in constructing indole-based scaffolds. We will explore the underlying chemical principles, provide detailed experimental protocols, and connect its synthetic utility to specific therapeutic areas, including oncology and neuropharmacology.
Core Application: The Fischer Indole Synthesis
The most prominent application of (3-(Benzyloxy)phenyl)hydrazine hydrochloride is in the Fischer indole synthesis , a robust and versatile method for creating the indole ring system—a privileged scaffold in pharmaceutical science.[4][5]
Principle of the Reaction
The reaction involves the acid-catalyzed condensation of a phenylhydrazine derivative with an aldehyde or ketone. The resulting phenylhydrazone intermediate undergoes a[4][4]-sigmatropic rearrangement, followed by tautomerization and elimination of ammonia to yield the indole core.
The strategic placement of the 3-benzyloxy group on the phenylhydrazine ring is key. It serves two primary functions:
-
Directs Cyclization: It influences the regiochemistry of the cyclization, leading to the formation of a 5-substituted indole.
-
Masked Phenol: It acts as a protecting group for a phenolic hydroxyl group. Phenols are common pharmacophores that can interact with biological targets through hydrogen bonding. The benzyl group is stable under the acidic conditions of the Fischer synthesis but can be readily removed in a later step (deprotection) to unmask the active hydroxyl group.
Workflow of the Fischer Indole Synthesis
The diagram below illustrates the general workflow for synthesizing a 5-benzyloxyindole derivative using (3-(Benzyloxy)phenyl)hydrazine hydrochloride.
Caption: General workflow of the Fischer Indole Synthesis.
Applications in Key Therapeutic Areas
The indole scaffold derived from (3-(Benzyloxy)phenyl)hydrazine hydrochloride is a cornerstone in the development of drugs for various diseases.
Central Nervous System (CNS) Agents: Serotonin Receptor Modulators
The 5-hydroxyindole substructure is the basis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, synthetic derivatives are extensively explored as modulators of serotonin receptors to treat CNS disorders like depression, anxiety, and migraines.[6][7]
-
Rationale: Using (3-(Benzyloxy)phenyl)hydrazine hydrochloride in a Fischer indole synthesis directly yields a 5-benzyloxyindole. This is a direct precursor to 5-hydroxyindole derivatives that can mimic serotonin and interact with its receptors, such as 5-HT₁A and 5-HT₇.[8][9] The development of selective ligands for these receptors is a major goal in modern neuropharmacology.[10]
Below is a simplified representation of a G-protein coupled serotonin receptor signaling pathway, a common target for indole-derived drugs.
Caption: Simplified 5-HT1A receptor signaling pathway.
Anticancer Agents: Kinase Inhibitors
The indole nucleus is a prevalent feature in many kinase inhibitors approved for cancer therapy.[11] These drugs typically function by competing with ATP for the binding pocket of oncogenic kinases, thereby inhibiting tumor growth and proliferation.[12]
-
Rationale: The flat, aromatic indole ring system is adept at forming hydrogen bonds and hydrophobic interactions within the ATP-binding cleft of various kinases. Hydrazine derivatives are actively being investigated for their potential to inhibit key proteins in cell proliferation, such as Polo-like kinase 1 (PLK1).[1][13] The synthesis of indole-based compounds is a proven strategy for discovering novel inhibitors of kinases like CK2 and PIM.[14][15] While direct synthesis of a marketed drug from this specific hydrazine is not prominently documented, its utility in generating libraries of indole derivatives for screening against kinase targets is a core application in drug discovery.[16]
Experimental Protocols
The following protocols are generalized procedures based on established methodologies.[17] Researchers should optimize conditions for their specific substrates.
Protocol 1: Fischer Indole Synthesis of a 5-Benzyloxyindole Derivative
This protocol outlines the synthesis of a substituted indole from (3-(Benzyloxy)phenyl)hydrazine hydrochloride and a ketone.
Objective: To synthesize a 5-benzyloxyindole core structure.
Materials:
-
(3-(Benzyloxy)phenyl)hydrazine hydrochloride
-
Substituted ketone or aldehyde (e.g., 4-benzyloxy propiophenone)
-
Ethanol (absolute)
-
Acid catalyst (e.g., Aluminum chloride, Acetic acid, or concentrated HCl)
-
Toluene (if using a less polar system)
-
Standard laboratory glassware for reflux, filtration, and washing
Procedure:
-
Reactant Suspension: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend (3-(Benzyloxy)phenyl)hydrazine hydrochloride (1.0 equivalent) and the chosen ketone/aldehyde (1.0 equivalent) in a suitable solvent. Ethanol is a common choice.[17]
-
Rationale: Ethanol is a polar protic solvent that can dissolve the reactants upon heating and is suitable for reflux conditions.
-
-
Catalyst Addition: Add a catalytic amount of an acid. The choice of acid can significantly impact yield and reaction time. Lewis acids like AlCl₃ or Brønsted acids like acetic acid or HCl are effective.[17]
-
Reaction under Reflux: Heat the reaction mixture to reflux (for ethanol, approx. 78-80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours (e.g., 12 hours).[17]
-
Rationale: The elevated temperature provides the necessary activation energy for the rearrangement and cyclization steps.
-
-
Product Isolation: Once the reaction is complete, cool the mixture to 10-15°C. The indole product, being less soluble in the cold solvent, will often precipitate.[17]
-
Rationale: Lowering the temperature decreases the solubility of the product, allowing for its isolation by crystallization.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filtered solid sequentially with chilled solvent (e.g., ethanol) and water to remove unreacted starting materials and the acid catalyst.[17]
-
Drying and Characterization: Dry the product under vacuum. Characterize the final compound using standard analytical techniques (NMR, MS, HPLC) to confirm its identity and purity.
| Catalyst | Solvent | Temperature (°C) | Time (hrs) | Yield (%) | Reference |
| None | Ethanol | 75-80 | 12 | 83.6 | [17] |
| Acetic Acid | Toluene | 105-110 | 12 | 60.0 | [17] |
| AlCl₃ | Ethanol | 75-80 | 12 | 90.0 | [17] |
Protocol 2: Benzyl Group Deprotection to Yield 5-Hydroxyindole
Objective: To remove the benzyl protecting group to unmask the active phenolic hydroxyl group.
Materials:
-
5-Benzyloxyindole derivative
-
Palladium on carbon (Pd/C, 10% w/w)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolution: Dissolve the 5-benzyloxyindole derivative in a suitable solvent like methanol or ethanol in a flask.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: Pd/C is a highly effective catalyst for hydrogenolysis. Handling it under an inert atmosphere prevents potential ignition of the solvent vapors.
-
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon). Stir the mixture vigorously at room temperature.
-
Rationale: The palladium surface adsorbs both the hydrogen gas and the benzyl ether. This facilitates the transfer of hydrogen atoms, which cleave the C-O bond of the ether, releasing toluene and the desired phenol.
-
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Catalyst Removal: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Caution: The Pd/C catalyst can be pyrophoric upon drying. Do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 5-hydroxyindole product, which can be further purified by crystallization or chromatography.
Conclusion
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is more than just a chemical reagent; it is a strategic tool in pharmaceutical research. Its utility in the Fischer indole synthesis provides a reliable and efficient pathway to the 5-hydroxyindole scaffold, a core component of drugs targeting CNS disorders and cancer. The benzyloxy group offers the crucial advantage of protecting a key pharmacophore during synthesis, allowing for its timely unmasking in the final stages. The protocols and principles outlined in this guide demonstrate the compound's integral role in the discovery and development of novel therapeutic agents.
References
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Al-Harrasi, A., et al. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Available at: [Link]
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-
MDPI. (n.d.). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Available at: [Link]
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Al-Warhi, T., et al. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available at: [Link]
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Carl ROTH. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g, CAS No. 56468-67-8. Available at: [Link]
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ResearchGate. (PDF) Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. Available at: [Link]
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Carl ROTH. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 10 g. Available at: [Link]
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Tesmer, L., et al. (2024, May 28). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. PMC. Available at: [Link]
-
Satała, G., et al. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC. Available at: [Link]
-
Kossakowski, K., et al. (2025, December 16). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. Available at: [Link]
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National Institutes of Health. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Available at: [Link]
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PubMed. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Available at: [Link]
-
Al-Salahat, K., et al. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
- Google Patents. WO2009093981A1 - Triazine compounds as kinase inhibitors.
-
National Institutes of Health. Selective Serotonin Receptor Modulators for Use in the Treatment of Psychological Disorders. Available at: [Link]
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Application Notes & Protocols: The Utility of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride in Biochemical Assays and Enzyme Inhibition Studies
Introduction: A Versatile Tool for Chemical Biology and Drug Discovery
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a hydrazine derivative with significant utility in biochemical and pharmaceutical research.[1] Its chemical structure, featuring a reactive hydrazine moiety, makes it a valuable reagent for interacting with specific functional groups within biological systems.[1] Primarily, its ability to react with aldehydes and ketones to form stable hydrazones underpins its application in both analytical biochemistry and as a potential modulator of enzyme activity.[1][2]
This guide provides an in-depth exploration of the mechanisms, applications, and detailed protocols for using (3-(Benzyloxy)phenyl)hydrazine hydrochloride. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound in enzyme inhibition studies, carbonyl detection assays, and as a building block in pharmaceutical research.[3] The protocols herein are structured to be self-validating, with an emphasis on the scientific rationale behind each experimental step.
Physicochemical Properties and Safe Handling
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a white to off-white crystalline powder that is soluble in polar solvents such as water and ethanol.[1] Its stability as a hydrochloride salt makes it easier to handle and weigh compared to its freebase form.
| Property | Value | Reference |
| CAS Number | 56468-67-8 | [3] |
| Molecular Formula | C₁₃H₁₅ClN₂O | [1] |
| Molecular Weight | 250.72 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 204°C to 206°C | [1] |
| Solubility | Soluble in water and ethanol | [1] |
| Storage | Store at 10°C - 25°C in a dry place | [3] |
Safety & Handling: Phenylhydrazine and its derivatives are toxic compounds and should be handled with care.[4] They can be readily absorbed through inhalation, skin contact, and ingestion.[4] Phenylhydrazine is a suspected sensitizer and a confirmed animal carcinogen.[4]
-
Engineering Controls: Always handle the solid compound and concentrated solutions inside a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear impermeable gloves, a lab coat, and chemical safety goggles at all times.
-
Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.
Core Mechanism of Action: The Hydrazine Moiety
The primary reactivity of (3-(Benzyloxy)phenyl)hydrazine hydrochloride stems from the nucleophilic nature of its terminal nitrogen atom. This allows it to readily attack electrophilic carbonyl carbons present in aldehydes and ketones, leading to the formation of a stable hydrazone covalent bond. This reaction is the cornerstone of its utility in biochemical assays.
Covalent Modification of Carbonyls
Many enzymes utilize carbonyl-containing cofactors (e.g., pyridoxal phosphate) or have substrates and products that are aldehydes or ketones. By reacting with these carbonyls, (3-(Benzyloxy)phenyl)hydrazine can act as a potent enzyme inhibitor or as a derivatizing agent for analytical quantification.[2]
Plausible Mechanisms of Enzyme Inhibition
The hydrazine functional group is a well-established "warhead" for enzyme inhibitors. Similar hydrazine derivatives, such as 3-hydroxybenzylhydrazine (NSD-1015), are known inhibitors of enzymes like aromatic L-amino acid decarboxylase.[5] The inhibitory action of (3-(Benzyloxy)phenyl)hydrazine can be attributed to several potential mechanisms:
-
Irreversible Covalent Inhibition: Formation of a stable hydrazone with an essential aldehyde or ketone group in the enzyme's active site or with a crucial cofactor.
-
Metabolic Bioactivation: In vivo or in cellular systems, hydrazines can be metabolized into highly reactive intermediates, such as diimides, which are strong reducing agents capable of non-specific modifications.[6]
Figure 1. General reaction mechanism of (3-(Benzyloxy)phenyl)hydrazine with a carbonyl-containing biomolecule.
Application Protocol: Enzyme Inhibition Screening Assay
This protocol provides a robust framework for determining the inhibitory potential of (3-(Benzyloxy)phenyl)hydrazine hydrochloride against a target enzyme using a 96-well plate spectrophotometric assay.
Workflow Overview
Sources
- 1. Buy (3-(Benzyloxy)phenyl)hydrazine hydrochloride | 56468-67-8 [smolecule.com]
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- 5. Inhibition of aromatic L-amino acid decarboxylase under physiological conditions: optimization of 3-hydroxybenzylhydrazine concentration to prevent concurrent inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of 6-Benzyloxyindoles via Fischer Indolization of (3-(Benzyloxy)phenyl)hydrazine with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Executive Summary & Strategic Importance
The Fischer indole synthesis, a reaction discovered in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus, a core scaffold in a vast number of pharmaceuticals, agrochemicals, and natural products. This application note provides an in-depth guide to the reaction of (3-(Benzyloxy)phenyl)hydrazine hydrochloride with various aldehydes and ketones to yield 6-benzyloxy-substituted indoles. The benzyloxy group serves as a crucial protecting group for the phenol, which is a common feature in biologically active molecules, including triptan-class antimigraine drugs and various enzyme inhibitors.
This document moves beyond a simple recitation of steps, offering a detailed mechanistic rationale, a robust and validated protocol, data-driven insights into reaction scope, and a comprehensive troubleshooting guide. Our objective is to empower researchers to confidently and successfully apply this pivotal transformation in their synthetic campaigns.
The Mechanistic Blueprint: Understanding the "Why"
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound into an indole. The reaction proceeds through a series of well-defined steps, and understanding this pathway is critical for optimizing conditions and troubleshooting unexpected outcomes.
The accepted mechanism involves the following key transformations:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (3-(benzyloxy)phenyl)hydrazine with an aldehyde or ketone. This rapidly forms a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enehydrazine isomer. This step is crucial as it sets the stage for the key bond-forming event.
-
-Sigmatropic Rearrangement: The protonated enehydrazine undergoes an irreversible-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement). This is typically the rate-determining step and results in the formation of a new C-C bond, breaking the weak N-N bond.
-
Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to rearomatize the benzene ring. The newly formed amino group then attacks the imine carbon in an intramolecular cyclization to form a five-membered ring aminoacetal (aminal).
-
Ammonia Elimination: Finally, under acidic conditions, this aminal eliminates a molecule of ammonia (NH₃), and a final proton loss yields the stable, aromatic indole ring.
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Validated Experimental Protocol: General Procedure
This protocol provides a robust starting point for the synthesis of 6-benzyloxyindoles. Optimization of temperature, acid catalyst, and reaction time may be necessary for specific substrates.
3.1. Materials & Equipment
-
Reagents:
-
(3-(Benzyloxy)phenyl)hydrazine hydrochloride (1.0 eq)
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
Acid Catalyst (e.g., Acetic Acid, Polyphosphoric Acid (PPA), Zinc Chloride (ZnCl₂), or p-Toluenesulfonic acid (p-TsOH))
-
Solvent (e.g., Ethanol, Toluene, Acetic Acid)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
-
3.2. Step-by-Step Methodology
Step A: Phenylhydrazone Formation (One-Pot Approach)
-
To a round-bottom flask charged with a magnetic stir bar, add (3-(Benzyloxy)phenyl)hydrazine hydrochloride (1.0 eq) and the selected aldehyde or ketone (1.1 eq).
-
Add the chosen solvent. Glacial acetic acid or ethanol are common choices that also serve as a Brønsted acid catalyst. For a one-pot reaction where the solvent is also the catalyst, acetic acid is an excellent choice.
-
Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the hydrazone by TLC. The hydrazone is typically a less polar, often colored, spot compared to the starting materials.
Step B: Indolization (Cyclization)
-
Once hydrazone formation is complete (as judged by TLC), the cyclization can be initiated. The choice of acid and temperature is critical and substrate-dependent.
-
For Brønsted Acids (Acetic Acid, p-TsOH): Heat the reaction mixture to reflux (typically 80-120 °C). Acetic acid often serves as both solvent and catalyst. For less reactive substrates, a stronger acid like p-TsOH can be added catalytically.
-
For Lewis Acids (ZnCl₂): If using a non-acidic solvent like toluene, add the Lewis acid catalyst (0.5 - 2.0 eq) to the pre-formed hydrazone mixture and heat to reflux.
-
For Polyphosphoric Acid (PPA): PPA is a highly effective but viscous reagent. The pre-formed hydrazone can be added directly to pre-heated PPA (e.g., at 80-100 °C) and stirred vigorously.
-
-
Monitor the reaction progress by TLC, observing the disappearance of the hydrazone spot and the appearance of the new, often UV-active, indole product spot. Reactions can take from 2 to 24 hours.
Step C: Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
If using a solvent like ethanol or toluene, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Carefully neutralize the reaction mixture. If PPA or another strong acid was used, quench by pouring the mixture over ice and then slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 6-benzyloxyindole derivative.
Step D: Characterization
-
Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Reaction Scope & Data Presentation
The Fischer indole synthesis is broadly applicable to a wide range of aldehydes and ketones. The table below summarizes representative conditions and outcomes. The benzyloxy substituent is an electron-donating group, which generally facilitates the reaction but can sometimes lead to side reactions
Analysis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride via Chemical Derivatization for Enhanced HPLC-UV Detection
An Application Guide and Protocol
Abstract
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a versatile chemical intermediate used in the synthesis of various pharmaceutical compounds and complex organic molecules. Accurate quantification of this compound is critical for process control, impurity profiling, and quality assurance. However, direct analysis of phenylhydrazines can be challenging due to their inherent reactivity, potential for oxidative degradation, and often poor chromatographic performance, which can manifest as peak tailing. This application note provides a comprehensive guide and a detailed protocol for the derivatization of (3-(Benzyloxy)phenyl)hydrazine hydrochloride. The strategy involves a pre-column derivatization reaction with an aromatic aldehyde to form a stable, highly chromophoric hydrazone derivative, enabling robust and sensitive quantification by Reverse-Phase High-Performance Liquid Chromatography with UV-Vis detection (RP-HPLC-UV).
The Scientific Rationale: Why Derivatization is Essential
Direct chromatographic analysis of hydrazine compounds is often hindered by their chemical nature. Phenylhydrazines are prone to oxidation and can darken upon exposure to air and light, indicating instability. From a chromatographic perspective, the free hydrazine group can interact strongly with residual silanols on silica-based columns, leading to poor peak shape and inconsistent retention. Derivatization is a powerful strategy to overcome these limitations.
The core of this strategy lies in the nucleophilic character of the hydrazine's terminal nitrogen atom. It readily reacts with the electrophilic carbon of a carbonyl group (found in aldehydes and ketones) in a condensation reaction to form a stable hydrazone.
The benefits of this transformation for analytical purposes are threefold:
-
Enhanced Stability: The resulting hydrazone derivative is significantly more stable than the parent hydrazine, minimizing degradation during sample preparation and analysis.
-
Improved Chromatography: Conversion of the polar hydrazine group into a larger, less polar hydrazone moiety improves its interaction with a C18 stationary phase in RP-HPLC, leading to better peak symmetry and more reliable retention.
-
Increased Sensitivity: By selecting a derivatizing agent that contains a strong chromophore, the molar absorptivity of the analyte is dramatically increased. This "tags" the molecule, making it detectable at much lower concentrations with a standard UV-Vis detector. For mass spectrometry applications, such derivatization can also improve ionization efficiency.
This protocol will utilize p-nitrobenzaldehyde as the derivatizing agent. Its nitro group acts as a powerful chromophore, making the resulting hydrazone derivative highly responsive to UV detection at wavelengths where the parent compound has minimal absorbance.
Experimental Workflow and Protocol
The overall process involves the preparation of solutions, a controlled derivatization reaction, and subsequent analysis by HPLC-UV.
Figure 1: High-level workflow for the derivatization and analysis of (3-(benzyloxy)phenyl)hydrazine.
Materials and Reagents
| Reagent / Material | Grade | Supplier |
| (3-(Benzyloxy)phenyl)hydrazine hydrochloride | ≥95% | e.g., Carl ROTH, Sigma-Aldrich |
| 4-Nitrobenzaldehyde | ≥98% | Standard Chemical Supplier |
| Acetonitrile (ACN) | HPLC Grade | Standard Chemical Supplier |
| Methanol (MeOH) | HPLC Grade | Standard Chemical Supplier |
| Water | HPLC or Milli-Q | Laboratory Supply |
| Glacial Acetic Acid | ACS Grade | Standard Chemical Supplier |
| 2.0 mL Screw-top Vials | PTFE-lined caps | Laboratory Supply |
Equipment
-
Analytical Balance (4-decimal place)
-
Volumetric flasks (10, 25, 50, 100 mL)
-
Micropipettes
-
Vortex mixer
-
Heating block or water bath
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Preparation of Solutions
-
Derivatizing Reagent (10 mg/mL): Accurately weigh 250 mg of 4-nitrobenzaldehyde and dissolve it in 25.0 mL of methanol in a volumetric flask. This solution should be stored protected from light.
-
Catalyst Solution (10% v/v Acetic Acid): Add 1 mL of glacial acetic acid to 9 mL of methanol.
-
Analyte Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of (3-(benzyloxy)phenyl)hydrazine hydrochloride into a 10.0 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the Analyte Stock Solution with methanol. These will be used to construct the calibration curve.
Derivatization Protocol: Step-by-Step
-
Aliquot: Into a 2.0 mL vial, pipette 500 µL of your standard or unknown sample solution (prepared in methanol).
-
Add Derivatizing Reagent: Add 200 µL of the 10 mg/mL 4-nitrobenzaldehyde solution to the vial.
-
Add Catalyst: Add 50 µL of the 10% acetic acid catalyst solution. The acid catalyzes the reaction by making the aldehyde's carbonyl carbon more electrophilic.
-
Seal and Mix: Cap the vial tightly and vortex for 10-15 seconds to ensure thorough mixing.
-
React: Place the vial in a heating block or water bath set to 60°C for 45 minutes . The elevated temperature drives the condensation reaction to completion in a reasonable timeframe.
-
Cool: After incubation, remove the vial and allow it to cool to room temperature.
-
Dilute for Analysis: Dilute the cooled reaction mixture 1:10 with the mobile phase initial condition (e.g., add 100 µL of the reaction mixture to 900 µL of 50:50 ACN:Water) to ensure the concentration is within the calibration range and the solvent is compatible with the mobile phase.
Chemical Reaction and Mechanism
The derivatization proceeds via a nucleophilic addition-elimination reaction. The hydrazine attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent elimination of a water molecule yields the stable hydrazone.
Figure 2: Reaction of (3-(benzyloxy)phenyl)hydrazine with 4-nitrobenzaldehyde to form a stable hydrazone.
HPLC-UV Method and Data Analysis
Suggested HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 |
Application Notes & Protocols: Catalytic Systems for (3-(Benzyloxy)phenyl)hydrazine Hydrochloride Reactions
Abstract
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a versatile and pivotal reagent in modern organic synthesis, primarily serving as a precursor for a wide array of heterocyclic compounds. Its utility is most prominently demonstrated in the synthesis of substituted indoles, a core scaffold in numerous pharmaceuticals and biologically active molecules.[1] This guide provides an in-depth exploration of the primary catalytic systems employed in reactions involving this key starting material. We will dissect the mechanistic underpinnings of catalyst choice, moving beyond mere procedural lists to explain the causality behind experimental design. Detailed, field-tested protocols for the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions are provided, designed for reproducibility and validation. This document is intended for researchers, medicinal chemists, and process development professionals seeking a comprehensive and practical understanding of this chemistry.
Mechanistic Insights & Catalyst Selection
The reactivity of (3-(Benzyloxy)phenyl)hydrazine is dominated by the nucleophilic character of the hydrazine moiety and its ability to undergo transformative cyclization and coupling reactions. The choice of catalyst is paramount and is dictated by the desired transformation.
The Fischer Indole Synthesis: Acid-Catalyzed Cyclization
The Fischer indole synthesis is the most common application for aryl hydrazines, converting them into the indole heterocycle by reaction with an aldehyde or ketone.[1][2] The reaction proceeds through a series of well-defined, acid-catalyzed steps. Understanding this mechanism is crucial for selecting the optimal catalyst and reaction conditions.
Causality of Catalysis: The fundamental role of the acid catalyst (either Brønsted or Lewis acid) is to facilitate the key[1][1]-sigmatropic rearrangement, which is the rate-determining step of the synthesis.[3] The catalyst protonates or coordinates to the hydrazone intermediate, rendering it sufficiently electrophilic to undergo the necessary bond migrations.
-
Brønsted Acids (e.g., HCl, H₂SO₄, PPA, p-TsOH): These protonic acids directly protonate the imine nitrogen of the initially formed hydrazone.[4] This protonation lowers the energy barrier for tautomerization to the reactive ene-hydrazine intermediate, which then undergoes the sigmatropic shift.[2][5] Polyphosphoric acid (PPA) is often used as both a catalyst and a solvent at elevated temperatures, effectively driving the reaction towards completion.
-
Lewis Acids (e.g., ZnCl₂, BF₃, AlCl₃): Lewis acids function by coordinating to one of the nitrogen atoms, which increases the positive charge density and promotes the rearrangement.[1][2][5] They are particularly useful in cases where substrates may be sensitive to strong protonic acids. A recent development involves a benzyne-mediated N-arylation of a tosyl-hydrazone followed by a one-pot, Lewis acid-catalyzed Fischer cyclization.[6]
Below is a diagram illustrating the accepted mechanism for the acid-catalyzed Fischer Indole Synthesis.
Caption: Mechanism of the Fischer Indole Synthesis.
Palladium-Catalyzed Cross-Coupling: Forging New C-N Bonds
Beyond indole synthesis, aryl hydrazines are valuable nucleophiles in modern palladium-catalyzed cross-coupling chemistry. These methods allow for the construction of more complex molecular architectures, such as N,N-diarylhydrazines, which are themselves important synthetic intermediates.[7][8]
Causality of Catalysis: The efficacy of these reactions hinges on a palladium catalyst that can effectively mediate the formation of a C-N bond between the hydrazine nitrogen and an aryl halide. The choice of phosphine ligand is critical to promote the desired reductive elimination and prevent undesired side reactions like N-N bond cleavage.
-
Catalyst System: A typical system consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically bulky, electron-rich phosphine ligand (e.g., XPhos, t-BuXPhos).[9][10]
-
Ligand Role: The ligand stabilizes the palladium center, facilitates oxidative addition of the aryl halide, and, most importantly, promotes the final C-N reductive elimination step to release the product and regenerate the Pd(0) catalyst.[7][11] Using electron-rich phosphine ligands has been shown to suppress the dehydrazination of arylhydrazines.[7]
-
Base Role: A base (e.g., Cs₂CO₃, K₃PO₄) is required to deprotonate the hydrazine, generating the active nucleophile for the coupling reaction.
The simplified catalytic cycle for a Buchwald-Hartwig N-arylation is depicted below.
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig N-Arylation.
Experimental Protocols and Data
The following protocols are designed to be self-validating, providing clear steps, expected outcomes, and troubleshooting guidance.
Protocol 1: Brønsted Acid-Catalyzed Fischer Indole Synthesis
This protocol details the synthesis of 5-(Benzyloxy)-3-methyl-1H-indole from (3-(Benzyloxy)phenyl)hydrazine hydrochloride and 1-phenylpropan-1-one, a common transformation in the synthesis of pharmaceutical intermediates.
Reaction Scheme: (3-(Benzyloxy)phenyl)hydrazine HCl + 1-Phenylpropan-1-one → 5-(Benzyloxy)-2-phenyl-3-methyl-1H-indole
Materials:
-
(3-(Benzyloxy)phenyl)hydrazine hydrochloride (1.0 eq)
-
1-Phenylpropan-1-one (1.05 eq)
-
Ethanol (or Acetic Acid) as solvent
-
Sulfuric Acid (catalytic amount, e.g., 0.1 eq) or Polyphosphoric Acid (PPA)
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (3-(Benzyloxy)phenyl)hydrazine hydrochloride (e.g., 2.51 g, 10 mmol).
-
Add ethanol (40 mL) and 1-phenylpropan-1-one (1.41 g, 10.5 mmol).
-
Stir the suspension at room temperature for 30 minutes to facilitate initial hydrazone formation.
-
Carefully add the acid catalyst (e.g., 0.1 mL of concentrated H₂SO₄).
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-water (100 mL) with stirring. A precipitate should form.
-
If necessary, neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the crude indole.
-
Recrystallize from ethanol or purify by column chromatography on silica gel if necessary.
Self-Validation & Troubleshooting:
-
Expected Outcome: A white to off-white solid. Yields typically range from 75-90%.[12]
-
TLC Analysis: The product should have a higher Rf value than the starting hydrazine.
-
Troubleshooting:
-
No Reaction/Stalled: The acid catalyst may be too weak or insufficient. Consider using a stronger acid like PPA or increasing the reaction temperature.
-
Multiple Products/Darkening: The reaction may be overheating, causing decomposition. Reduce the temperature or reaction time. The formation of regioisomers is possible if an unsymmetrical ketone is used.
-
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol describes the synthesis of a 1-aryl-1-(3-(benzyloxy)phenyl)hydrazine, demonstrating the formation of a more complex hydrazine scaffold.
Reaction Scheme: (3-(Benzyloxy)phenyl)hydrazine + 1-bromo-4-fluorobenzene → 1-(3-(Benzyloxy)phenyl)-1-(4-fluorophenyl)hydrazine
Materials:
-
(3-(Benzyloxy)phenyl)hydrazine (1.0 eq, free base)
-
1-bromo-4-fluorobenzene (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq)
-
Cesium Carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Inert Atmosphere: This reaction is air- and moisture-sensitive. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or a glovebox.
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Add (3-(Benzyloxy)phenyl)hydrazine (214 mg, 1.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by 1-bromo-4-fluorobenzene (133 µL, 1.2 mmol).
-
Seal the flask and heat the mixture in an oil bath at 100-110 °C for 12-24 hours with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes).
Self-Validation & Troubleshooting:
-
Expected Outcome: A pale yellow oil or low-melting solid. Yields can range from 60-85%.
-
¹H NMR: Look for the appearance of new aromatic signals corresponding to the 4-fluorophenyl group and the disappearance of the N-H protons of the starting material.
-
Troubleshooting:
-
Low Conversion: Ensure the solvent is anhydrous and the atmosphere is strictly inert. The catalyst or ligand may have degraded. Consider using a pre-catalyst. The base may not be strong enough; consider K₃PO₄.
-
Side Products: N-N bond cleavage can occur. Using a bulkier ligand or slightly lower temperatures may mitigate this.[7]
-
Comparative Data Summary
| Parameter | Protocol 1: Fischer Indole Synthesis | Protocol 2: Buchwald-Hartwig Coupling |
| Reaction Type | Electrophilic Cyclization | C-N Cross-Coupling |
| Catalyst | Brønsted or Lewis Acid (e.g., H₂SO₄) | Palladium Complex (e.g., Pd(OAc)₂/XPhos) |
| Catalyst Loading | 10-100 mol% | 1-5 mol% |
| Key Reagent | Ketone or Aldehyde | Aryl Halide |
| Solvent | Protic (Ethanol, Acetic Acid) | Aprotic (Toluene, Dioxane) |
| Temperature | 80 - 150 °C | 80 - 110 °C |
| Atmosphere | Air | Inert (N₂ or Ar) |
| Typical Yield | 75 - 90% | 60 - 85% |
Alternative Synthetic Strategies
Workflow:
-
Diazotization: An aniline derivative is converted to a diazonium salt.
-
Japp-Klingemann Coupling: The diazonium salt is reacted with a β-keto-ester, which couples and subsequently eliminates the ester group to form the desired arylhydrazone.[13]
-
Fischer Indole Synthesis: The isolated hydrazone is then subjected to standard acid-catalyzed cyclization as described in Protocol 1.
This two-step sequence expands the synthetic utility and accessibility of substituted indoles.
Sources
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Benzyne Fischer-Indole Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 12. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 13. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 14. Japp-Klingemann_reaction [chemeurope.com]
Troubleshooting & Optimization
Optimizing reaction temperature and time for (3-(Benzyloxy)phenyl)hydrazine hydrochloride
Welcome to the technical support center for the synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, specifically temperature and time, for higher yield and purity.
Understanding the Reaction Pathway
The synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride is a well-established two-step process. A thorough understanding of this pathway is crucial for effective troubleshooting.
Caption: General reaction workflow for the synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on the critical parameters of reaction temperature and time.
Q1: My diazotization reaction is yielding a dark-colored solution with low subsequent hydrazine yield. What is the likely cause?
A1: A dark or tar-like appearance during diazotization is a strong indicator of diazonium salt decomposition. The primary cause is almost always a loss of temperature control.
-
Expertise & Experience: Aryl diazonium salts are notoriously unstable at elevated temperatures.[1][2][3] The bond between the aromatic ring and the diazonium group is susceptible to cleavage, leading to the formation of a highly reactive aryl cation. This cation readily reacts with water in the aqueous medium to form the corresponding phenol, in this case, 3-(benzyloxy)phenol.[1][4] This decomposition is often accompanied by the evolution of nitrogen gas.[5]
-
Troubleshooting Steps:
-
Strict Temperature Monitoring: Maintain the reaction temperature strictly between 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for more efficient cooling.[6]
-
Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of 3-(benzyloxy)aniline. This prevents localized temperature spikes from the exothermic reaction.
-
Pre-chilled Solutions: Ensure both the aniline hydrochloride solution and the sodium nitrite solution are pre-chilled to 0-5 °C before mixing.
-
Q2: How long should the diazotization reaction be stirred after the addition of sodium nitrite?
A2: The formation of the diazonium salt is typically rapid.[7]
-
Expertise & Experience: Once the sodium nitrite solution has been added, a short stirring period of 15-30 minutes at 0-5 °C is generally sufficient to ensure complete conversion. Prolonged reaction times, even at low temperatures, increase the risk of decomposition. The key is to proceed to the reduction step promptly after the diazotization is complete.
-
Verification of Diazotization: You can check for the completion of the reaction by testing for the absence of the starting aniline. A more common practice is to test for the presence of excess nitrous acid using starch-iodide paper, which will turn blue-black.[5] A slight excess of nitrous acid ensures all the aniline has reacted.
Q3: I am experiencing low yields in the reduction step. How can I optimize the temperature and time for the reduction of the diazonium salt?
A3: The reduction step is a critical phase where both temperature and time must be carefully balanced. The optimal conditions can depend on the reducing agent used. Using stannous chloride (SnCl₂) is a common and effective method.[8]
-
Expertise & Experience:
-
Initial Stage (Addition): The addition of the cold diazonium salt solution to the reducing agent should be done at a low temperature (0-10 °C). This controls the initial, often exothermic, reaction and prevents the decomposition of any remaining diazonium salt.
-
Reaction Progression (Stirring/Heating): Unlike diazotization, the reduction itself may be sluggish at very low temperatures. After the initial addition, allowing the reaction to stir at a slightly elevated temperature may be necessary. Some protocols for analogous preparations even call for heating to drive the reaction to completion.[9] However, excessive heat can lead to byproduct formation.
-
-
Troubleshooting & Optimization Protocol:
-
Prepare a solution of the reducing agent (e.g., SnCl₂ in concentrated HCl) and cool it to 0-5 °C.
-
Add the freshly prepared, cold diazonium salt solution slowly to the reducing agent solution, maintaining the temperature below 10 °C.
-
After the addition is complete, monitor the reaction by a suitable technique (e.g., TLC) while allowing it to stir at a specific temperature.
-
If the reaction is slow, consider a systematic approach to increasing the temperature.
-
| Temperature (°C) | Recommended Time | Expected Outcome |
| 5 - 10 | 2 - 4 hours | Slower, but potentially cleaner reaction with fewer byproducts. |
| 20 - 25 (Room Temp) | 1 - 3 hours | A good starting point for optimization; balances reaction rate and stability. |
| 30 - 40 | 30 - 60 minutes | Faster reaction, but increased risk of byproduct formation. Monitor closely. |
-
Self-Validating System: Run small-scale parallel reactions at different temperatures (e.g., 10°C, 25°C, and 40°C) and monitor the consumption of the intermediate and the formation of the product over time. This will allow you to determine the optimal temperature and time for your specific setup.
Q4: The final product is off-white or pinkish and difficult to purify. What causes this, and how can it be prevented?
A4: The discoloration of the final (3-(Benzyloxy)phenyl)hydrazine hydrochloride product is often due to the formation of azo compounds or other colored byproducts.
-
Expertise & Experience: Azo compounds can form from coupling reactions between the diazonium salt and unreacted 3-(benzyloxy)aniline or the product hydrazine itself.[10] These side reactions are more prevalent if the pH is not sufficiently acidic or if the temperature is not well-controlled.
-
Troubleshooting Steps:
-
Ensure Sufficient Acidity: The reaction should be carried out in a strongly acidic medium (using excess hydrochloric acid) to prevent the diazonium salt from coupling.
-
Optimize Reaction Time: Avoid unnecessarily long reaction times, which can allow for the slow formation of side products.
-
Purification: The product can often be purified by recrystallization. A common method is to dissolve the crude hydrochloride salt in hot water, treat with activated charcoal to remove colored impurities, and then re-precipitate the pure product by adding concentrated hydrochloric acid and cooling.[6]
-
Troubleshooting Logic Diagram
This diagram outlines a systematic approach to troubleshooting common issues in the synthesis.
Caption: A logical workflow for diagnosing and solving common synthesis problems.
Experimental Protocol: Synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride
This protocol provides a starting point for the synthesis. Optimization, particularly of the reduction step temperature and time, may be required.
Materials:
-
3-(Benzyloxy)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of 3-(Benzyloxy)aniline Hydrochloride:
-
In a round-bottom flask, dissolve 3-(benzyloxy)aniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate, larger flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl (4.0 eq). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 2 to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
Once the addition is complete, continue stirring at the desired temperature (e.g., room temperature) for 1-3 hours. Monitor the reaction's progress by TLC.
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the crude solid by vacuum filtration and wash with a small amount of cold water.
-
For purification, dissolve the crude solid in a minimum amount of hot water. Add activated charcoal, stir for 10 minutes, and filter hot to remove the charcoal.
-
Add concentrated HCl to the hot filtrate and cool in an ice bath to re-precipitate the purified (3-(Benzyloxy)phenyl)hydrazine hydrochloride.
-
Filter the purified solid, wash with a small amount of ice-cold water, and dry under vacuum.
-
References
-
Organic Syntheses. (n.d.). Phenylhydrazine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. Retrieved from [Link]
-
NPTEL. (n.d.). Aromatic Diazonium Salts. Retrieved from [Link]
-
Quora. (2019, December 23). In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed? Retrieved from [Link]
-
Plou, F. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central, 1-14. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation? Retrieved from [Link]
-
Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from [Link]
-
Brainly.in. (2018, August 4). Why is benzene diazonium chloride stable at low temperature? Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of phenylhydrazine hydrochloride.
-
Quora. (2015, December 1). What is the product formed when benzene diazonium chloride reacts with water at room temperature? Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. brainly.in [brainly.in]
- 4. quora.com [quora.com]
- 5. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US3203989A - Process for the production of phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
Effect of solvent choice on (3-(Benzyloxy)phenyl)hydrazine hydrochloride reaction kinetics
Welcome to the technical support resource for experiments involving (3-(Benzyloxy)phenyl)hydrazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reaction kinetics, with a specific focus on the critical role of solvent selection. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic procedures effectively.
The Central Role of the Solvent
In any chemical synthesis, the solvent is not merely a medium for dissolving reactants; it is an active participant that can profoundly influence reaction rates, equilibrium positions, and even the ultimate product distribution. This is particularly true for multi-step reactions like the Fischer indole synthesis, a primary application for (3-(Benzyloxy)phenyl)hydrazine hydrochloride. The choice of solvent can dictate the success or failure of the synthesis by affecting the solubility of the hydrochloride salt, the stability of reactive intermediates, and the efficiency of the key catalytic steps.
The core reaction involves the acid-catalyzed condensation of (3-(Benzyloxy)phenyl)hydrazine with an aldehyde or ketone, followed by a[1][1]-sigmatropic rearrangement to form the indole ring. Each step of this process has different solvent requirements, making the selection a critical optimization parameter.
Figure 1: General mechanism of the Fischer indole synthesis. The solvent influences each stage, from the initial condensation to the rate-determining rearrangement and final aromatization.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during reactions with (3-(Benzyloxy)phenyl)hydrazine hydrochloride.
Q1: What is the most important initial factor when selecting a solvent?
A: Solubility of your starting materials. (3-(Benzyloxy)phenyl)hydrazine is supplied as a hydrochloride salt, which often has limited solubility in purely nonpolar solvents. The reaction cannot proceed efficiently if the reactants are not in the solution phase.
-
Recommendation: Start by performing simple solubility tests. Ethanol, methanol, and acetic acid are common starting points as they are polar enough to dissolve the hydrochloride salt.[1][2] For less polar systems, a co-solvent may be necessary.
Q2: How does solvent polarity impact the reaction kinetics?
A: Solvent polarity is a double-edged sword. The Fischer indole synthesis involves both polar intermediates and a need for effective acid catalysis.[3][4]
-
Polar Protic Solvents (e.g., ethanol, acetic acid): These solvents can donate hydrogen bonds and are excellent at dissolving the hydrochloride salt.[5] Acetic acid can even serve as both the solvent and the acid catalyst.[3][6] However, they can also form strong hydrogen bonds with the hydrazine, "caging" it and potentially reducing its nucleophilicity in the initial hydrazone formation step.[7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents possess dipole moments but do not donate hydrogen bonds.[8] They are less effective at solvating the initial salt but excel at stabilizing polar transition states without impeding the nucleophile. They are often used in modern variations of the Fischer indole synthesis.
-
Nonpolar Solvents (e.g., toluene, hexane): These are generally poor choices for the initial dissolution of the hydrochloride salt. However, toluene is frequently used with a Dean-Stark apparatus to azeotropically remove water, which drives the initial hydrazone formation equilibrium toward the product.[9]
Q3: My reaction is very slow. Can a change in solvent increase the rate?
A: Absolutely. If your reaction is sluggish, consider the following solvent-related factors:
-
Temperature: The rate-determining step, the[1][1]-sigmatropic rearrangement, is often accelerated by heat.[6] Switching to a higher-boiling point solvent (e.g., from ethanol to toluene or xylenes) can allow for higher reaction temperatures, thus increasing the rate.
-
Catalyst Activity: The effectiveness of your acid catalyst can be solvent-dependent. In a nonpolar solvent, the acid may be more active. In a highly polar protic solvent, the acid's strength can be leveled.
-
Equilibrium: As mentioned, the initial condensation is a reversible reaction that produces water.[10] In solvents that are immiscible with water, like toluene, removing water via a Dean-Stark trap is a highly effective method for driving the reaction forward and improving overall kinetics.
Q4: I am observing significant byproduct formation. Is the solvent responsible?
A: Yes, the solvent can play a major role in byproduct formation.
-
Azine Formation: A common side reaction is the formation of an azine (R₂C=N-N=CR₂), which occurs when the newly formed hydrazone reacts with a second molecule of the ketone or aldehyde.[9] This is often exacerbated by high temperatures and an excess of the carbonyl compound. While primarily a stoichiometry issue, a solvent that poorly dissolves the hydrazine salt can create localized areas of high carbonyl concentration, promoting this side reaction.
-
Degradation: Hydrazines can be susceptible to oxidation.[9] Using degassed solvents or running the reaction under an inert atmosphere (nitrogen or argon) can mitigate this, especially in high-temperature reactions.
Troubleshooting Guide
| Issue | Possible Solvent-Related Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Poor Solubility: The (3-(Benzyloxy)phenyl)hydrazine hydrochloride is not fully dissolved. | - Switch to a more polar protic solvent like ethanol or acetic acid. - Consider using a polar aprotic solvent like DMF. - Use a co-solvent system (e.g., Toluene/Ethanol). |
| 2. Unfavorable Equilibrium: Water produced during hydrazone formation is hydrolyzing the product back to starting materials. | - If using a water-immiscible solvent like toluene, use a Dean-Stark trap to remove water. - Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. | |
| Reaction Stalls After Initial Hydrazone Formation | 1. Insufficient Energy for Rearrangement: The reaction temperature is too low for the rate-determining[1][1]-sigmatropic rearrangement. | - Switch to a higher-boiling point solvent (e.g., from ethanol to refluxing toluene or xylenes). - Consider microwave-assisted synthesis, which can dramatically accelerate this step.[11] |
| 2. Ineffective Acid Catalysis: The chosen solvent may be interfering with the acid catalyst. | - Acetic acid can serve as both a polar solvent and the catalyst.[3] - In non-coordinating solvents like toluene, a stronger acid catalyst like p-toluenesulfonic acid (pTSA) may be more effective. | |
| Multiple Spots on TLC / Complex Product Mixture | 1. Thermal Degradation: High reaction temperatures in the chosen solvent are causing decomposition of starting materials or products. | - Attempt the reaction at a lower temperature for a longer duration. - Ensure the reaction is run under an inert atmosphere to prevent oxidation.[9] |
| 2. Azine Formation: A common byproduct from the reaction of the hydrazone with a second equivalent of the carbonyl compound. | - While not strictly a solvent issue, ensure slow, controlled addition of the carbonyl compound to the dissolved hydrazine solution to maintain a high hydrazine-to-carbonyl ratio.[9] |
Recommended Experimental Protocol: Solvent Screening
A self-validating protocol involves continuous monitoring to understand the reaction's progress. This generalized protocol for the Fischer indole synthesis of a 6-benzyloxy-indole derivative allows for systematic solvent screening.
1. Reactant Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve (3-(Benzyloxy)phenyl)hydrazine hydrochloride (1.0 eq.) in the chosen Solvent A (see table below, ~0.2 M concentration).
-
Add the selected acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq.) if the solvent is not inherently acidic (like acetic acid).
-
In a separate vessel, dissolve the ketone/aldehyde (1.1 eq.) in a small amount of the same solvent.
2. Reaction Execution & Monitoring:
-
Begin stirring the hydrazine solution and heat to the desired temperature (e.g., reflux).
-
Add the carbonyl solution dropwise over 15-30 minutes.
-
Monitoring: After the addition is complete, take an aliquot of the reaction mixture every hour. Spot it on a TLC plate and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). Visualize under UV light to track the disappearance of starting material and the appearance of the product spot.
3. Workup and Isolation:
-
Once the reaction is deemed complete by TLC, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for subsequent purification (e.g., column chromatography).
Figure 2: A logical workflow for systematic solvent screening to optimize reaction kinetics and purity.
Solvent Selection Data
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |
| Acetic Acid | Polar Protic | 118 | 6.2 | Excellent solubility for the salt; acts as its own catalyst. Can perform reactions at elevated temperatures.[3] |
| Ethanol | Polar Protic | 78 | 25 | Good general-purpose solvent for dissolving the salt at reflux.[1] Lower boiling point limits reaction rate. |
| Methanol | Polar Protic | 65 | 33 | Similar to ethanol but more polar and lower boiling. Good for initial hydrazone formation at lower temperatures.[1] |
| Toluene | Nonpolar | 111 | 2.4 | Poor solubility for the salt alone; often used with a co-solvent. Ideal for azeotropic water removal with a Dean-Stark trap. |
| 1,4-Dioxane | Polar Aprotic | 101 | 2.3 | A higher-boiling ether, useful for reactions requiring moderate heat in an aprotic medium. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.5 | Lower boiling point, good for milder conditions. May require a co-solvent for initial dissolution.[1] |
References
-
Pausacker, K. H., & Schubert, C. I. (1950). The Fischer indole synthesis. Part IV. A kinetic investigation. Journal of the Chemical Society (Resumed), 1814. [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? [Link]
-
ResearchGate. Fischer indole synthesis | Request PDF. [Link]
-
ResearchGate. (2021). (PDF) Fischer Indole Synthesis. [Link]
-
Semantic Scholar. (1993). PROGRESS IN THE FISCHER INDOLE REACTION. A REVIEW. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
ChemTalk. (2022). Polar Protic and Aprotic Solvents. [Link]
-
ACS Omega. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. [Link]
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
Chemistry Steps. (2023). Polar Protic and Aprotic Solvents. [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Organic Chemistry Portal. Hydrazine. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
-
ResearchGate. (2010). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
Carl ROTH. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 50 g. [Link]
-
Carl ROTH. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 5 g. [Link]
-
Carl ROTH. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 10 g. [Link]
-
Scientia Iranica. (2014). A green and convenient approach for synthesis of 3H-indole derivatives by Fischer’s method. [Link]
-
The Late Show with Rob! Tonight's Special Guest: Hydrazine. (2005). [Link]
-
Carl ROTH. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g. [Link]
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PubChem. (4-(Benzyloxy)phenyl)hydrazine monohydrochloride. [Link]
-
Wikipedia. Hydrazine. [Link]
-
ResearchGate. (2025). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. [Link]
-
Chemical Information. "Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information". [Link]
-
Sinha, B. K. (1998). Biotransformation of hydrazine dervatives in the mechanism of toxicity. Current medicinal chemistry, 5(1), 1-18. [Link]
-
Herman, E. H., et al. (1986). Potentiation of cardiovascular responses to hydralazine by diverse hydrazine derivatives. Fundamental & clinical pharmacology, 1(3), 209-22. [Link]
-
Ottokemi. 4-(Benzyloxy)phenylhydrazine hydrochloride, 95% 52068-30-1 India. [Link]
-
Wikipedia. Hydrogen chloride. [Link]
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Technical Support Center: Purification Strategies for Products from (3-(Benzyloxy)phenyl)hydrazine Hydrochloride Reactions
Welcome to the Technical Support Center for purification strategies involving reactions with (3-(Benzyloxy)phenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges encountered when working with this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
I. Understanding the Starting Material and Common Reactions
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a key building block in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.[1][2] Its hydrochloride salt form enhances stability and handling.[3] Before diving into purification, it's crucial to understand the typical reactions this reagent undergoes and the potential impurities that can arise.
The most prominent reaction is the Fischer indole synthesis , where it reacts with aldehydes or ketones under acidic conditions to form indole derivatives.[4][5] Additionally, it is used in the synthesis of other heterocycles like pyrazoles .[6][7]
Potential Impurities and Side Products:
-
Unreacted (3-(Benzyloxy)phenyl)hydrazine: Due to equilibrium or incomplete reaction.
-
Unreacted Aldehyde or Ketone: The carbonyl coupling partner.
-
Hydrazone Intermediate: The initial condensation product which may not have fully cyclized.[4]
-
Side-products from the Carbonyl Compound: Aldehydes and ketones with α-hydrogens can undergo acid-catalyzed self-condensation (e.g., aldol condensation).[8]
-
Isomeric Products: If an unsymmetrical ketone is used, a mixture of two indole isomers can be formed.[4]
-
N-N Bond Cleavage Products: Electron-donating groups can sometimes lead to cleavage of the hydrazine N-N bond as a side reaction.[9][10]
-
Degradation Products: Indoles, especially electron-rich ones, can be sensitive to strong acids and air, leading to colored impurities and polymerization.[11]
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your reaction products.
FAQ 1: My initial workup leaves a complex mixture. What is the best first-pass purification strategy?
Answer: A well-designed acid-base extraction is the most effective initial purification step.[12] This technique leverages the different acidic and basic properties of the components in your reaction mixture to separate them into aqueous and organic layers.[13][14]
Rationale:
-
Unreacted (3-(Benzyloxy)phenyl)hydrazine hydrochloride is a basic compound (as the free base) and can be removed by washing the organic layer with a dilute aqueous acid (e.g., 1M HCl).[11] The protonated hydrazine salt will become water-soluble and move to the aqueous layer.
-
The target indole product is generally neutral, though the N-H bond is very weakly acidic. It will remain in the organic layer during the acid wash.
-
Acidic byproducts or catalysts (like acetic acid or residual HCl) can be removed by a subsequent wash with a mild base, such as saturated sodium bicarbonate solution.[14]
Step-by-Step Protocol: General Acid-Base Extraction
-
After the reaction is complete, quench the reaction by pouring it into a mixture of ice and water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the combined organic extracts to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Shake gently at first (to release any gas evolution) and then more vigorously. Allow the layers to separate and drain the aqueous (bottom) layer. Repeat this wash one more time.
-
Base Wash: Add an equal volume of saturated sodium bicarbonate solution. Shake, allowing for the release of CO2 gas. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove the bulk of dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your crude product.
FAQ 2: I'm having trouble separating my desired indole from the unreacted hydrazone intermediate by column chromatography. What can I do?
Answer: This is a common issue as the hydrazone and the final indole can have similar polarities. The key is to optimize your chromatographic conditions or consider an alternative purification method like recrystallization.
Troubleshooting Column Chromatography:
-
Solvent System (Eluent) Optimization: The choice of eluent is critical. A common starting point for nitrogen-containing heterocycles is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone).[15]
-
Strategy: Start with a very low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will help to achieve better separation between closely eluting spots.
-
TLC is Your Guide: Before running a large column, meticulously test different solvent systems using Thin Layer Chromatography (TLC) to find the one that gives the best separation (largest ΔRf) between your product and the impurity.
-
-
Stationary Phase: Standard silica gel is acidic and can sometimes cause degradation of sensitive indoles.[11]
-
Deactivation: You can neutralize the acidic sites on the silica by flushing the column with your starting eluent containing 0.5-1% triethylamine before loading your sample.[11]
-
Alternative Sorbents: Consider using neutral or basic alumina as the stationary phase for particularly acid-sensitive compounds.[11]
-
Considering Recrystallization:
If your crude product is a solid and reasonably pure (>85%), recrystallization can be an excellent and scalable purification method.[16]
Step-by-Step Protocol: Recrystallization Solvent Screening
-
Place a small amount of your crude solid (10-20 mg) into several different test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate) dropwise at room temperature until the solid just dissolves.
-
If the solid dissolves easily at room temperature, the solvent is too good. If it doesn't dissolve at all, it's not a good solvent.
-
For promising solvents (sparingly soluble at room temperature), gently heat the test tube. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Once a good solvent or solvent system is identified, cool the solution slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the pure crystals by filtration.
| Solvent System | Suitability for Benzyloxy-Containing Aromatics |
| Ethanol/Water | Good for moderately polar compounds. The water acts as an anti-solvent. |
| Toluene or Xylene | Often effective for aromatic compounds due to pi-pi stacking interactions. |
| Ethyl Acetate/Hexane | A versatile system where hexane is the anti-solvent.[16] |
| Isopropanol | A good single-solvent option for many organic compounds. |
FAQ 3: My Fischer indole synthesis produced two isomeric products with very similar Rf values. How can I separate them?
Answer: Separating isomers is one of the most challenging purification tasks. This requires high-resolution techniques.
Strategies for Isomer Separation:
-
High-Performance Flash Chromatography: Use a smaller particle size silica gel (e.g., 25-40 µm) and a shallow solvent gradient on an automated flash chromatography system. This will provide higher resolution than traditional gravity columns.
-
Preparative HPLC: For high-value materials or when baseline separation is difficult, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reversed-phase columns can be effective.[15]
-
Normal-Phase: Uses a polar stationary phase (like silica) and a non-polar mobile phase.
-
Reversed-Phase (RP-HPLC): Uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (like acetonitrile/water or methanol/water).[15] This is often very effective for separating isomers of aromatic compounds.
-
-
Recrystallization (Fractional Crystallization): If you are fortunate, the two isomers may have slightly different solubilities in a particular solvent system. By carefully controlling the crystallization conditions, it may be possible to selectively crystallize one isomer out of the solution, leaving the other enriched in the mother liquor. This often requires multiple recrystallization steps.
III. Visualizing the Purification Workflow
A logical workflow is essential for efficiently purifying your product while minimizing losses. The following diagram outlines a typical decision-making process.
Caption: Decision workflow for product purification.
IV. References
-
Benchchem Technical Support Team. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem. Available from:
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available from: [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5372–5383. Available from: [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. Available from: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available from: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Wikipedia. Available from: [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Available from: [Link]
-
Al-Azzawi, A. M., & Al-Razzak, F. H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2473–2483. Available from: [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Available from: [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Google Patents. (n.d.). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. Google Patents. Available from:
-
ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Available from: [Link]
-
Carl ROTH. (n.d.). (3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g. Carl ROTH. Available from: [Link]
-
MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available from: [Link]
-
Google Patents. (n.d.). Method for purifying pyrazoles. Google Patents. Available from:
-
NIH. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. NIH. Available from: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available from: [Link]
-
PubChem. (n.d.). (3-(Benzyloxy)phenyl)hydrazine. PubChem. Available from: [Link]
-
NIH. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. PMC. Available from: [Link]
-
YouTube. (2020). Acid-Base Extraction Tutorial. Available from: [Link]
-
NIH. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central. Available from: [Link]
-
ijarsct. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ijarsct. Available from: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
Ottokemi. (n.d.). 4-(Benzyloxy)phenylhydrazine hydrochloride, 95%. Ottokemi. Available from: [Link]
-
Google Patents. (n.d.). Process for purifying aqueous hydrazine hydrate solutions. Google Patents. Available from:
-
Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization. Google Patents. Available from:
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Semantic Scholar. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. Available from: [Link]
-
NIH. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. NIH. Available from: [Link]
-
Google Patents. (n.d.). Process for the preparation of pyrazole. Google Patents. Available from:
-
Carl ROTH. (n.d.). (3-Benzyloxy-phenyl)hydrazine hydrochloride, 10 g. Carl ROTH. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available from: [Link]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
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Preventing degradation of (3-(Benzyloxy)phenyl)hydrazine hydrochloride during synthesis
Welcome to the technical support center for the synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, prevent degradation, and troubleshoot common issues. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a valuable building block in medicinal chemistry, notably in the synthesis of indole derivatives via the Fischer indole synthesis. However, like many hydrazine derivatives, it is susceptible to degradation, primarily through oxidation. Successful synthesis relies on careful control of reaction conditions to minimize side reactions and ensure the stability of the final product. This guide provides a comprehensive resource for achieving a high-yield, high-purity synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust solutions.
Issue 1: Low Yield of Final Product
A lower-than-expected yield is one of the most common challenges. The root cause often lies in one of the two main stages of the synthesis: diazotization or reduction.
| Potential Cause | Explanation | Recommended Action |
| Incomplete Diazotization | The conversion of the starting amine, 3-(benzyloxy)aniline, to its diazonium salt is highly temperature-sensitive. If the temperature rises above 0-5 °C, the diazonium salt can prematurely decompose, reducing the amount available for the subsequent reduction step. | Maintain a strict temperature of 0-5 °C throughout the addition of sodium nitrite. Use a salt-ice bath and monitor the internal reaction temperature closely. |
| Inefficient Reduction | The reduction of the diazonium salt to the hydrazine is a critical step. An insufficient amount of the reducing agent, tin(II) chloride, or suboptimal acidic conditions can lead to incomplete conversion. | Ensure you are using a sufficient excess of tin(II) chloride dihydrate. The reaction should be conducted in concentrated hydrochloric acid to maintain a low pH, which is crucial for the stability of the diazonium salt and the activity of the reducing agent. |
| Product Loss During Isolation | (3-(Benzyloxy)phenyl)hydrazine hydrochloride has some solubility in the acidic aqueous reaction mixture. Incomplete precipitation will lead to significant loss of product in the filtrate. | After the reduction is complete, ensure the reaction mixture is thoroughly chilled (to 0 °C or below) for an extended period (at least 2 hours) before filtration to maximize precipitation. |
| Side Reactions | Unwanted side reactions, such as the formation of azo compounds (coupling reactions), can consume the diazonium intermediate, thereby lowering the yield of the desired hydrazine. | Add the solution of the diazonium salt to the cold solution of tin(II) chloride. This ensures that the reducing agent is always in excess, favoring the reduction pathway over competing side reactions. |
Issue 2: Product Discoloration (Pink, Red, or Brown)
The ideal product should be a white to off-white solid. Any significant coloration is a direct indicator of impurity and likely degradation.
| Potential Cause | Explanation | Recommended Action |
| Oxidation | Arylhydrazines are highly susceptible to aerial oxidation. The hydrazine moiety (-NHNH₂) can be oxidized to form highly colored azo compounds (Ar-N=N-Ar) or other degradation products. This process is accelerated by exposure to air, light, and trace metal impurities. | Perform the final filtration and drying steps as quickly as possible. Dry the product under vacuum or in a desiccator with an inert gas overlay (nitrogen or argon). For long-term storage, keep the solid in a tightly sealed container in a cool, dark place, preferably under an inert atmosphere. |
| Residual Impurities | Colored impurities from the starting materials or side reactions during the synthesis can be carried through to the final product. For instance, if the diazonium-sulfite mixture in a related synthesis is acidified before proper heating, a red color can persist in the product. | Recrystallize the crude product. A common and effective method is to dissolve the hydrochloride salt in a minimum amount of hot water, optionally treat with activated charcoal to remove colored impurities, and then add concentrated hydrochloric acid to induce precipitation upon cooling. |
Issue 3: Oily Product Instead of a Crystalline Solid
The hydrochloride salt of (3-(benzyloxy)phenyl)hydrazine should be a solid. The formation of an oil, a phenomenon known as "oiling out," indicates that the product is not crystallizing properly.
| Potential Cause | Explanation | Recommended Action |
| Presence of Water/Moisture | The product is a hydrochloride salt and is hygroscopic. Excessive moisture can depress the melting point and prevent the formation of a crystalline lattice, resulting in an oil. | Ensure all glassware is thoroughly dried before use. After filtration, wash the solid with a non-polar solvent like anhydrous ether to help displace residual water before final drying under high vacuum. |
| Impurity Depression of Freezing Point | Significant amounts of impurities can act as a solute, lowering the melting point of the product mixture below the temperature of the crystallization medium, causing it to separate as a liquid phase. | Attempt to purify the oil. Dissolve the oil in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol), and try to induce crystallization by adding a non-polar "anti-solvent" (e.g., ether or hexanes) dropwise until turbidity persists, then cool slowly. Seeding with a previously obtained pure crystal can also be effective. |
| Cooling Too Rapidly | If the saturated solution is cooled too quickly ("crash cooling"), the molecules may not have sufficient time to arrange themselves into an ordered crystal lattice, leading to the formation of an amorphous oil. | Allow the solution to cool to room temperature slowly and undisturbed. Once at room temperature, the flask can then be moved to an ice bath or refrigerator for further crystallization. |
Experimental Workflow & Protocols
This section provides a detailed, step-by-step protocol for the synthesis and purification of (3-(Benzyloxy)phenyl)hydrazine hydrochloride, along with a workflow diagram.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride.
Protocol 1: Synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride
This protocol is adapted from a similar synthesis of [4-(Phenylmethoxy)phenyl]hydrazine hydrochloride.
Materials:
-
3-(Benzyloxy)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Anhydrous Ether
-
Deionized Water
Procedure:
Part 1: Diazotization
-
In a flask, suspend 3-(benzyloxy)aniline (1 equivalent) in concentrated hydrochloric acid.
-
Cool the suspension in a salt-ice bath to between 0 °C and 5 °C with vigorous stirring.
-
Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour. The resulting solution contains the aryl diazonium chloride.
Part 2: Reduction
-
In a separate, larger flask, dissolve tin(II) chloride dihydrate (4 equivalents) in concentrated hydrochloric acid.
-
Cool this solution in an ice bath to approximately -10 °C.
-
Slowly add the cold diazonium salt solution from Part 1 to the stirred tin(II) chloride solution. A precipitate should form.
-
Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 2-3 hours.
-
Cool the mixture back down in an ice bath for at least 2 hours to ensure complete precipitation of the hydrochloride salt.
Part 3: Isolation and Purification
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with a small amount of cold, anhydrous ether to remove residual water and organic impurities.
-
Dry the product under high vacuum, preferably over a desiccant like phosphorus pentoxide (P₂O₅) or potassium hydroxide (KOH).
-
For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimum amount of boiling water, filter while hot (if necessary), and then add concentrated HCl to the filtrate. Cool slowly to induce crystallization of the pure hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to keep the diazotization reaction below 5 °C? A: Aromatic diazonium salts are notoriously unstable at higher temperatures. Above 5 °C, they readily decompose, losing nitrogen gas (N₂) to form an aryl cation. This cation can then react with water to form 3-benzyloxyphenol or with chloride ions to form 3-benzyloxychlorobenzene, both of which are impurities that lower the overall yield of the desired hydrazine.
Q2: What is the mechanism of reduction by tin(II) chloride? A: Tin(II) chloride (SnCl₂) is a classical and effective reducing agent for diazonium salts. The mechanism is believed to involve a series of single-electron transfers from Sn(II) to the diazonium salt. Sn(II) is oxidized to Sn(IV) in the process, while the diazonium group is reduced to the hydrazine. The strongly acidic environment is crucial for this process.
Q3: Can I use a different reducing agent, like sodium sulfite? A: Yes, sodium sulfite is another common reducing agent for this transformation, as detailed in classic procedures like the synthesis of phenylhydrazine. However, the tin(II) chloride method is often preferred for its cleaner reaction profile and the ease of isolating the product as a crystalline hydrochloride salt directly from the reaction mixture.
Q4: My final product is slightly pink, but the NMR looks clean. Can I use it? A: A slight pinkish hue often indicates trace amounts of oxidation. For many applications, such as a subsequent Fischer indole synthesis, this level of impurity may not be detrimental to the reaction. However, for applications requiring very high purity or for long-term storage, recrystallization is strongly recommended to remove these colored impurities and improve the stability of the material.
Q5: How can I confirm the degradation of my compound? A: Several analytical methods can be used. High-Performance Liquid Chromatography (HPLC) is an excellent technique to assess purity and detect degradation products. A colorimetric assay using p-dimethylaminobenzaldehyde can also be employed; this reagent reacts with hydrazines to form a colored azine complex, allowing for quantification. If degradation has occurred, you will likely see a decrease in the main peak area on HPLC and the appearance of new peaks corresponding to byproducts.
Diagram: Degradation Pathway
Caption: Primary oxidative degradation pathway of arylhydrazines.
References
-
Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
-
MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]
-
NIH. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Available at: [Link]
-
ACS Publications. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. Available at: [Link]
-
ODU Digital Commons. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Available at: [Link]
-
ACS Publications. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Omega. Available at: [Link]
-
PubMed. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]
-
ResearchGate. (2025). New evidence for the mechanism of the tin(II) chloride catalyzed reactions of vicinal diols with diazodiphenylmethane in 1,2-dimethoxyethane. Available at: [Link]
-
PubMed Central. (2025). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Does this reduction mechanism of a diazonium via stannic chloride make sense? Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
SlidePlayer. (2020). DIAZONIUM SALTS. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Reddit. (2025). Help with Low Yield Synthesis. Available at: [Link]
-
University of York. (n.d.). Single-solvent recrystallisation. Available at: [Link]
-
Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
-
Organic Syntheses. (n.d.). Phenylhydrazine. Available at: [Link]
-
ResearchGate. (2025). Synthetic methodology for alkyl substituted hydrazines. Available at: [Link]
-
National Science Review. (n.d.). Chemical synthesis of proteins using hydrazide intermediates. Available at: [Link]
Technical Support Center: Managing Impurities in (3-(Benzyloxy)phenyl)hydrazine hydrochloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to manage impurities effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for (3-(Benzyloxy)phenyl)hydrazine hydrochloride?
A1: The most prevalent method involves a two-step process starting from 3-(benzyloxy)aniline. The first step is a diazotization reaction, where the aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[1][2] This intermediate is then reduced to the desired hydrazine derivative.[3] Common reducing agents for this step include stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃).[3][4][5]
Q2: Why is temperature control so critical during the diazotization step?
A2: Aryl diazonium salts are notoriously unstable at higher temperatures.[6] If the temperature rises above 5-10 °C, the diazonium salt can decompose, leading to the formation of phenolic impurities and a significant reduction in yield.[7] Maintaining a consistently low temperature is paramount for maximizing the formation of the desired diazonium intermediate and minimizing side reactions.
Q3: My final product is discolored (pink, brown, or black). What is the likely cause?
A3: Discoloration is often indicative of oxidation or the presence of azo-compound impurities. Hydrazines, particularly the free base form, are susceptible to air oxidation. Azo compounds, which are highly colored, can form as byproducts during the diazotization and reduction steps, especially if reaction conditions are not carefully controlled.[8] Inadequate purification can also fail to remove these colored impurities.
Q4: What are the best practices for storing (3-(Benzyloxy)phenyl)hydrazine hydrochloride?
A4: As a hydrochloride salt, the compound is significantly more stable than its free base form. However, it is still recommended to store it in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent gradual degradation. Proper storage is crucial for maintaining the purity and integrity of the compound over time.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of Final Product
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Diazotization | Incomplete conversion of the starting aniline to the diazonium salt is a common cause of low yield. This can be due to incorrect stoichiometry of reagents, insufficient acidity, or temperatures that are too high.[9] | Ensure accurate molar ratios of sodium nitrite and acid. The reaction should be strongly acidic. Monitor the reaction for the disappearance of the starting aniline using Thin Layer Chromatography (TLC).[10] |
| Decomposition of Diazonium Salt | The diazonium intermediate is thermally labile. If the temperature is not strictly controlled, it will decompose before the reduction step.[6] | Maintain the reaction temperature between 0-5 °C throughout the diazotization and subsequent addition to the reducing agent. Use a reliable cooling bath (e.g., ice-salt). |
| Ineffective Reduction | The choice and quality of the reducing agent are critical. An insufficient amount or degraded reducing agent will result in incomplete conversion of the diazonium salt to the hydrazine. | Use a fresh, high-quality reducing agent like stannous chloride or sodium sulfite. Ensure the correct stoichiometry is used, often in excess, to drive the reaction to completion. |
| Product Loss During Workup | The hydrazine hydrochloride salt can have some solubility in aqueous solutions, leading to losses during extraction and washing steps.[11] | Minimize the volume of aqueous washes. If possible, perform a back-extraction of the combined aqueous layers with a suitable organic solvent to recover any dissolved product.[10] |
Issue 2: High Levels of Impurities in the Crude Product
| Potential Cause | Explanation | Recommended Solution |
| Unreacted Starting Material | Incomplete diazotization will leave unreacted 3-(benzyloxy)aniline in the reaction mixture. | As mentioned for low yield, optimize the diazotization conditions. Use TLC to confirm the complete consumption of the starting material before proceeding to the reduction step. |
| Formation of Phenolic Impurities | If the diazotization temperature is too high, the diazonium salt can react with water to form 3-(benzyloxy)phenol. | Strictly maintain the reaction temperature below 5 °C. Add the sodium nitrite solution slowly to the acidic aniline solution to prevent localized heating. |
| Azo-Compound Formation | The diazonium salt can couple with the starting aniline or the product hydrazine to form highly colored azo-impurities.[12] This is more likely if the reaction is not sufficiently acidic. | Ensure the reaction medium is strongly acidic to prevent the free aniline from being available for coupling. An excess of hydrochloric acid is typically used for this purpose.[12] |
| Over-reduction | In some cases, harsh reducing conditions can lead to the cleavage of the N-N bond, resulting in the formation of 3-(benzyloxy)aniline. | Use a milder reducing agent or carefully control the reaction conditions (temperature, addition rate) to avoid over-reduction. |
Issue 3: Difficulty with Product Isolation and Purification
| Potential Cause | Explanation | Recommended Solution |
| Product is an Oil, Not a Solid | The crude product may initially separate as an oil, making filtration difficult. This can be due to the presence of impurities that depress the melting point. | Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization.[13] If that fails, proceed with purification and attempt crystallization of the purified material. |
| Ineffective Recrystallization | Choosing the wrong solvent system for recrystallization can lead to poor recovery or low purity. | Perform small-scale solvent screening to find an appropriate system. A common approach for hydrochloride salts is to use an alcohol (like ethanol or isopropanol) with the addition of a co-solvent like diethyl ether or ethyl acetate to reduce solubility and induce crystallization. |
| Decomposition on Silica Gel | Hydrazines and their salts can be unstable on the acidic surface of standard silica gel, leading to streaking and decomposition during column chromatography.[10] | If chromatography is necessary, consider using a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a small amount of a base like triethylamine mixed in the eluent.[10] Alternatively, reversed-phase chromatography may be a viable option. |
Key Experimental Protocols
Synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Step 1: Diazotization of 3-(Benzyloxy)aniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 3-(benzyloxy)aniline in concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Dissolve sodium nitrite in water and place it in the addition funnel.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl).
-
Cool the reducing agent solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the reducing agent solution, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir for several hours, gradually warming to room temperature.
-
The product will precipitate as the hydrochloride salt.
Step 3: Isolation and Purification
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove organic-soluble impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the purified (3-(Benzyloxy)phenyl)hydrazine hydrochloride.
Visual Workflow of the Synthesis
Caption: Synthetic workflow for (3-(Benzyloxy)phenyl)hydrazine HCl.
Impurity Formation Pathways
Understanding how impurities are formed is key to preventing them.
Caption: Key impurity formation pathways from the diazonium intermediate.
Analytical Methods for Purity Assessment
A brief overview of common analytical techniques to monitor reaction progress and assess final product purity.
| Technique | Application | Key Considerations |
| Thin Layer Chromatography (TLC) | - Monitor the disappearance of starting material.- Assess the purity of the crude and final product. | The basic nature of hydrazines can cause streaking on silica gel. Adding a small amount of triethylamine (e.g., 1%) to the eluent can improve peak shape.[14] |
| High-Performance Liquid Chromatography (HPLC) | - Quantify the purity of the final product.- Detect and quantify specific impurities. | A robust method for accurate purity determination. Reversed-phase columns (e.g., C18) are commonly used. An appropriate detector (e.g., UV) is necessary.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Confirm the structure of the final product.- Identify the presence of major impurities by comparing the spectra of the crude and purified material. | ¹H NMR is particularly useful for structural elucidation and can often reveal the presence of unreacted starting materials or significant byproducts. |
| Mass Spectrometry (MS) | - Confirm the molecular weight of the desired product.- Coupled with LC (LC-MS), it is a powerful tool for identifying unknown impurities.[15] | Provides valuable information about the molecular formula of the components in a sample. |
References
-
Analytical Methods for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 7, 2026, from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 7, 2026, from [Link]
-
Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Hydrazine purity influence on construction material compatibility. (1973). Aerospace Research Central. Retrieved January 7, 2026, from [Link]
-
Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. (n.d.). Retrieved January 7, 2026, from [Link]
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Chromatographic methods of determining hydrazine and its polar derivatives. (2018). ResearchGate. Retrieved January 7, 2026, from [Link]
- Method of producing high-purity hydrazine. (2016). Google Patents.
-
Three Methods of Detection of Hydrazines. (2010). Tech Briefs. Retrieved January 7, 2026, from [Link]
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies. Retrieved January 7, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 7, 2026, from [Link]
-
Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. (2014). Scholars Research Library. Retrieved January 7, 2026, from [Link]
-
What could be reason for getting a very low yield in organic chemistry? (2015). Quora. Retrieved January 7, 2026, from [Link]
-
Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]
-
How to purify hydrazone? (2020). ResearchGate. Retrieved January 7, 2026, from [Link]
- Hydrazine purification. (1969). Google Patents.
-
Hydrazine hydrate. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]
- Process for removing impurities from hydrazine hydrate. (1995). Google Patents.
-
Need a purification method for a free hydrazone. (2021). Reddit. Retrieved January 7, 2026, from [Link]
- Conversion of aromatic diazonium salt to aryl hydrazine. (2011). Google Patents.
- Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative. (2000). Google Patents.
-
Hydrazine Impurity Survey. (1973). Defense Technical Information Center. Retrieved January 7, 2026, from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]
-
(E)-(2-Chlorobenzylidene)hydrazine. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]
- A process for the removal of impurities from hydrazine hydrate. (1997). Google Patents.
-
Phenylhydrazine. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]
-
Synergizing hydrazine co-crystals with hydrazine salt of TNAE. (2025). RSC Publishing. Retrieved January 7, 2026, from [Link]
- Process for purifying aqueous hydrazine hydrate solutions. (1987). Google Patents.
-
Exploring Flow Procedures for Diazonium Formation. (2016). PubMed Central. Retrieved January 7, 2026, from [Link]
-
(3-Benzyloxy-phenyl)hydrazine hydrochloride. (n.d.). Carl ROTH. Retrieved January 7, 2026, from [Link]
-
Synthesis of [4-(Phenylmethoxy)phenyl]hydrazine hydrochloride. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]
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Hydrazine. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
In diazotization reaction of aniline with NaNO2 class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved January 7, 2026, from [Link]
-
Diazotization of Amines. (2019). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
-
Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (2009). Retrieved January 7, 2026, from [Link]
-
Diazotization reaction: Mechanism and Uses. (2023). Online Chemistry notes. Retrieved January 7, 2026, from [Link]
- Synthesis method of 3-hydroxy phenylhydrazine. (2014). Google Patents.
-
(3-(Benzyloxy)phenyl)hydrazine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
4-(Benzyloxy)phenylhydrazine hydrochloride. (n.d.). Ottokemi. Retrieved January 7, 2026, from [Link]
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Post-reaction workup procedures for (3-(Benzyloxy)phenyl)hydrazine hydrochloride
Technical Support Center: (3-(Benzyloxy)phenyl)hydrazine hydrochloride
Welcome to the technical support center for (3-(Benzyloxy)phenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the post-reaction workup and purification of this important synthetic intermediate. Our goal is to move beyond simple procedural lists and explain the causality behind each step, ensuring you can troubleshoot effectively and achieve high-purity material.
Troubleshooting Guide: Common Workup Issues & Solutions
This section addresses specific, practical problems that can arise during the isolation and purification of (3-(Benzyloxy)phenyl)hydrazine hydrochloride.
Question 1: My final product has precipitated as a persistent oil or a gummy, sticky solid instead of a filterable crystalline powder. What is happening and how can I fix it?
Answer:
This is a common issue often caused by the presence of impurities that disrupt the crystal lattice formation or by residual solvent. Arylhydrazines, especially as free bases, can be oily, and even the hydrochloride salt's crystallization can be inhibited.
-
Causality & Mechanistic Insight:
-
Impurities: The presence of unreacted starting materials or side-products can create a eutectic mixture, which has a lower melting point than the pure compound, leading to an oily state.
-
Residual Solvent: Trapped organic solvents (e.g., from an extraction step) or excess water can prevent proper crystal formation.
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Incorrect pH: If the solution is not sufficiently acidic, a portion of the product may exist as the free base, which is less likely to crystallize.
-
-
Step-by-Step Troubleshooting Protocol:
-
Confirm Acidity: Check the pH of the aqueous mother liquor. If it is not strongly acidic, add a few drops of concentrated hydrochloric acid. Phenylhydrazine hydrochloride requires a sufficiently acidic environment to precipitate fully.[1]
-
Solvent Removal: If you suspect trapped solvent, place the flask under high vacuum for several hours to remove any volatile organics.
-
Trituration: This is often the most effective method.
-
Add a small amount of a non-polar solvent in which your product is insoluble but the oily impurities are soluble. Diethyl ether or a mixture of heptane/ether are excellent choices.[2]
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Use a glass rod to scratch the inside of the flask below the solvent level. This provides nucleation sites for crystallization.
-
Stir or sonicate the mixture. The oil should slowly convert into a solid precipitate.
-
-
Re-dissolve and Re-precipitate:
-
As a last resort, carefully neutralize the mixture to liberate the free base.[3]
-
Extract the free base into an appropriate organic solvent like toluene or diethyl ether.[1][3]
-
Wash the organic layer with brine and dry it thoroughly over anhydrous sodium sulfate.
-
Cool the dried organic solution in an ice bath and bubble dry HCl gas through it, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) to re-precipitate the hydrochloride salt.[2] This process often yields a much cleaner, crystalline product.
-
-
Question 2: The isolated solid is pink, brown, or dark yellow, not the expected white to off-white color. What causes this discoloration and how can I purify it?
Answer:
Arylhydrazines are notoriously susceptible to air oxidation, which produces highly colored impurities.[4] The discoloration is a clear sign of degradation or the presence of residual reactants from the diazotization step.
-
Causality & Mechanistic Insight:
-
Air Oxidation: The hydrazine moiety (-NHNH₂) can be easily oxidized by atmospheric oxygen, especially when in its free base form or in solution. This process can be catalyzed by trace metals. The resulting products are often azo compounds (Ar-N=N-Ar), which are intensely colored.
-
Residual Diazonium Salts: If the reduction of the diazonium salt intermediate was incomplete, these unstable species can decompose upon warming or changes in pH to form colored phenolic byproducts.
-
-
Recommended Purification Protocol:
-
Initial Wash: Before recrystallization, wash the crude, filtered solid with a small amount of cold water or brine to remove inorganic salts.
-
Recrystallization: This is the most effective method for removing colored impurities.
-
Choose an appropriate solvent. Water, methanol, or ethanol are commonly used for hydrazine hydrochlorides.[1][2]
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Dissolve the crude product in a minimum amount of the chosen solvent at boiling temperature.
-
Optional but Recommended: If the solution is still highly colored, add a small amount of activated charcoal (decolorizing carbon) and boil for a few minutes. Caution: Add charcoal to the hot solution carefully to avoid bumping.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize the recovery of pure crystals.[5]
-
-
Inert Atmosphere: During all steps of the workup (especially neutralization and extraction), working under an inert atmosphere of nitrogen or argon can significantly minimize oxidation.[4]
-
Question 3: My final yield is significantly lower than expected. Where could I have lost my product and how can I improve recovery?
Answer:
Low yields often result from a combination of factors including incomplete reaction, mechanical losses, and solubility issues during the workup.
-
Potential Loss Points & Solutions:
-
Incomplete Precipitation: The solubility of your hydrochloride salt in the reaction mixture might be higher than anticipated.
-
Extraction Inefficiency (if liberating the free base): If you perform a liquid-liquid extraction, your product may have some solubility in the aqueous layer.
-
Solution: Perform multiple extractions (e.g., 3-4 times) with smaller volumes of organic solvent rather than one large extraction. This is mathematically more efficient. Also, saturating the aqueous layer with sodium chloride (brine) will decrease the solubility of the organic product in the aqueous phase.
-
-
Excessive Washing: Washing the filtered solid with too much solvent will dissolve some of the product.
-
Solution: Use minimal volumes of ice-cold wash solvent.
-
-
Transfer Losses: Significant material can be lost on glassware, filter paper, etc.
-
Solution: Ensure all material is quantitatively transferred between vessels using a small amount of the mother liquor or wash solvent.
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-
Experimental Workflow & Troubleshooting Diagram
The following diagram outlines a typical post-reaction workup for (3-(Benzyloxy)phenyl)hydrazine hydrochloride, highlighting key decision points for troubleshooting.
Caption: Troubleshooting workflow for workup and purification.
Frequently Asked Questions (FAQs)
Q1: Why is it preferable to isolate the product as a hydrochloride salt rather than the free base?
A: Isolating arylhydrazines as their hydrochloride salts is standard practice for several reasons rooted in chemical stability and ease of handling.[7]
-
Stability: The free base form of a hydrazine is susceptible to rapid air oxidation, leading to decomposition and the formation of colored impurities.[4] The protonated nitrogen in the hydrochloride salt is significantly less electron-rich and therefore less prone to oxidation, making the salt much more stable for storage.
-
Physical Form: Arylhydrazine free bases are often low-melting solids or oils, which are difficult to handle, purify, and accurately weigh.[] The corresponding hydrochloride salts are almost always crystalline solids with well-defined melting points, making them easier to purify by recrystallization and handle in the lab.[9]
-
Safety: While all hydrazines should be handled with care, the solid, less volatile salt form reduces the risk of inhalation exposure compared to a liquid free base.[10][11]
Q2: What are the critical safety precautions for handling (3-(Benzyloxy)phenyl)hydrazine hydrochloride?
A: Hydrazine and its derivatives are classified as hazardous materials and must be handled with appropriate precautions.[4][11]
-
Toxicity: Hydrazines are toxic by ingestion, inhalation, and skin absorption.[10] They are strong irritants and potential skin sensitizers.[12] Chronic exposure to some hydrazines has been linked to carcinogenic effects in laboratory animals.[][12]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber).[11]
-
Handling: Avoid creating dust when handling the solid. Use a closed system for transfers whenever possible.[4]
-
Waste Disposal: Unreacted hydrazine in aqueous solutions can be quenched by slowly adding the solution to an excess of an oxidizing agent like household bleach (sodium hypochlorite). Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.
Q3: What are the recommended storage conditions for this compound?
A: To ensure long-term stability and prevent degradation, (3-(Benzyloxy)phenyl)hydrazine hydrochloride should be stored under specific conditions. Based on vendor safety data and the known properties of arylhydrazines, the following is recommended:
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[13][14]
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended.[13][14]
-
Light: Protect from light, as light can accelerate decomposition.
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[11]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅ClN₂O | [9][15] |
| Molecular Weight | 250.72 g/mol | [15][16] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 204-206 °C | [9] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [13][14] |
References
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Validation & Comparative
A Senior Application Scientist's Guide to Substituted Phenylhydrazines: A Comparative Analysis of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride
Introduction: The Indispensable Role of Phenylhydrazines in Modern Synthesis
For chemists engaged in the intricate art of molecule building, substituted phenylhydrazines are a foundational class of reagents. Their versatility is most famously demonstrated in the Fischer indole synthesis, a reaction that has remained a cornerstone of heterocyclic chemistry for over a century and continues to be a workhorse in the synthesis of pharmaceuticals, agrochemicals, and natural products.[1][2] The power of a substituted phenylhydrazine lies in the profound influence exerted by the substituents on the phenyl ring. These groups—their electronic nature and position—dictate the reactivity of the hydrazine moiety, the required reaction conditions, and ultimately, the outcome of the synthesis.[2]
This guide offers an in-depth comparison of (3-(Benzyloxy)phenyl)hydrazine hydrochloride with other strategically selected substituted phenylhydrazines. We will move beyond a simple catalog of properties to explore the causal relationships between molecular structure and chemical behavior. By examining reagents with electron-donating and electron-withdrawing groups in contrast to the subject compound, this guide aims to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal reagent for their synthetic challenges.
Physicochemical Properties: A Foundation for Reactivity
Before delving into reactivity, a comparison of the fundamental physical and chemical properties is essential. The hydrochloride salt form of these hydrazines enhances their stability and shelf-life, a critical consideration for reagent integrity.
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Key Hazards |
| (3-(Benzyloxy)phenyl)hydrazine HCl | C13H15ClN2O | 250.72[3] | 204 - 206[4] | Soluble in polar solvents like water and ethanol.[4] | Standard irritant; handle with appropriate PPE.[5][6] |
| (4-Methoxyphenyl)hydrazine HCl | C7H11ClN2O | 174.63 | ~215 (decomposes) | Soluble in water. | Handle with care; potential toxicity similar to other hydrazines.[7] |
| (4-Nitrophenyl)hydrazine | C6H7N3O2 | 153.14[8] | ~157 (decomposes) | Insoluble in water.[9][10][11][12] | Highly explosive and friction-sensitive when dry; typically wetted with water for safety.[9][10][11][12] Toxic.[12] |
The Electronic Influence of Substituents: A Mechanistic Deep Dive
The reactivity of the hydrazine functional group is directly modulated by the electron density of the attached phenyl ring. This electronic effect is the primary determinant of the reagent's performance in acid-catalyzed reactions like the Fischer indole synthesis.
Logical Framework: Substituent Effects on Reactivity
Caption: Relationship between substituent electronic nature and synthetic outcome.
-
Electron-Donating Groups (EDGs): Substituents like the methoxy group in (4-methoxyphenyl)hydrazine increase the electron density on the phenyl ring and, by extension, the nucleophilicity of the hydrazine nitrogens.[2] This electronic push facilitates the key[9][9]-sigmatropic rearrangement step in the Fischer indole synthesis, often allowing the reaction to proceed under milder conditions with higher yields.[2] The benzyloxy group in our title compound is also electron-donating via resonance from the oxygen atom.
-
Electron-Withdrawing Groups (EWGs): Conversely, a powerful EWG like the nitro group in (4-nitrophenyl)hydrazine pulls electron density away from the ring and the hydrazine moiety.[2][8] This "electron-poor" state makes the hydrazine less nucleophilic and hinders the rearrangement step. Consequently, reactions involving these substrates often demand more forcing conditions (stronger acids, higher temperatures) and may result in diminished yields.[2]
Comparative Performance in the Fischer Indole Synthesis
The Fischer indole synthesis serves as the ideal platform for comparing these reagents. The reaction begins with the formation of a phenylhydrazone from the hydrazine and a carbonyl compound, which then undergoes an acid-catalyzed intramolecular cyclization.[2]
General Mechanism of the Fischer Indole Synthesis
Caption: Key stages of the Fischer indole synthesis workflow.
The electronic nature of the substituent on the phenylhydrazine has its most significant impact on the rate-limiting[9][9]-sigmatropic rearrangement step.
Table 2: Representative Reactivity Comparison in Fischer Indole Synthesis
| Phenylhydrazine Reagent | Electronic Nature of Substituent | Typical Reaction Conditions | Expected Outcome & Rationale |
| (3-Benzyloxy)phenyl)hydrazine HCl | Electron-Donating (meta-directing) | Moderate acid catalyst (e.g., AcOH, PTSA), moderate heat (80-110 °C). | Good yields. The meta-position leads to a mixture of 4- and 6-benzyloxyindoles, with the 6-substituted isomer often favored due to the EDG nature.[13] |
| (4-Methoxyphenyl)hydrazine HCl | Strongly Electron-Donating | Mild acid catalyst (e.g., AcOH), lower temperatures may suffice. | High to excellent yields. The strong EDG accelerates the key rearrangement, making it a highly efficient reaction.[2] |
| (4-Nitrophenyl)hydrazine | Strongly Electron-Withdrawing | Strong acid catalyst required (e.g., polyphosphoric acid, Eaton's reagent), high temperatures. | Lower to moderate yields. The EWG deactivates the system, making the rearrangement difficult. Often used to form stable hydrazones for characterization rather than for high-yield indole synthesis.[2][8] |
Experimental Protocols: A Practical Guide
Trustworthy science is built on reproducible protocols. The following methodologies are designed to be self-validating, with clear steps for execution and analysis.
Protocol 1: General Procedure for Fischer Indole Synthesis
This protocol provides a representative workflow for the synthesis of an indole using a substituted phenylhydrazine and a ketone.
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
Ketone (e.g., cyclohexanone) (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add the substituted phenylhydrazine hydrochloride (1.0 eq) and the ketone (1.1 eq).
-
Solvent/Catalyst Addition: Add glacial acetic acid to the flask to create a solution with a concentration of approximately 0.5 M.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 100 °C with stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and water.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure indole.
Protocol 2: Derivatization of a Carbonyl with (4-Nitrophenyl)hydrazine
This protocol is standard for the characterization of aldehydes and ketones. The resulting 4-nitrophenylhydrazone is typically a stable, crystalline solid with a sharp melting point.
Materials:
-
(4-Nitrophenyl)hydrazine (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
In a test tube, dissolve a small amount of (4-nitrophenyl)hydrazine in 2 mL of ethanol. Gentle warming may be required.
-
In a separate test tube, dissolve the carbonyl compound (aldehyde or ketone) in 2 mL of ethanol.
-
Add the carbonyl solution to the (4-nitrophenyl)hydrazine solution.
-
Add one drop of concentrated sulfuric acid as a catalyst and shake the mixture.
-
A precipitate (the 4-nitrophenylhydrazone) should form, often immediately and with a distinct color (yellow, orange, or red).
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and allow it to air dry.
-
The melting point of the dried derivative can be determined and compared to literature values for identification.
Beyond Indoles: Broader Applications and Safety
While the Fischer indole synthesis is a primary application, these reagents are used more broadly.
-
(3-(Benzyloxy)phenyl)hydrazine hydrochloride and its derivatives are explored for their potential biological activities, including antitumor, antibacterial, and neuroprotective effects.[4]
-
(4-Methoxyphenyl)hydrazine is a key intermediate in the synthesis of the neurohormone melatonin and other pharmaceuticals.[14][15]
-
(4-Nitrophenyl)hydrazine remains an invaluable analytical reagent for the qualitative analysis of carbonyl compounds in industries from food production to pharmaceuticals.[8]
Safety is paramount. Phenylhydrazines as a class are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. (4-Nitrophenyl)hydrazine requires special attention due to its explosive nature when dry; it must be handled in its wetted form and kept away from friction, shock, and heat.[10][11][12]
Conclusion: Strategic Reagent Selection
The choice of a substituted phenylhydrazine is a strategic decision that profoundly impacts the course of a chemical synthesis.
-
(3-(Benzyloxy)phenyl)hydrazine hydrochloride stands as a versatile reagent with moderate, electronically-driven reactivity. Its key feature is the introduction of a protected hydroxyl group at the meta position, which can lead to specific regioisomeric indole products (primarily 4- and 6-substituted) that are valuable for further functionalization.
-
For syntheses requiring high efficiency and mild conditions, an electron-rich reagent like (4-methoxyphenyl)hydrazine hydrochloride is often the superior choice, delivering high yields of the corresponding 5-methoxyindole.
-
When the goal is not cyclization but the formation of a stable, crystalline derivative for characterization, the electron-poor (4-nitrophenyl)hydrazine is the industry-standard tool, despite its lower reactivity in cyclization reactions and more stringent safety requirements.
Ultimately, a deep understanding of the interplay between substituent electronics and reaction mechanisms empowers the synthetic chemist to make informed, effective choices, turning a synthetic plan into a successful outcome.
References
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Alternative reagents to (3-(Benzyloxy)phenyl)hydrazine hydrochloride for indole synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The synthesis of 3-hydroxyindoles, in particular, is of significant interest as these motifs are precursors to valuable compounds, including the dye indigo and various therapeutic agents.[2][3] The classical Fischer indole synthesis, which utilizes phenylhydrazine derivatives, is a cornerstone of indole chemistry.[4] However, the specific precursor, (3-(benzyloxy)phenyl)hydrazine hydrochloride, presents both opportunities and challenges, primarily related to the benzyl protecting group. This guide provides an objective comparison of alternative reagents and synthetic strategies, offering experimental data and insights to inform your research.
The Challenge with (3-(Benzyloxy)phenyl)hydrazine Hydrochloride
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a valuable reagent for introducing a hydroxyl group at the 3-position of the indole ring, following a deprotection step. The benzyl ether serves as a robust protecting group for the phenolic hydroxyl.[5] However, the cleavage of this group often requires harsh conditions, such as strong acids or catalytic hydrogenation, which may not be compatible with other sensitive functional groups in a complex molecule.[6][7] This necessity for a potentially challenging deprotection step motivates the exploration of alternative reagents and synthetic routes.
Alternative Phenylhydrazine Reagents in the Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method for constructing the indole core from an arylhydrazine and a carbonyl compound.[8] The electronic nature of the substituents on the phenylhydrazine ring plays a critical role in the reaction's success and yield.
Substituent Effects on Reactivity:
-
Electron-donating groups (EDGs) generally enhance the reactivity of the phenylhydrazine, facilitating the key[4][4]-sigmatropic rearrangement in the Fischer mechanism.[9]
-
Electron-withdrawing groups (EWGs) can hinder the reaction, sometimes requiring more forceful conditions.[10]
The following table provides a comparative overview of the performance of various substituted phenylhydrazines in the Fischer indole synthesis, highlighting the impact of different substituents on reaction outcomes.
| Phenylhydrazine Reagent | Carbonyl Compound | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Acetic Acid | Room Temp. | Not Specified | High | [11] |
| o,p-Nitrophenylhydrazines | 2-Methylcyclohexanone | Nitroindolenines | Acetic Acid | Reflux | Not Specified | High | [9] |
| Phenylhydrazine | Acetophenone | 2-Phenylindole | Zinc chloride | 170 | 6 min | 72-80 | [12] |
| Methoxy-substituted phenylhydrazones | Ethyl pyruvate | Ethyl 7-methoxyindole-2-carboxylate | HCl/EtOH | Not Specified | Not Specified | Varies | [13] |
Key Considerations for Phenylhydrazine Selection:
-
Commercial Availability and Cost: While a wide variety of substituted phenylhydrazines are described in the literature, their commercial availability and cost can be significant factors in reagent selection.
-
Regioselectivity: The position of substituents on the phenylhydrazine ring can influence the regioselectivity of the cyclization, particularly with unsymmetrical ketones.[9]
-
Reaction Conditions: The choice of acid catalyst (Brønsted or Lewis acids) and solvent can significantly impact the reaction's efficiency and yield.[4][10]
Alternative Synthetic Routes Bypassing Phenylhydrazines
Several powerful indole synthesis methods have been developed that do not rely on a phenylhydrazine precursor. These routes offer alternative strategies for accessing the indole core, often with different functional group tolerances and regiochemical outcomes.
Bischler-Möhlau Indole Synthesis
This classical method involves the reaction of an α-bromo-acetophenone with an excess of aniline to form a 2-aryl-indole.[14][15] While historically plagued by harsh conditions and low yields, modern modifications, including the use of microwave irradiation, have improved its practicality.[12][14]
Reaction Mechanism: The reaction proceeds through the initial formation of an α-anilino-ketone, which then undergoes an acid-catalyzed cyclization and aromatization to yield the indole.[14]
Experimental Protocol (Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole): [12]
-
Synthesis of N-Phenacylanilines: Mix equimolecular amounts of aniline and phenacyl bromide with sodium bicarbonate and allow them to react in the solid state for 3 hours at room temperature.
-
Microwave-Assisted Cyclization: Subject a mixture of the N-phenacylaniline and anilinium bromide to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.
Larock Indole Synthesis
The Larock indole synthesis is a versatile palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne.[16][17] This method is known for its broad substrate scope and generally high yields.[18]
Reaction Mechanism: The catalytic cycle involves oxidative addition of the o-iodoaniline to a Pd(0) species, followed by alkyne insertion, intramolecular cyclization, and reductive elimination to regenerate the catalyst.[16]
Experimental Protocol (General Procedure for Larock Indole Synthesis): [19]
-
Combine the o-iodoaniline, 2-5 equivalents of the alkyne, palladium(II) acetate (as a precatalyst), a phosphine ligand (e.g., PPh₃), an excess of a carbonate base (e.g., K₂CO₃), and a chloride salt (e.g., LiCl) in a suitable solvent like DMF.
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC).
-
After cooling, perform an aqueous workup and purify the crude product by column chromatography.
dot graph Larock_Indole_Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="o-Iodoaniline +\nDisubstituted Alkyne", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Pd(OAc)₂, PPh₃,\nK₂CO₃, LiCl, DMF"]; Reaction [label="Palladium-Catalyzed\nHeteroannulation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup"]; Purification [label="Column Chromatography"]; Product [label="2,3-Disubstituted Indole", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reagents [style=dotted]; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } caption { label="Larock Indole Synthesis Workflow"; fontsize=12; }
Other Modern Indole Syntheses
A variety of other modern methods for indole synthesis have emerged, offering unique advantages in terms of efficiency, selectivity, and sustainability.[1][20] These include:
-
Transition metal-catalyzed cyclizations of alkynes with nitrogen sources.[21]
-
Ruthenium-catalyzed addition of anilines to epoxides.[22]
-
One-pot and tandem strategies integrating redox and hydrogenation reactions.[20]
Direct Synthesis of 3-Hydroxyindoles
Instead of using a protected hydrazine, several methods allow for the direct synthesis of 3-hydroxyindoles.
-
From Isatin Derivatives: Isatins are versatile precursors for 3-hydroxyoxindoles, which can be further transformed into 3-hydroxyindoles.[23] One approach involves a three-component reaction of isatin derivatives, a diazo compound, and an alcohol, catalyzed by indium tribromide.[2]
-
Aldol-type Reactions: The reaction of isatins with nucleophiles, such as 2-aminothiazole derivatives, can lead to the regioselective formation of 3-hydroxyindoles.[24]
-
Rhodium-catalyzed Three-Component Reactions: 3-Diazooxindoles can react with formaldehyde and anilines or water in the presence of a rhodium catalyst to afford 3-amino-3-hydroxymethyloxindoles or 3-hydroxy-3-hydroxymethyloxindoles, respectively.[25]
Conclusion
The synthesis of 3-hydroxyindoles is a critical endeavor in medicinal and materials chemistry. While (3-(benzyloxy)phenyl)hydrazine hydrochloride remains a useful reagent, its reliance on a potentially problematic deprotection step warrants the consideration of alternatives. This guide has provided a comparative overview of various substituted phenylhydrazines for the Fischer indole synthesis, highlighting the influence of electronic effects on reactivity. Furthermore, modern synthetic methods that bypass the use of phenylhydrazines altogether, such as the Bischler-Möhlau and Larock indole syntheses, offer powerful and versatile alternatives. For the direct synthesis of the target scaffold, methods starting from isatins or employing multicomponent reactions provide efficient pathways. The selection of the optimal synthetic strategy will ultimately depend on the specific target molecule, the desired substitution pattern, and the compatibility of the reaction conditions with other functional groups present.
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A Comparative Analysis of Benzyloxy versus Methoxy Substituted Phenylhydrazines in Key Synthetic Transformations
An In-Depth Technical Guide:
For researchers, scientists, and drug development professionals, substituted phenylhydrazines are indispensable reagents for constructing nitrogen-containing heterocyclic scaffolds. The nature of the substituent on the phenyl ring profoundly dictates the reagent's reactivity, stability, and the ultimate outcome of the reaction. This guide provides a detailed comparative analysis of two common electron-donating substituents: the methoxy group (-OCH₃) and the benzyloxy group (-OCH₂Ph). We will explore their intrinsic electronic and steric differences and the resulting impact on their performance in canonical reactions, most notably the Fischer indole synthesis.
Fundamental Properties: Methoxy vs. Benzyloxy Groups
The choice between a methoxy and a benzyloxy substituent is often dictated by the desired balance between reactivity and synthetic strategy, particularly the need for a removable protecting group.
Electronic Effects:
Both the methoxy and benzyloxy groups are classified as activating, ortho, para-directing groups in electrophilic aromatic substitution.[1] This is due to the oxygen atom's lone pairs, which can be donated into the aromatic π-system through resonance (+M effect). This resonance effect generally outweighs the inductive electron-withdrawal (-I effect) from the electronegative oxygen atom.[2][3]
-
Methoxy Group: A potent electron-donating group. Its small size allows for effective resonance overlap with the aromatic ring, significantly increasing the nucleophilicity of the phenylhydrazine.[2]
-
Benzyloxy Group: Also electron-donating, but the electronic influence can be modulated by substituents on its own phenyl ring.[4] Its primary role is often that of a stable, yet cleavable, protecting group for a phenol functionality.
Diagram 1: Electronic Effects
Caption: Electronic effects of methoxy and benzyloxy substituents.
Steric Effects:
The difference in steric bulk is significant and can influence reaction kinetics and, in some cases, reaction pathways.
-
Methoxy Group: A relatively small and sterically unobtrusive group.
-
Benzyloxy Group: A much bulkier substituent due to the phenylmethyl fragment. This increased steric hindrance can affect the approach of reagents to the adjacent ortho position.[5]
Table 1: Comparison of Substituent Properties
| Property | Methoxy (-OCH₃) | Benzyloxy (-OCH₂Ph) | Rationale & Implications |
| Electronic Effect | Strong electron-donating (+M > -I) | Strong electron-donating (+M > -I) | Both increase the nucleophilicity of the hydrazine moiety, facilitating reactions like hydrazone formation and subsequent cyclizations.[6][7] |
| Steric Hindrance | Low | High | The bulky benzyloxy group may hinder reactions at the ortho position compared to the methoxy group.[5] |
| Chemical Stability | Generally stable | Labile to hydrogenolysis | Benzyloxy serves as a common protecting group for phenols, removable via catalytic hydrogenation, offering a key synthetic advantage. |
| Solubility | Can increase polarity | Increases lipophilicity | This can influence the choice of solvent systems for reactions and purification. |
Comparative Reactivity in the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for synthesizing indoles from phenylhydrazines and carbonyl compounds under acidic conditions.[8] The electronic nature of the substituent on the phenylhydrazine ring is critical to the reaction's success.[6][9]
Diagram 2: Fischer Indole Synthesis Workflow
Caption: Generalized workflow of the Fischer indole synthesis.
Methoxy-Substituted Phenylhydrazines: A Case of "Abnormal" Reactivity
While electron-donating groups like methoxy are expected to facilitate the Fischer indole synthesis, their position on the ring can lead to unexpected outcomes. Research has shown that ortho-methoxy phenylhydrazones are particularly prone to undergoing an "abnormal" Fischer indole synthesis.[10][11]
In a typical reaction, cyclization occurs at the unsubstituted ortho position. However, with a 2-methoxy substituent, cyclization can occur on the same side as the methoxy group, leading to its substitution by a nucleophile from the reaction medium (e.g., Cl⁻ from HCl).[12][13]
For example, the reaction of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol yields ethyl 6-chloroindole-2-carboxylate as the major product, not the expected ethyl 7-methoxyindole-2-carboxylate.[11][14]
Diagram 3: Normal vs. Abnormal Fischer Indolization
Caption: Competing pathways in the Fischer indolization of methoxyphenylhydrazones.
Benzyloxy-Substituted Phenylhydrazines: Predictable Reactivity and Synthetic Utility
In contrast, benzyloxy-substituted phenylhydrazines typically follow the expected "normal" reaction pathway. The steric bulk of the benzyloxy group may disfavor cyclization at the substituted position. Its primary advantage lies in its role as a protecting group. A benzyloxy-indole product can be readily deprotected via catalytic hydrogenation to yield the corresponding hydroxy-indole, a valuable scaffold in medicinal chemistry.
For instance, the reaction of 4-benzyloxyphenyl hydrazine hydrochloride with 4-benzyloxy propiophenone in the presence of an acid catalyst proceeds smoothly to give the 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole in high yield.[15]
Table 2: Comparative Outcomes in Fischer Indole Synthesis
| Phenylhydrazine Derivative | Carbonyl Partner | Acid/Solvent | Typical Outcome | Yield | Reference |
| 2-Methoxyphenylhydrazine | Ethyl pyruvate | HCl / EtOH | Abnormal: Ethyl 6-chloroindole-2-carboxylate | Major Product | [11][12] |
| 4-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Normal: 2,3,3,5-Tetramethylindolenine | High | [16] |
| 4-Benzyloxyphenylhydrazine HCl | 4-Benzyloxy propiophenone | AlCl₃ / EtOH | Normal: 5-Benzyloxy-2-(4-benzyloxy)-3-methyl-1H-indole | 90% | [15] |
Experimental Protocols
The following protocols are representative examples for the synthesis of phenylhydrazones and their subsequent use in the Fischer indole synthesis.
Protocol 1: Synthesis of (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine
This protocol describes the formation of a hydrazone, a key intermediate in many reactions involving phenylhydrazines.
-
Materials:
-
Phenylhydrazine (4.47 g, 0.042 mol)
-
4-Methoxybenzaldehyde (5.6 g, 0.042 mol)
-
Glacial Acetic Acid
-
Absolute Ethanol
-
-
Procedure:
-
Combine equimolar amounts of phenylhydrazine and 4-methoxybenzaldehyde in a round-bottom flask.[17]
-
Add glacial acetic acid to serve as the solvent and catalyst.
-
Reflux the mixture with stirring for 1.5 hours.[17]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) with a 2:1 Petroleum Ether: Ethyl Acetate system.[17]
-
Upon completion, cool the reaction mixture. A precipitate should form.
-
Add water to the mixture to precipitate more product.
-
Collect the solid by vacuum filtration.
-
Purify the crude product by recrystallization from absolute ethanol to yield the desired hydrazone (Typical Yield: ~82%).[17]
-
Protocol 2: Fischer Indole Synthesis with 4-Benzyloxyphenylhydrazine Hydrochloride
This protocol illustrates the synthesis of a protected hydroxy-indole.
-
Materials:
-
4-Benzyloxyphenyl hydrazine hydrochloride (10 g, 40 mmol)
-
4-Benzyloxy propiophenone (9.6 g, 40 mmol)
-
Aluminum chloride (AlCl₃, 0.1 g, 0.75 mmol)
-
Ethanol
-
-
Procedure:
-
Suspend 4-benzyloxyphenyl hydrazine hydrochloride, 4-benzyloxy propiophenone, and a catalytic amount of aluminum chloride in ethanol (140 mL) in a round-bottom flask.[15]
-
Reflux the mixture for 12 hours at 75-80°C. The product is expected to precipitate during this time.[15]
-
After the reflux period, cool the mixture to 10-15°C.
-
Isolate the crystallized product by vacuum filtration.
-
Wash the collected solid sequentially with chilled ethanol (30 mL) and water (50 mL).[15]
-
Dry the product to obtain 5-benzyloxy-2-(4-benzyloxy)-3-methyl-1H-indole (Typical Yield: 90%).[15]
-
Conclusion and Recommendations
The choice between benzyloxy- and methoxy-substituted phenylhydrazines is a critical decision in synthetic design, guided by the specific goals of the researcher.
-
Methoxy-substituted phenylhydrazines are excellent for modulating the electronic properties of the reagent. They are potent nucleophiles that generally lead to high yields. However, researchers must be acutely aware of the potential for "abnormal" reaction pathways, particularly when using ortho-methoxy isomers in acid-catalyzed cyclizations like the Fischer indole synthesis. This peculiarity can be exploited for novel synthetic routes but must be anticipated.
-
Benzyloxy-substituted phenylhydrazines offer a combination of predictable reactivity and strategic flexibility. They reliably undergo standard transformations like the Fischer indole synthesis without the unusual side reactions of their ortho-methoxy counterparts. Their greatest strength lies in their function as a robust protecting group, allowing for the late-stage unveiling of a highly functional phenol group, which is a common motif in bioactive molecules.
For drug development professionals, the benzyloxy group often provides a more reliable and versatile platform for building complex molecular architectures, while the methoxy group is a powerful tool for fine-tuning electronic properties and exploring unique chemical space, provided its reactivity is well understood and controlled.
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Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, 88(1), 1-17. [Link]
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Venkataramana, H. S., Singh, A., Tiwari, A., & Tiwari, V. (2010). Synthesis of Phenyl Hydrazine Substituted Benzimidazole Derivatives and Their Biological Activity. International Journal of Pharmaceutical Sciences and Research, 1(1), 34-38. [Link]
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Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39. [Link]
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A Comparative Guide to Validating the Biological Efficacy of Novel Compounds Synthesized from (3-(Benzyloxy)phenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Hydrazine derivatives are a cornerstone in medicinal chemistry, serving as versatile synthons for a vast array of heterocyclic compounds with significant therapeutic potential.[1] The privileged structures derived from these precursors, such as indoles and hydrazones, are frequently associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The starting material, (3-(Benzyloxy)phenyl)hydrazine hydrochloride, offers a unique scaffold for generating novel molecular entities due to its reactive hydrazine moiety and the benzyloxy group, which can be modified to tune physicochemical properties.
This guide provides a comprehensive framework for the synthesis and subsequent validation of the biological efficacy of novel compounds derived from this starting material. We present a comparative analysis of two hypothetical novel compounds, an indole derivative (NC-1 ) and a hydrazone derivative (NC-2 ), against established standards in two critical areas of drug discovery: cytotoxicity and antioxidant activity. The objective is to provide researchers with not only the protocols but also the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to preliminary drug screening.
Framework for Biological Efficacy Validation
A systematic approach is crucial for the efficient evaluation of novel chemical entities. The workflow begins with the strategic synthesis of target compounds, followed by a battery of in vitro assays to determine their biological activity. Each step must be supported by appropriate controls to ensure the data is reliable and reproducible.
The selection of assays should be hypothesis-driven. Given that indole and hydrazone scaffolds are frequently implicated in oncology research[2][3][4], a cytotoxicity assay is a logical first step. Furthermore, as oxidative stress is a key pathological factor in numerous diseases, evaluating the antioxidant potential of novel compounds provides another dimension to their therapeutic profile.
Below is a diagram illustrating the overall validation workflow.
Caption: High-level workflow for synthesis and validation.
Section 1: Comparative Cytotoxicity Analysis
Evaluating the cytotoxic potential of novel compounds is a critical first step in the discovery of new anticancer agents.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing compound cytotoxicity in cancer cell lines.[5][6][7]
-
Cell Culture and Seeding:
-
Maintain human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) in a humidified incubator at 37°C with 5% CO2.[6]
-
Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6]
-
Incubate the plates for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each novel compound (NC-1, NC-2) and the positive control, Doxorubicin, in DMSO.[6]
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.[5]
-
Self-Validation System: Include vehicle controls (medium with DMSO, equivalent to the highest concentration used) and untreated controls (medium only).[8] The use of a well-characterized positive control like Doxorubicin is essential for validating assay performance.[9][10][11][12]
-
-
MTT Incubation:
-
Solubilization and Measurement:
Data Presentation and Interpretation
The cytotoxic effect is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell growth by 50%.[6]
| Compound | Cell Line | IC50 (µM) [Hypothetical Data] |
| NC-1 (Indole) | HeLa | 8.5 |
| MCF-7 | 12.3 | |
| NC-2 (Hydrazone) | HeLa | 25.1 |
| MCF-7 | 30.8 | |
| Doxorubicin | HeLa | 0.9 |
| (Positive Control) | MCF-7 | 1.2 |
Interpretation: In this hypothetical dataset, NC-1 shows significantly higher cytotoxic potency than NC-2 against both cell lines. While not as potent as the standard chemotherapeutic drug Doxorubicin, an IC50 value in the low micromolar range, as seen with NC-1, suggests it is a promising candidate for further investigation.[3][4]
Potential Mechanism of Action: Apoptosis
Many cytotoxic anticancer drugs exert their effect by inducing programmed cell death, or apoptosis.[13][14] A primary mechanism is the intrinsic or mitochondrial pathway, which involves the release of cytochrome c and the subsequent activation of a cascade of proteases called caspases.[13][15][16]
Caption: Simplified intrinsic apoptosis pathway.
Section 2: Comparative Antioxidant Capacity Analysis
Antioxidants neutralize harmful free radicals, and compounds with this ability have therapeutic potential in a range of diseases linked to oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method for evaluating the free radical scavenging activity of compounds.[17][18][19] DPPH is a stable free radical with a deep purple color. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[17][18]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is based on standard procedures for assessing antioxidant capacity.[17][18]
-
Reagent Preparation:
-
Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.[17]
-
Prepare stock solutions of the novel compounds (NC-1, NC-2) and the positive control, Trolox (a water-soluble vitamin E analog), in a suitable solvent (e.g., methanol).[17][20]
-
-
Reaction Setup:
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds or the Trolox standard to the wells.
-
Self-Validation System: Include a blank control containing only the solvent to zero the spectrophotometer.[17] The use of a well-established standard like Trolox allows for the quantification of antioxidant activity in a comparable unit, known as Trolox Equivalence Antioxidant Capacity (TEAC).
-
Add 200 µL of the DPPH working solution to each well and mix thoroughly.
-
-
Incubation and Measurement:
Data Presentation and Interpretation
The antioxidant activity is quantified by the half-maximal effective concentration (EC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower EC50 value indicates higher antioxidant activity.
| Compound | EC50 (µM) [Hypothetical Data] |
| NC-1 (Indole) | 45.2 |
| NC-2 (Hydrazone) | 18.9 |
| Trolox (Positive Control) | 22.5 |
Interpretation: In this hypothetical scenario, NC-2 demonstrates superior radical scavenging activity compared to NC-1. Notably, its EC50 value is lower than that of the standard antioxidant Trolox, suggesting it is a very potent antioxidant and a strong candidate for further development in applications targeting oxidative stress.[21]
Discussion and Future Directions
This guide outlines a foundational strategy for validating the biological efficacy of novel compounds derived from (3-(Benzyloxy)phenyl)hydrazine hydrochloride. The comparative analysis of our hypothetical compounds, NC-1 and NC-2, reveals distinct activity profiles. NC-1 emerged as a promising cytotoxic agent, whereas NC-2 showed potent antioxidant capabilities.
The causality behind these experimental choices rests on established principles in medicinal chemistry. The selection of cytotoxicity and antioxidant assays is based on the known biological profiles of indole and hydrazone derivatives.[1] The trustworthiness of the protocols is ensured by the integration of a self-validating system, including vehicle controls and well-characterized positive standards like Doxorubicin and Trolox.[8][9][10]
Future work should focus on several key areas:
-
Selectivity: The cytotoxicity of NC-1 should be evaluated against non-cancerous cell lines to determine its therapeutic index.[7]
-
Mechanism of Action: For NC-1, further studies could confirm apoptosis through methods like Annexin V staining and Western blot analysis for key proteins in the caspase pathway.[3] For NC-2, its potential to protect cells from oxidative damage should be confirmed in cell-based assays.
-
Structure-Activity Relationship (SAR): Synthesizing a broader library of analogs based on the NC-1 and NC-2 scaffolds will help elucidate the structural features crucial for their respective activities.
By following a logical, well-controlled, and comparative validation framework, researchers can efficiently identify promising lead compounds for further development in the quest for novel therapeutics.
References
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PubMed. Modulation of apoptotic pathways triggered by cytotoxic agents. [Link]
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Journal of Applied Pharmaceutical Science. Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. [Link]
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ACME Research Solutions. DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]
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Indian Journal of Pharmacology. Apoptosis Significance and Molecular Mechanisms- A Review. [Link]
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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ResearchGate. Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. [Link]
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PubMed. Novel indole hydrazide derivatives: Synthesis and their antiproliferative activities through inducing apoptosis and DNA damage. [Link]
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MDPI. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]
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ResearchGate. Can i use Trolox as a standard for DPPH assay?. [Link]
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G-Biosciences. DPPH Antioxidant Assay. [Link]
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PubMed Central. A review exploring biological activities of hydrazones. [Link]
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Mayo Clinic. Anticancer Drug Action Laboratory - Apoptosis and the Response to Anti-Cancer Drugs. [Link]
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National Institute of Standards and Technology. Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. [Link]
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PubMed. Characteristics to consider when selecting a positive control material for an in vitro assay. [Link]
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CancerNetwork. Apoptosis Mechanisms: Implications for Cancer Drug Discovery. [Link]
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ResearchGate. (PDF) Characteristics to consider when selecting a positive control material for an in vitro assay. [Link]
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Semantic Scholar. Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. [Link]
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Cross-reactivity studies of (3-(Benzyloxy)phenyl)hydrazine hydrochloride derivatives
An Expert's Guide to Investigating the Cross-Reactivity of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride Derivatives
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for (3-(Benzyloxy)phenyl)hydrazine hydrochloride and its derivatives. Given the limited publicly available cross-reactivity data on this specific class of compounds, this document serves as a methodological blueprint. It is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure robust and reliable outcomes.
Introduction: The Challenge of Cross-Reactivity with Hydrazine Derivatives
(3-(Benzyloxy)phenyl)hydrazine hydrochloride is a versatile chemical scaffold used in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents. However, the hydrazine moiety, a potent nucleophile, presents a unique challenge in drug development: the potential for off-target reactivity and cross-reactivity.
Cross-reactivity, the unintended binding of a molecule to proteins or other targets besides the intended one, can lead to a variety of adverse effects, including toxicity and reduced efficacy. For hydrazine-containing compounds, this can occur through two primary mechanisms:
-
Structure-Based Cross-Reactivity: Binding to off-targets that share structural homology with the primary target.
-
Reactivity-Based Cross-Reactivity: Covalent modification of off-target proteins through the reactive hydrazine group, leading to non-specific binding.
Therefore, a rigorous and multi-faceted approach is essential to characterize the specificity of any new derivative of this class. This guide outlines a systematic workflow, from initial screening to detailed biophysical characterization, to build a comprehensive cross-reactivity profile.
Part 1: Strategic Framework for a Cross-Reactivity Study
A successful cross-reactivity study begins with a well-defined strategy. The goal is to challenge the specificity of your lead compound against a panel of relevant and diverse off-targets.
Assembling the Target Panel
The selection of proteins for the cross-reactivity panel is a critical step. The panel should be designed to identify the most probable and highest-risk off-target interactions.
-
Homologous Proteins: Include proteins from the same family as the primary target. For example, if the primary target is a specific kinase, the panel should include a broad range of other kinases.
-
Proteins with Known Liabilities: Incorporate targets that are frequently associated with adverse effects, such as the hERG channel, cytochrome P450 enzymes (CYPs), and key receptors involved in cardiac function or neurotransmission.
-
Abundant Plasma Proteins: High-concentration proteins like Human Serum Albumin (HSA) and Alpha-1-acid glycoprotein (AGP) should be included to assess the potential for sequestration or non-specific binding in circulation.
-
Structurally Unrelated Proteins: A selection of diverse, unrelated proteins (e.g., lysozyme, bovine serum albumin) can serve as negative controls to identify compounds with general "stickiness" or promiscuity.
Workflow Overview
A tiered approach is the most efficient method for assessing cross-reactivity. This workflow allows for the rapid screening of many compounds and reserves more resource-intensive assays for the most promising candidates.
Caption: Principle of a competitive ELISA for cross-reactivity screening.
Experimental Protocol: Competitive ELISA
-
Plate Coating:
-
Dilute the purified off-target protein to 2-5 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5).
-
Add 100 µL to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
Rationale: Immobilizing the target allows for easy separation of bound and unbound components during subsequent wash steps.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL/well of Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS).
-
Incubate for 2 hours at room temperature.
-
Rationale: Blocking prevents non-specific binding of subsequent reagents to the plastic surface of the well, reducing background signal.
-
-
Competition Reaction:
-
Prepare a serial dilution of your (3-(Benzyloxy)phenyl)hydrazine derivative and control compounds in Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20).
-
Add 50 µL of the compound dilutions to the appropriate wells.
-
Immediately add 50 µL of a pre-determined concentration of the biotinylated ligand (or antibody) to all wells. The concentration should be at the EC50 of its binding curve to the target.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Rationale: This co-incubation step is where the competition occurs. The relative concentrations and affinities of the test compound and the known ligand will determine the outcome.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP diluted in Assay Buffer.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate. Incubate in the dark until a blue color develops (5-15 minutes).
-
Stop the reaction by adding 50 µL of 1 M H₂SO₄. The color will turn yellow.
-
Read the absorbance at 450 nm using a plate reader.
-
Data Analysis and Interpretation
The data is used to generate a dose-response curve, plotting the inhibitor concentration against the percentage of inhibition. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of the signal) can be calculated.
| Compound | Primary Target IC50 (nM) | Off-Target X IC50 (nM) | Off-Target Y IC50 (nM) | Selectivity Index (X/Primary) |
| Derivative A | 15 | > 10,000 | 450 | > 667 |
| Derivative B | 25 | 250 | > 10,000 | 10 |
| Control Compound | 1,200 | > 10,000 | > 10,000 | > 8 |
Table 1: Example Cross-Reactivity Data from Primary ELISA Screen. A higher selectivity index indicates greater specificity for the primary target. A common threshold for concern is a selectivity index of less than 100.
Part 3: Biophysical Validation with Surface Plasmon Resonance (SPR)
While ELISA is excellent for screening, it can be susceptible to artifacts. Surface Plasmon Resonance (SPR) is a label-free technology that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity. It is the gold standard for confirming direct binding and ruling out assay interference.
Experimental Protocol: SPR Analysis
-
Sensor Chip Immobilization:
-
Covalently immobilize the purified off-target protein onto a carboxymethylated dextran (CM5) sensor chip using standard amine coupling chemistry (EDC/NHS).
-
Aim for a low immobilization density (e.g., 2000-3000 Response Units, RU) to avoid mass transport limitations.
-
Include a reference flow cell (e.g., activated and deactivated or immobilized with a control protein) to subtract non-specific binding and bulk refractive index changes.
-
Rationale: Amine coupling provides a stable surface for repeated binding cycles. The reference channel is crucial for obtaining high-quality, correctable data.
-
-
Binding Analysis:
-
Prepare a serial dilution of the (3-(Benzyloxy)phenyl)hydrazine derivative in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions over the target and reference surfaces for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the surface (e.g., 300 seconds).
-
Perform a regeneration step between cycles using a harsh but non-denaturing solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte.
-
Rationale: Observing the full association and dissociation phases allows for the calculation of kinetic rate constants (ka and kd).
-
Data Analysis and Interpretation
The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to derive the kinetic parameters.
-
ka (Association Rate Constant): How quickly the compound binds to the target (M⁻¹s⁻¹).
-
kd (Dissociation Rate Constant): How quickly the compound dissociates from the target (s⁻¹).
-
KD (Equilibrium Dissociation Constant): The ratio of kd/ka, representing the affinity of the interaction (M). A lower KD value indicates a stronger binding affinity.
Caption: Key parameters derived from a typical SPR sensorgram.
| Compound | Off-Target | ka (1/Ms) | kd (1/s) | KD (nM) | Binding Confirmation |
| Derivative A | Off-Target Y | 1.2 x 10⁵ | 5.4 x 10⁻² | 450 | Confirmed |
| Derivative B | Off-Target X | 9.5 x 10⁴ | 2.4 x 10⁻² | 252 | Confirmed |
| Derivative B | Off-Target Z | No Binding Detected | N/A | N/A | Negative |
Table 2: Example Confirmatory Data from SPR Analysis. This provides quantitative affinity data for hits identified in the primary screen.
Conclusion
A thorough investigation of cross-reactivity is non-negotiable in the development of novel therapeutics. For compounds containing a reactive moiety like hydrazine, this process demands even greater rigor. By employing a tiered approach that combines high-throughput screening with high-content biophysical validation, researchers can build a robust data package. This allows for the confident selection of derivatives with the highest degree of specificity, ultimately de-risking the path to clinical development and ensuring a safer and more effective therapeutic candidate. The protocols and frameworks provided here offer a validated starting point for any laboratory embarking on the characterization of (3-(Benzyloxy)phenyl)hydrazine derivatives or other novel chemical entities.
References
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Bowes, J., Brown, A.J., Hamon, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Available at: [Link]
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Bohnert, T., & Gan, L.S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Cytiva. (n.d.). Biacore™ Assay Handbook. Available at: [Link]
A Senior Application Scientist's Guide to Indole Synthesis: Benchmarking (3-(Benzyloxy)phenyl)hydrazine hydrochloride Against Key Precursors
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of innovation. Its prevalence in blockbuster pharmaceuticals and complex natural products necessitates robust and versatile synthetic methodologies. The Fischer indole synthesis, a venerable yet powerful reaction, remains a go-to strategy for constructing this privileged heterocycle. The choice of the starting arylhydrazine precursor is paramount, profoundly influencing reaction efficiency, yield, and compatibility with diverse functional groups.
This in-depth technical guide provides a comparative analysis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride against other commonly employed indole synthesis precursors. By examining experimental data and the underlying chemical principles, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
The Fischer Indole Synthesis: A Mechanistic Overview
First described by Emil Fischer in 1883, this acid-catalyzed reaction transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[1][2] The generally accepted mechanism proceeds through several key stages:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the arylhydrazine and the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.
-
[3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where the protonated enamine undergoes a concerted rearrangement to form a di-imine intermediate.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization to form a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the aromatic indole core.
Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.
The electronic nature of the substituents on the arylhydrazine ring plays a critical role in the facility of the rate-determining[3][3]-sigmatropic rearrangement. Electron-donating groups (EDGs) generally accelerate the reaction, while electron-withdrawing groups (EWGs) tend to hinder it.[4]
Comparative Analysis of Precursors
To provide a tangible comparison, we will benchmark the performance of (3-(Benzyloxy)phenyl)hydrazine hydrochloride against two widely used alternatives: p-tolylhydrazine hydrochloride (an EDG-substituted precursor) and p-nitrophenylhydrazine hydrochloride (an EWG-substituted precursor). As a baseline, we will also consider the unsubstituted phenylhydrazine hydrochloride. The synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone is a well-documented and representative Fischer indole synthesis, making it an ideal model reaction for this comparison.
(3-(Benzyloxy)phenyl)hydrazine hydrochloride: A Balanced Precursor
The benzyloxy group at the meta position presents an interesting electronic profile. Inductively, the electronegative oxygen atom withdraws electron density from the aromatic ring. However, through resonance, the lone pairs on the oxygen can donate electron density. In the meta position, the resonance-donating effect is minimized, leading to a mildly deactivating overall character. This nuanced electronic nature makes (3-(Benzyloxy)phenyl)hydrazine hydrochloride a valuable precursor when a balance between reactivity and functional group tolerance is required.
Expected Performance:
-
Reactivity: Moderate. The slightly deactivating nature of the meta-benzyloxy group may necessitate slightly more forcing conditions (e.g., higher temperatures or longer reaction times) compared to precursors with strongly electron-donating groups.
-
Yield: Good to excellent. The stability of the benzyloxy group under typical Fischer indole conditions should lead to high product yields with minimal side-product formation.
-
Advantages: The resulting 6-benzyloxy-1,2,3,4-tetrahydrocarbazole is a valuable intermediate for further functionalization, as the benzyl ether can be selectively cleaved to reveal a hydroxyl group.
Alternative Precursors: A Spectrum of Reactivity
1. Phenylhydrazine hydrochloride (Unsubstituted): The Baseline
The parent phenylhydrazine provides a benchmark for the reaction. The synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine hydrochloride and cyclohexanone is a classic transformation.
2. p-Tolylhydrazine hydrochloride: The Electron-Rich Alternative
The methyl group at the para position is a classic electron-donating group, enriching the electron density of the aromatic ring through hyperconjugation and inductive effects.[8] This enhanced nucleophilicity facilitates the key[3][3]-sigmatropic rearrangement, leading to faster reaction rates and often higher yields under milder conditions.
-
Typical Yield: High, often in the range of 85-95%. For instance, the reaction of p-tolylhydrazine hydrochloride with 2-methylcyclohexanone has been reported to yield the corresponding tetrahydrocarbazole in 85% yield.[9]
3. p-Nitrophenylhydrazine hydrochloride: The Electron-Poor Alternative
The nitro group at the para position is a potent electron-withdrawing group, significantly decreasing the electron density of the aromatic ring.[10] This deactivation makes the[3][3]-sigmatropic rearrangement more challenging, necessitating harsher reaction conditions and often resulting in lower yields.
-
Typical Yield: Moderate to low. The synthesis of 6-nitro-1,2,3,4-tetrahydrocarbazole from p-nitrophenylhydrazine and cyclohexanone has been reported with yields around 50-60% under forcing conditions.[11]
Data Summary: A Head-to-Head Comparison
| Precursor | Substituent Effect | Expected Reactivity | Typical Yield with Cyclohexanone |
| (3-(Benzyloxy)phenyl)hydrazine HCl | Mildly Deactivating | Moderate | Good to Excellent (>80%) |
| Phenylhydrazine HCl | Neutral | Baseline | 75-85% |
| p-Tolylhydrazine HCl | Electron-Donating | High | 85-95% |
| p-Nitrophenylhydrazine HCl | Electron-Withdrawing | Low | 50-60% |
Experimental Protocols
The following are representative protocols for the synthesis of 1,2,3,4-tetrahydrocarbazoles.
General One-Pot Fischer Indole Synthesis Protocol
This protocol can be adapted for the different phenylhydrazine precursors.
Caption: Figure 2: One-Pot Fischer Indole Synthesis Workflow.
Materials:
-
Substituted Phenylhydrazine Hydrochloride (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Sodium Hydroxide Solution (for neutralization)
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted phenylhydrazine hydrochloride and cyclohexanone in glacial acetic acid.
-
Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid with a sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure tetrahydrocarbazole derivative.
Conclusion: Selecting the Optimal Precursor
The choice of arylhydrazine precursor is a critical parameter in the successful execution of the Fischer indole synthesis.
-
(3-(Benzyloxy)phenyl)hydrazine hydrochloride emerges as a highly competent and versatile precursor. Its balanced electronic properties allow for good to excellent yields, while the benzyloxy group offers a handle for further synthetic transformations. It is an excellent choice for the synthesis of functionalized indoles where harsh reaction conditions are to be avoided.
-
p-Tolylhydrazine hydrochloride is the precursor of choice when high reactivity and rapid conversion are desired, especially with less reactive ketones.
-
p-Nitrophenylhydrazine hydrochloride , while useful for introducing a nitro group, requires more optimization and may not be suitable for sensitive substrates due to the harsher conditions required.
Ultimately, the selection of the appropriate precursor will depend on the specific synthetic target, the nature of the carbonyl partner, and the desired balance between reactivity, yield, and functional group compatibility. This guide provides the foundational knowledge and comparative data to empower researchers to navigate these choices with confidence.
References
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Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991 , 42, 335-652. [Link]
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Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241-2245. [Link]
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Wikipedia. Fischer indole synthesis. [Link]
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Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15, 2491-2498. [Link]
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Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link]
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J&K Scientific LLC. Fischer Indole Synthesis. [Link]
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Simoneau, C. A.; Ganem, B. A three-component Fischer indole synthesis. Nat. Protoc.2008 , 3, 1249-1252. [Link]
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Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
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Wagaw, S.; Yang, B. H.; Buchwald, S. L. A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. J. Am. Chem. Soc.1998 , 120, 6621-6622. [Link]
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A general and convenient one-pot synthesis of highly substituted indolines from arylhydrazines and aldehydes is reported. ResearchGate. [Link]
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One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Request PDF. [Link]
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Chen, C.-y.; Larsen, R. D. Indole Synthesis by Pd-Catalyzed Annulation of Ketones with o-Iodoaniline: 1,2,3,4-Tetrahydrocarbazole. Org. Synth.2002 , 78, 36. [Link]
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LibreTexts. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
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Zolfigol, M. A.; Sajjadifar, S.; Chehardoli, G.; Javaherneshan, N. Citric acid as an efficient and trifunctional organo catalyst for one-pot synthesis of new indolenines by Fischer's method at reflux condition in ethanol. Sci. Iran.2014 , 21, 2059-2065. [Link]
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Bajwa, G. S.; Brown, R. K. Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Can. J. Chem.1968 , 46, 1927-1935. [Link]
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Rogers, C. U.; Corson, B. B. 1,2,3,4-Tetrahydrocarbazole. Org. Synth.1947 , 27, 88. [Link]
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Wikipedia. Electrophilic aromatic directing groups. [Link]
-
YouTube. 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). [Link]
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PrepChem. Synthesis of 9-Benzoyl-6-methoxy-1,2,3,4-tetrahydrocarbazole-3-carboxylic acid (alternative preparation). [Link]
-
Bajwa, G. S.; Brown, R. K. Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. ResearchGate. [Link]
- Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63, 373-401.
-
YouTube. Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples.. [Link]
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Chemistry LibreTexts. 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. [Link]
-
Chemistry Stack Exchange. Electronic effects of substituents in the benzyne mechanism. [Link]
-
Der Pharma Chemica. Novel method for the synthesis of substituted tetrahydrocarbazoles using aqueous sulphuric acid. [Link]
-
YouTube. 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). [Link]
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Rogers, C. U.; Corson, B. B. One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole and 1,2-Benzo-3,4-dihydrocarbazole. J. Am. Chem. Soc.1947 , 69, 2910-2911. [Link]
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A Comparative Guide to the Conformational Analysis of (3-(Benzyloxy)phenyl)hydrazine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The versatile chemical nature of (3-(Benzyloxy)phenyl)hydrazine hydrochloride allows it to serve as a key building block in organic synthesis, particularly for generating hydrazones and indole derivatives.[1][2] These scaffolds are prominent in many pharmacologically active compounds.[3] This guide will focus on the conformational analysis of two primary reaction products: a substituted indole formed via the Fischer indole synthesis and a hydrazone formed by condensation with a carbonyl compound. We will compare three cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Diffraction (SC-XRD), and Computational Modeling (Density Functional Theory).
Section 1: Synthesis of Key Reaction Products
The first step in any conformational study is the synthesis and purification of the target molecule. The choice of reaction conditions is critical to ensure high yield and purity, which are prerequisites for successful spectroscopic and crystallographic analysis.
Protocol 1.1: Fischer Indole Synthesis of 6-Benzyloxy-2,3-dimethyl-1H-indole
The Fischer indole synthesis is a classic and robust acid-catalyzed reaction for creating the indole heterocycle from a phenylhydrazine and an aldehyde or ketone.[4] The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[5][5]-sigmatropic rearrangement and subsequent cyclization.[6][7]
Experimental Protocol:
-
Hydrazone Formation: To a solution of (3-(Benzyloxy)phenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add butan-2-one (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.
-
Cyclization: Add polyphosphoric acid (PPA) to the reaction mixture. Heat the mixture to 80-100°C and monitor the reaction by TLC. Rationale: PPA is an effective Brønsted and Lewis acid catalyst that promotes the key cyclization and dehydration steps of the mechanism.[5]
-
Work-up and Purification: Once the reaction is complete, cool the mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Caption: Reaction scheme for the Fischer Indole Synthesis.
Protocol 1.2: Synthesis of a Benzyloxy-Substituted Hydrazone
Hydrazones are formed by the condensation of a hydrazine with an aldehyde or ketone.[1] These moieties are common in medicinal chemistry and their conformational flexibility is a key area of study.
Experimental Protocol:
-
Condensation: Dissolve (3-(Benzyloxy)phenyl)hydrazine hydrochloride (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in methanol.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction. Rationale: Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.
-
Reaction and Isolation: Stir the solution at room temperature. The product hydrazone will often precipitate from the solution upon formation. If not, the reaction can be gently heated. The solid product is collected by vacuum filtration, washed with cold methanol, and dried.
Section 2: A Comparative Approach to Conformational Analysis
No single technique provides a complete picture of a molecule's conformational landscape. A robust analysis relies on the synergistic use of solution-state, solid-state, and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Conformation
NMR spectroscopy is unparalleled for studying molecular conformation in solution, which most closely mimics the physiological environment.[8] Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful, as they detect through-space interactions between protons that are close to each other (typically < 5 Å), providing direct evidence of spatial arrangement.[9][10]
Key Insights from NMR:
-
Hydrazones: NMR can distinguish between E and Z geometric isomers around the C=N bond and identify rotational isomers (syn-periplanar and anti-periplanar) around the N-N and C-N amide-like bonds.[11][12] The relative ratios of these conformers can be quantified from the integration of duplicated signals in the 1H NMR spectrum.[12]
-
Indoles: For substituted indoles, NOESY can reveal the preferred orientation of substituents relative to the indole ring and each other.
Experimental Protocol: 2D NOESY
-
Sample Preparation: Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) at a concentration of 5-10 mg/mL.
-
Data Acquisition: Record a 2D NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). A key parameter is the "mixing time," during which the Nuclear Overhauser Effect (NOE) builds up. This is typically varied between 300-800 ms to optimize the cross-peaks.
-
Data Analysis: Process the 2D data using appropriate software. NOESY cross-peaks appear off the diagonal and connect protons that are spatially close. The volume of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing quantitative distance restraints.[13][14]
Single-Crystal X-ray Diffraction (SC-XRD): The Solid-State Conformation
X-ray crystallography provides an unambiguous and high-resolution snapshot of a molecule's conformation in the solid, crystalline state.[15] It is considered the gold standard for determining molecular structure, providing precise bond lengths, bond angles, and torsional angles that define the exact conformation.[16]
Key Insights from SC-XRD:
-
Provides a static, low-energy conformation of the molecule.
-
Reveals intermolecular interactions (e.g., hydrogen bonding, π-stacking) within the crystal lattice, which can influence conformation.
-
It is the definitive method for determining the absolute configuration of chiral molecules.[16]
Experimental Protocol: SC-XRD
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[15]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the atoms are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).
Computational Modeling: The In-Silico Conformation
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.[17][18] This approach complements experimental data by providing energetic context to the observed structures.[19]
Key Insights from Computational Modeling:
-
Conformational Search: Algorithms can systematically or stochastically explore the rotational possibilities of flexible bonds to identify all low-energy conformers.[20][21]
-
Energy Calculation: DFT can accurately calculate the relative energies of different conformers, predicting which is the most stable (the global minimum) and the energy penalty for adopting other conformations.[22]
-
Property Prediction: Once the geometry is optimized, other properties like NMR chemical shifts can be calculated and compared with experimental data for validation.[23]
Workflow: DFT Conformational Analysis
-
Initial Structure: Build a 3D model of the molecule.
-
Conformational Search: Perform a conformational search using a molecular mechanics force field (a computationally less expensive method) to generate a wide range of possible conformations.[21]
-
Geometry Optimization: Take the low-energy conformers from the search and perform full geometry optimization using DFT (e.g., with the B3LYP functional and a basis set like 6-31G(d,p)). This refines the structures and calculates their energies.[17]
-
Analysis: Analyze the resulting structures and their relative energies to determine the most stable conformers and the key dihedral angles that define them.
Section 3: Data Synthesis and Comparative Analysis
The true power of conformational analysis lies in integrating the data from all three techniques. Differences between the methods are not contradictions but rather provide a more complete understanding of the molecule's dynamic behavior.
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling (3-(Benzyloxy)phenyl)hydrazine Hydrochloride
In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of (3-(Benzyloxy)phenyl)hydrazine hydrochloride, a key reagent in many synthetic pathways. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but also to ensure a culture of safety within your laboratory. This document moves beyond a simple checklist, offering a deep dive into the causality behind each recommendation, grounded in the inherent chemical properties of hydrazine derivatives.
Understanding the Risk Profile of Hydrazine Derivatives
(3-(Benzyloxy)phenyl)hydrazine hydrochloride belongs to the hydrazine family of compounds. Hydrazines are well-documented for their reactivity and potential health hazards.[1][2] The primary concerns associated with this class of compounds include:
-
Toxicity: Hydrazine and its derivatives are toxic if swallowed, inhaled, or absorbed through the skin.[3][4] Acute exposure can lead to irritation of the skin, eyes, and respiratory tract, while chronic exposure may have more severe health consequences.[5]
-
Carcinogenicity: Hydrazine is considered a potential occupational carcinogen.[6][7] The European Commission's Scientific Committee on Occupational Exposure Limits (SCOEL) classifies hydrazine in carcinogen "group B—a genotoxic carcinogen".[6]
-
Skin Sensitization: Many hydrazine derivatives are known skin sensitizers, meaning that initial exposure can lead to an allergic reaction upon subsequent contact.[3]
-
Reactivity and Instability: Hydrazine and its salts can be reactive and may decompose under certain conditions, such as elevated temperatures or in the presence of catalysts.[8][9] Some hydrazine derivatives are known to be explosive.[1]
Given these intrinsic properties, a robust safety protocol is not just recommended; it is a necessity for the well-being of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical when handling (3-(Benzyloxy)phenyl)hydrazine hydrochloride. The following table summarizes the minimum required PPE, with explanations rooted in the chemical's hazard profile.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent dermal absorption, which is a significant route of exposure for hydrazine derivatives.[10] Always inspect gloves for tears or punctures before use and change them frequently. |
| Eye Protection | Tightly fitting safety goggles and a face shield | To protect against splashes and potential dust particles. The hydrochloride salt is a solid, and dust generation is a possibility. A face shield offers an additional layer of protection for the entire face.[10] |
| Body Protection | Flame-resistant lab coat | To protect against accidental spills and prevent contamination of personal clothing. A flame-resistant coat is recommended due to the flammable nature of some hydrazine compounds.[10] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Recommended when handling larger quantities, if there is a risk of aerosol or dust generation, or if working outside of a certified chemical fume hood.[11] |
Glove Selection: A Critical Detail
While nitrile and neoprene are generally recommended for handling hydrazine derivatives, it is crucial to consult the glove manufacturer's specific chemical resistance guide. Breakthrough times can vary significantly depending on the glove material, thickness, and the specific chemical being handled. For prolonged or high-exposure tasks, consider double-gloving.
Engineering Controls: Creating a Safe Workspace
While PPE is essential, it should be considered the last line of defense. Engineering controls are designed to minimize exposure at the source and are a fundamental component of a safe laboratory environment.
-
Chemical Fume Hood: All weighing and handling of (3-(Benzyloxy)phenyl)hydrazine hydrochloride should be performed in a certified chemical fume hood.[10][11] This is the most effective way to control inhalation exposure to dust or vapors.
-
Glove Box: For highly sensitive operations or when working with larger quantities, a glove box provides an even higher level of containment.[10]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures that all personnel are aware of the correct procedures.
Workflow for Handling (3-(Benzyloxy)phenyl)hydrazine hydrochloride
Caption: A typical workflow for safely handling (3-(Benzyloxy)phenyl)hydrazine hydrochloride.
1. Pre-Handling Preparation:
- Review the Safety Data Sheet (SDS): Before any work begins, all personnel involved must review the most current SDS for (3-(Benzyloxy)phenyl)hydrazine hydrochloride and any other chemicals being used.
- Assemble all necessary PPE: Ensure that all required PPE is readily available and in good condition.
- Prepare the work area: The chemical fume hood should be clean, uncluttered, and functioning correctly. Verify the certification date of the fume hood.
2. Handling the Compound:
- Weighing: Carefully weigh the required amount of (3-(Benzyloxy)phenyl)hydrazine hydrochloride in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
- Transfers and Reactions: Conduct all transfers and reactions within the fume hood. Use appropriate glassware and equipment to prevent spills.
3. Post-Handling Procedures:
- Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. A common method is to rinse with a suitable solvent, followed by washing with soap and water.
- Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with (3-(Benzyloxy)phenyl)hydrazine hydrochloride, including empty containers, used gloves, and weighing boats, must be segregated as hazardous waste.[10]
-
Labeling: All hazardous waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Disposal Procedures: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Never dispose of hydrazine-containing waste down the drain.[10] For spills, a solution of sodium hypochlorite or calcium hypochlorite can be used for neutralization.[12]
Emergency Response: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[10] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.[10] |
Occupational Exposure Limits for Hydrazine
To provide a quantitative context for the importance of these safety measures, here are the established occupational exposure limits for hydrazine. While specific limits for (3-(Benzyloxy)phenyl)hydrazine hydrochloride have not been established, these values for the parent compound serve as a critical reference.
| Agency | Exposure Limit |
| OSHA (PEL) | 1 ppm (8-hour Time-Weighted Average)[6][11] |
| NIOSH (REL) | 0.03 ppm (2-hour Ceiling)[6][7][11] |
| ACGIH (TLV) | 0.01 ppm (8-hour Time-Weighted Average)[6][11] |
Note: The odor threshold for hydrazine is around 3.7 ppm, which is significantly higher than the recommended exposure limits.[6] Therefore, if you can smell an ammonia-like odor, you are likely overexposed.
Conclusion: A Commitment to Safety
The responsible use of (3-(Benzyloxy)phenyl)hydrazine hydrochloride requires a comprehensive understanding of its potential hazards and a steadfast commitment to safety protocols. By integrating the principles of robust PPE, diligent engineering controls, and well-defined operational and disposal plans, researchers can confidently and safely advance their scientific discoveries. This guide serves as a foundational resource, and we encourage you to supplement it with your institution's specific safety policies and procedures.
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Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
